Cefotaxima
Description
Cefotaxime is a third-generation cephalosporin antibiotic. Like other third-generation cephalosporins, it has broad spectrum activity against Gram positive and Gram negative bacteria. In most cases, it is considered to be equivalent to ceftriaxone in terms of safety and efficacy. Cefotaxime sodium is marketed under various trade names including Claforan (Sanofi-Aventis).
Cefotaxime is a third generation semisynthetic cephalosporin antibiotic with bactericidal activity. Cefotaxime inhibits mucopeptide synthesis by binding to and inactivating penicillin binding proteins thereby interfering with the final transpeptidation step required for cross-linking of peptidoglycan units which are a component of bacterial cell walls. This results in a reduction of cell wall stability and causes cell lysis.
Semisynthetic broad-spectrum cephalosporin.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O7S2/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26)/b20-9+/t10-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRBEKHLDVQUJE-VINNURBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501100149 | |
| Record name | (6R,7R)-3-[(Acetyloxy)methyl]-7-[[(2E)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501100149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63527-53-7, 63527-52-6 | |
| Record name | (6R,7R)-3-[(Acetyloxy)methyl]-7-[[(2E)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63527-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefotaxime, E- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063527537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6R,7R)-3-[(Acetyloxy)methyl]-7-[[(2E)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501100149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cefotaxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.436 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFOTAXIME, E- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KTC59K32X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cefotaxime's Mechanism of Action: A Technical Guide for Researchers
Abstract
Cefotaxime is a broad-spectrum, third-generation cephalosporin antibiotic renowned for its potent bactericidal activity against a wide range of Gram-positive and Gram-negative pathogens.[1][2] Its efficacy stems from the targeted inhibition of bacterial cell wall biosynthesis, a process essential for microbial viability.[3][4] This technical guide provides an in-depth examination of the molecular mechanisms underpinning Cefotaxime's action, its specific interactions with target proteins, quantitative measures of its activity, and the prevalent mechanisms of bacterial resistance. Detailed experimental protocols for key assays are provided to support researchers in the fields of microbiology, pharmacology, and drug development.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The fundamental mechanism of Cefotaxime, like all β-lactam antibiotics, is the disruption of peptidoglycan synthesis in the bacterial cell wall.[5][6] The structural integrity of bacteria depends on this peptidoglycan layer, which is a complex polymer of alternating N-acetylglucosamine and N-acetylmuramic acid residues cross-linked by peptide chains.[7]
Cefotaxime exerts its bactericidal effect through the following sequence of events:
-
Penetration: In Gram-negative bacteria, the drug traverses the outer membrane through porin channels to reach the periplasmic space.
-
Target Binding: Cefotaxime covalently binds to the active site of Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan assembly.[2][5]
-
Enzyme Inhibition: This binding inactivates the PBPs, primarily inhibiting their transpeptidase activity. This action blocks the cross-linking of peptide chains, a critical step for providing the cell wall with structural rigidity.[2][7]
-
Cell Lysis: The inhibition of cell wall maintenance and synthesis, coupled with the ongoing activity of bacterial autolytic enzymes (autolysins), leads to a progressive weakening of the cell wall, culminating in cell lysis and death.[5][7]
A key structural feature of Cefotaxime, the syn-configuration of its methoxyimino moiety, confers significant stability against hydrolysis by many common β-lactamase enzymes, enhancing its effectiveness against otherwise resistant bacteria.[5][7]
Quantitative Analysis of Cefotaxime-PBP Interactions
The efficacy of Cefotaxime is directly related to its binding affinity for specific PBPs, which varies among different bacterial species. A lower 50% inhibitory concentration (IC50) or dissociation constant (KD) signifies a higher binding affinity.
PBP Binding Affinity
Cefotaxime demonstrates preferential binding to essential PBPs responsible for cell elongation and septation. In Escherichia coli, it shows a high affinity for PBP-1A, PBP-1B, and PBP-3, which is consistent with its morphological effect of inducing filamentous cells at sub-MIC concentrations.[8] In contrast, its affinity for PBP-2, -4, -5, and -6 is low.[8] A similar high affinity is observed for PBP-3, -1A, -1B, and -2 in Pseudomonas aeruginosa.[8]
| Organism | PBP Target | Binding Affinity (IC50 / K D) | Reference(s) |
| Escherichia coli | PBP-1A, -1Bs, -3, -4' | High Affinity | [8] |
| PBP-2, -4, -5, -6 | Low Affinity | [8] | |
| Pseudomonas aeruginosa | PBP-1A, -1B, -2, -3 | High Affinity | [8] |
| Staphylococcus aureus | PBP1 | 88 µM (IC50) | [9] |
| PBP2 | 4.2 µM (IC50) | [9] | |
| PBP3 | 531 µM (IC50) | [9] | |
| PBP4 | 2,567 µM (IC50) | [9] | |
| Staphylococcus epidermidis | PBP3 | 11.4 nM (KD) | [10] |
| Streptococcus pneumoniae (Resistant) | PBP2x | k₃ (deacylation rate) = 3 x 10⁻⁴ s⁻¹ | [11] |
| Streptococcus pneumoniae (Susceptible) | PBP2x | k₃ (deacylation rate) = 3.5 x 10⁻⁶ s⁻¹ | [11] |
Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a critical measure of an antibiotic's potency. Cefotaxime exhibits potent activity (low MIC values) against the majority of Enterobacteriaceae and Streptococci.[12]
| Organism/Group | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Enterobacteriaceae | - | ≤ 0.5 | [12][13] |
| Escherichia coli | 1.48 | - | [14] |
| Klebsiella oxytoca | 3.03 | - | [14] |
| Staphylococcus aureus | 1.1 - 1.9 | - | [12] |
| Nonenterococcal streptococci | 0.01 - 0.05 | - | [12] |
| Pseudomonas aeruginosa | 19.0 | - | [12] |
| Bacteroides fragilis | 5.3 | - | [12] |
Note: MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of isolates, respectively.
Mechanisms of Bacterial Resistance
Bacterial resistance to Cefotaxime is a significant clinical challenge and typically arises from one or more of three primary mechanisms.[15][16]
-
Enzymatic Degradation: The most common mechanism is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[17] While Cefotaxime is resistant to many plasmid-mediated β-lactamases, extended-spectrum β-lactamases (ESBLs) and AmpC-type cephalosporinases can effectively hydrolyze it.[17][18]
-
Target Site Modification: Alterations in the structure of PBPs, resulting from mutations in the encoding genes, can significantly reduce the binding affinity of Cefotaxime.[6][15] This prevents the drug from effectively inhibiting cell wall synthesis.
-
Reduced Permeability/Efflux: In Gram-negative bacteria, mutations leading to the loss or modification of outer membrane porin proteins can restrict Cefotaxime's entry into the periplasmic space.[16] Additionally, the overexpression of multidrug efflux pumps can actively transport the antibiotic out of the cell.
Key Experimental Protocols
Protocol: PBP Binding Affinity Competition Assay
This protocol determines the binding affinity of Cefotaxime for specific PBPs by measuring its ability to compete with a fluorescent β-lactam probe.[19][20]
-
Preparation of Bacterial Membranes:
-
Culture bacteria to mid-log phase and harvest by centrifugation.
-
Wash cell pellets with an appropriate buffer (e.g., 10 mM Tris-HCl, pH 8.0).[21]
-
Lyse cells using a French press or sonication.
-
Perform differential centrifugation (a low-speed spin to remove unlysed cells, followed by a high-speed ultracentrifugation to pellet membranes).[21]
-
Wash and resuspend the membrane pellet in a storage buffer and quantify total protein concentration.
-
-
Competition Binding Reaction:
-
In a microcentrifuge tube or 96-well plate, combine a fixed amount of membrane protein with serially diluted concentrations of Cefotaxime.
-
Include a control with no Cefotaxime.
-
Incubate at 37°C for 30 minutes to allow Cefotaxime to bind to the PBPs.[19]
-
-
Fluorescent Probe Labeling:
-
Add a fixed, sub-saturating concentration of a fluorescent β-lactam probe (e.g., Bocillin™ FL) to each reaction.
-
Incubate for an additional 15 minutes at 37°C, protected from light.[19]
-
-
Detection and Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis.[20]
-
Visualize the fluorescently labeled PBPs using an in-gel fluorescence imager.[20]
-
Quantify the fluorescence intensity of each PBP band using densitometry software.
-
Plot the relative fluorescence intensity against the log of the Cefotaxime concentration and fit the data to a dose-response curve to calculate the IC50 value for each PBP.[20]
-
Protocol: MIC Determination by Broth Microdilution
This is the standard method for determining the MIC of an antibiotic against a bacterial isolate, as recommended by CLSI and EUCAST.[22][23]
-
Prepare Cefotaxime Stock: Prepare a concentrated stock solution of Cefotaxime in a suitable solvent (e.g., water for Cefotaxime sodium) and sterilize by filtration.[23]
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of Cefotaxime in sterile cation-adjusted Mueller-Hinton Broth (MHB) to achieve the desired final concentration range.[23]
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies in saline or broth to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[24]
-
Reading the MIC: The MIC is the lowest concentration of Cefotaxime at which there is no visible growth (i.e., the first clear well), as observed by the naked eye or a plate reader.[22]
Protocol: β-Lactamase Activity Assay
This colorimetric assay quantifies β-lactamase activity using the chromogenic cephalosporin, Nitrocefin.[25][26]
-
Sample Preparation (Bacterial Lysate):
-
Harvest a bacterial culture by centrifugation.
-
Resuspend the cell pellet in β-Lactamase Assay Buffer.[26]
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at ~16,000 x g for 20 minutes at 4°C to remove insoluble debris.[25][26]
-
Collect the supernatant containing the periplasmic and cytoplasmic enzymes.
-
-
Assay Reaction:
-
Add 1-50 µL of the bacterial lysate supernatant to wells of a 96-well plate. Adjust the final volume to 50 µL with Assay Buffer.
-
Include a positive control (purified β-lactamase) and a negative control (buffer only).
-
Prepare a Reaction Mix containing Assay Buffer and Nitrocefin substrate.[26]
-
Initiate the reaction by adding 50 µL of the Reaction Mix to each well.
-
-
Measurement and Calculation:
-
Immediately measure the absorbance at 490 nm (A490) in kinetic mode at room temperature for 30-60 minutes, taking readings every minute.[26]
-
Determine the rate of reaction (ΔOD/min) from the linear portion of the kinetic curve.
-
Calculate the β-lactamase activity based on a standard curve generated with a known amount of hydrolyzed Nitrocefin or a purified enzyme standard. Activity is typically expressed in units, where one unit hydrolyzes 1.0 µmole of Nitrocefin per minute.[26]
-
References
- 1. Cefotaxime | C16H17N5O7S2 | CID 5742673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cefotaxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanism of action, antimicrobial activity, pharmacology, adverse effects, and clinical efficacy of cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cefotaxime - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Cefotaxime - Wikipedia [en.wikipedia.org]
- 6. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Cefotaxime Sodium? [synapse.patsnap.com]
- 8. Cefotaxime: binding affinity to penicillin-binding proteins and morphological changes of Escherichia coli and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fortunejournals.com [fortunejournals.com]
- 11. researchgate.net [researchgate.net]
- 12. Cefotaxime: a review of in vitro antimicrobial properties and spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cefotaxime Mediated Synthesis of Gold Nanoparticles: Characterization and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Mechanisms of bacterial resistance to antimicrobial agents, with particular reference to cefotaxime and other beta-lactam compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. infectionsinsurgery.org [infectionsinsurgery.org]
- 18. Identification and Characterization of Cefotaxime Resistant Bacteria in Beef Cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]
- 22. Cefotaxime Susceptibility Testing | AffiBIOTICS [affibiotics.com]
- 23. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. himedialabs.com [himedialabs.com]
- 25. assaygenie.com [assaygenie.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
Cefotaxime Sodium Salt: A Technical Guide to Chemical Properties and Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth guide to the core chemical properties of Cefotaxime sodium salt, a third-generation cephalosporin antibiotic. It includes quantitative data, detailed experimental protocols for key analytical methods, and visualizations of its mechanism of action and common experimental workflows.
Core Chemical and Physical Properties
Cefotaxime sodium salt is a semi-synthetic, broad-spectrum antibiotic.[1][2] Its physical and chemical characteristics are summarized below.
| Property | Data |
| Appearance | White to pale yellow crystalline powder.[2][3] |
| Molecular Formula | C₁₆H₁₆N₅NaO₇S₂.[3][4][5] |
| Molecular Weight | 477.45 g/mol .[3][4][5] |
| Melting Point | 162-163 °C (with decomposition).[3][6] |
| UV λmax | 236 nm in water.[2] |
| pH (10% Solution) | 4.5 - 6.5.[2][7][8] |
| Specific Rotation [α]D | +58° to +64° (c=1 in H₂O).[2][8] |
| pKa | Specific experimental pKa values are not readily available in cited literature. The molecule possesses a carboxylic acid group (acidic pKa) and an aminothiazole moiety (basic pKa). |
Solubility Profile
Cefotaxime sodium salt is readily soluble in water but has limited solubility in most organic solvents.[3][7]
| Solvent | Solubility | Temperature (°C) |
| Water | Soluble (up to 250 mg/mL).[9] | Ambient |
| PBS (pH 7.2) | Approx. 10 mg/mL. | Ambient |
| DMSO | Approx. 10 mg/mL. | Ambient |
| Ethanol | Slightly soluble.[3] | Ambient |
| Methanol | Soluble.[10][11] | 5 - 40 |
| Acetone | Soluble.[10][11] | 5 - 40 |
| Chloroform | Insoluble.[3] | Ambient |
| Dichloromethane | Measurable concentrations not found (<10⁻⁴ g / 100 g solvent).[10][11] | 5 - 40 |
| Ethyl Acetate | Measurable concentrations not found (<10⁻⁴ g / 100 g solvent).[10][11] | 5 - 40 |
| n-Hexane | Measurable concentrations not found (<10⁻⁴ g / 100 g solvent).[10][11] | 5 - 40 |
Stability Characteristics
The stability of Cefotaxime sodium is highly dependent on pH, temperature, and light exposure. It is sensitive to heat, light, and moisture.[12]
| Condition | Summary of Stability |
| pH Stability | The optimal pH range for stability in aqueous solution is approximately 4.3 to 6.2.[13] Below pH 3.4, degradation is acid-catalyzed, while above pH 6.2, it is base-catalyzed.[13] Degradation involves cleavage of the β-lactam ring and deacetylation. |
| Temperature | In aqueous solution (e.g., 5% dextrose or 0.9% NaCl), it is stable for ~24 hours at 24°C, ~22 days at 4°C, and >100 days at -10°C.[13] A 100 mg/mL solution is considered stable for up to 5 days at 5°C, 24 hours at 25°C, and only 2 hours at 45°C.[1][8] |
| Light | The compound is light-sensitive and should be protected from light.[12] Photodegradation can lead to isomerization and photolysis. |
| Solid State | Stable as a solid powder when protected from light and moisture. It is hygroscopic.[12] Store under inert atmosphere at 2-8°C.[2][6] |
Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum of Cefotaxime sodium salt shows characteristic absorption bands corresponding to its functional groups. The most critical band is that of the β-lactam carbonyl.
| Wavenumber (cm⁻¹) | Assignment |
| 1825 - 1740 | C=O stretch (β-Lactam ring).[14][15] |
| ~1735 | C=O stretch (Ester) |
| ~1680 | C=O stretch (Amide I) |
| ~1610 | C=N stretch (Oxime) |
| ~1540 | N-H bend (Amide II) |
| ~3300-3400 | N-H stretch (Amine/Amide) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR data provides structural confirmation of the molecule. The following shifts are reported for Cefotaxime free ligand in DMSO-d₆.
| Chemical Shift (ppm) | Assignment |
| 9.534 | d, -NH (Amide) |
| 7.459 | s, -NH₂ (Aminothiazole) |
| 5.770 | d, N-CH (β-Lactam ring, H-7) |
| 4.956 | d, CO-CH (β-Lactam ring, H-6) |
| 4.174 | s, -CH₂-O (Acetoxymethyl) |
| 3.127 | s, S-CH₂ (Dihydrothiazine ring) |
| 1.91 | s, -CH₃ (Acetyl) |
| 1.12 | s, =N-O-CH₃ (Methoxyimino) |
(Data sourced from a study analyzing the free ligand, shifts may vary slightly for the sodium salt).[3][16]
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Cefotaxime is a bactericidal agent that functions by inhibiting the synthesis of the bacterial cell wall.[1][14][17] The bactericidal activity results from its affinity for and inhibition of penicillin-binding proteins (PBPs).[1][17][18] Cefotaxime shows a particularly high affinity for PBP-1b and PBP-3.[17][18] This inhibition disrupts the final transpeptidation step of peptidoglycan synthesis, a critical component of the cell wall.[14][15] The weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death.[14][18] Its syn-configuration of the methoxyimino moiety confers stability against many β-lactamase enzymes, making it effective against resistant bacteria.[14]
Experimental Protocols
Protocol: Solubility Determination (Shake-Flask Method)
This protocol outlines a general method for determining the solubility of Cefotaxime sodium in various solvents, adapted from literature descriptions.[10][11]
-
Preparation: Place an excess amount of Cefotaxime sodium salt (e.g., 2 g) into a jacketed glass vessel containing a known volume of the solvent (e.g., 150 cm³). The vessel should be protected from light.
-
Equilibration: Stir the suspension at a constant speed (e.g., 250 rpm) and maintain a constant temperature using a circulating water bath. Allow the system to equilibrate for at least 45 minutes. Studies have shown concentration becomes constant after 30 minutes.[10][11]
-
Sampling: Withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.45 µm membrane filter to remove undissolved solids.
-
Quantification: Dilute the filtered sample appropriately. Determine the concentration of Cefotaxime in the filtrate using UV-Vis spectrophotometry at its λmax (236 nm).
-
Calculation: Calculate the solubility in units such as mg/mL or g/100 g of solvent based on the measured concentration and dilution factor. Repeat the experiment at different temperatures as required.
Protocol: Stability-Indicating HPLC Assay
This protocol describes a stability-indicating reverse-phase HPLC (RP-HPLC) method for quantifying Cefotaxime sodium and its degradation products. This is a composite method based on several validated procedures.[6][11][19][20]
-
Chromatographic System:
-
Column: C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][21]
-
Mobile Phase: A mixture of aqueous buffer and organic solvent. A common example is Ammonium Acetate buffer (pH 6.8) and Acetonitrile in a ratio of 85:15 (v/v).[6][11]
-
Detection: PDA or UV detector set to 235 nm or 252 nm.[6][19]
-
Injection Volume: 20 µL.
-
-
Standard & Sample Preparation:
-
Standard Solution: Prepare a stock solution of Cefotaxime sodium reference standard in the mobile phase or water at a known concentration (e.g., 100 µg/mL). Prepare working standards by serial dilution.
-
Sample Solution: Reconstitute or dissolve the test sample (e.g., from a forced degradation study) in the mobile phase or water to achieve a concentration within the linear range of the assay.
-
-
Forced Degradation (Specificity/Stability Testing):
-
Acid Hydrolysis: Incubate the drug solution with 0.1N HCl (e.g., for 15 minutes), then neutralize with 0.1N NaOH.[19]
-
Base Hydrolysis: Incubate the drug solution with 0.1N NaOH (e.g., for 15 minutes), then neutralize with 0.1N HCl.[19]
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ for a set period (e.g., 15 minutes).[19]
-
Thermal Degradation: Heat the drug solution (e.g., reflux for 5 minutes) or expose the solid drug to dry heat.[19]
-
-
Analysis: Inject the standard, sample, and degraded sample solutions into the HPLC system. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent Cefotaxime peak.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of Cefotaxime against a specific bacterial strain.[7]
-
Preparation of Antibiotic Dilutions:
-
In a 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.
-
Prepare a stock solution of Cefotaxime sodium in CAMHB at twice the highest desired concentration (e.g., 256 µg/mL for a final top concentration of 128 µg/mL).[7]
-
Add 100 µL of this stock solution to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to column 3, and so on, down to column 10. Discard the final 100 µL from column 10. Column 11 serves as a positive growth control (no antibiotic), and column 12 serves as a sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
Grow the test bacterium overnight on an appropriate agar medium.
-
Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation and Incubation:
-
Inoculate each well (from columns 1 to 11) with the prepared bacterial suspension. The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 35-37°C for 18-24 hours under ambient air.[7]
-
-
Interpretation:
-
The MIC is the lowest concentration of Cefotaxime that completely inhibits visible growth of the organism. This can be assessed visually or by using a microplate reader to measure optical density.
-
References
- 1. Cefotaxime | C16H17N5O7S2 | CID 5742673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cefotaxime sodium | 64485-93-4 [chemicalbook.com]
- 3. Synthesis, Spectroscopic, Chemical Characterizations, Anticancer Capacities against HepG-2, Antibacterial and Antioxidant Activities of Cefotaxime Metal Complexes with Ca(II), Cr(III), Zn(II), Cu(II) and Se(IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Cefotaxime Sodium | C16H16N5NaO7S2 | CID 10695961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Development and validation of RP-HPLC method for estimation of Cefotaxime sodium in marketed formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. rpicorp.com [rpicorp.com]
- 9. Cefotaxime sodium salt Potent b-lactamase-resistant antibiotic of cephalosporin class. Active against Gram-positive and Gram-negative organisms, including Gram-negative anaerobes. Inhibits cell wall synthesis. 64485-93-4 [sigmaaldrich.com]
- 10. rfppl.co.in [rfppl.co.in]
- 11. jbclinpharm.org [jbclinpharm.org]
- 12. researchgate.net [researchgate.net]
- 13. Alkaline hydrolysis of cefotaxime. A HPLC and 1H NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. japsonline.com [japsonline.com]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. rr-asia.woah.org [rr-asia.woah.org]
- 20. cgspace.cgiar.org [cgspace.cgiar.org]
- 21. protocols.io [protocols.io]
The Antibacterial Spectrum of Cefotaxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefotaxime, a third-generation cephalosporin, possesses a broad spectrum of antibacterial activity encompassing a wide range of Gram-positive and Gram-negative pathogens, as well as certain anaerobic bacteria.[1] Its bactericidal action is mediated through the inhibition of bacterial cell wall synthesis, specifically by binding to and inactivating penicillin-binding proteins (PBPs).[1][2] This technical guide provides an in-depth analysis of the antibacterial spectrum of Cefotaxime, presenting quantitative data on its efficacy, detailing the experimental protocols for susceptibility testing, and visualizing its mechanism of action and the primary pathway of bacterial resistance.
In Vitro Antibacterial Activity
The in vitro activity of Cefotaxime against a variety of clinically significant bacteria is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism. Specifically, MIC50 and MIC90 values, the concentrations required to inhibit 50% and 90% of isolates, respectively, are provided.
Gram-Positive Aerobes
Cefotaxime demonstrates good activity against many Gram-positive bacteria, particularly Streptococci. Its activity against Staphylococci is more variable.[3]
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | 1.1 - 1.9 | - |
| Streptococcus pneumoniae | 0.01 - 0.05 | 0.05 |
| Streptococcus pyogenes | 0.01 - 0.05 | - |
| Streptococcus agalactiae | - | 0.05 |
Note: Data compiled from multiple sources.[3][4] "-" indicates data not consistently available.
Gram-Negative Aerobes
Cefotaxime exhibits potent activity against a wide array of Gram-negative bacteria, including most members of the Enterobacteriaceae family.[3] It is also effective against Haemophilus influenzae and Neisseria species.[3]
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | ≤0.5 | ≤0.5 |
| Klebsiella pneumoniae | ≤0.5 | - |
| Proteus mirabilis | ≤0.5 | - |
| Haemophilus influenzae | ≤0.007 - 0.5 | - |
| Neisseria gonorrhoeae | ≤0.004 | - |
| Pseudomonas aeruginosa | 19 | - |
| Acinetobacter calcoaceticus | 18 | - |
Note: Data compiled from multiple sources.[3][5] Cefotaxime has limited activity against Pseudomonas aeruginosa.[3]
Anaerobic Bacteria
Cefotaxime's activity against anaerobic bacteria is variable. While many anaerobes are susceptible, resistance is observed, particularly in Bacteroides fragilis group.[3]
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Bacteroides fragilis | 5.3 | - |
Note: Data compiled from a review article.[3]
Experimental Protocols for Susceptibility Testing
The determination of the antibacterial spectrum of Cefotaxime relies on standardized in vitro susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines for these procedures.[6][7] The two primary methods are broth microdilution and agar dilution.
Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
Principle: A standardized suspension of the test bacterium is inoculated into wells of a microtiter plate containing serial twofold dilutions of Cefotaxime. Following incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of Cefotaxime that inhibits visible growth.
Methodology:
-
Preparation of Cefotaxime Dilutions: A stock solution of Cefotaxime is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired concentration range.
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation and Incubation: The microtiter plates containing the Cefotaxime dilutions are inoculated with the bacterial suspension. The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is read as the lowest concentration of Cefotaxime at which there is no visible growth (turbidity) in the well.
Agar Dilution Method
This method involves the incorporation of the antimicrobial agent into an agar medium.
Principle: Serial twofold dilutions of Cefotaxime are incorporated into molten Mueller-Hinton agar, which is then poured into Petri dishes. The surface of the agar is inoculated with a standardized suspension of the test bacterium. After incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of Cefotaxime that inhibits the growth of the bacterium.
Methodology:
-
Preparation of Cefotaxime-Containing Agar Plates: A stock solution of Cefotaxime is prepared and serially diluted. Each dilution is added to molten Mueller-Hinton agar, mixed, and poured into Petri dishes. A control plate without Cefotaxime is also prepared.
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of the agar plates, including the control plate.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of Cefotaxime that completely inhibits visible growth on the agar surface.
Visualizations
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Cefotaxime exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. This process is initiated by the binding of Cefotaxime to Penicillin-Binding Proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[1][2]
Caption: Cefotaxime's mechanism of action targeting bacterial cell wall synthesis.
Primary Resistance Mechanism: β-Lactamase Hydrolysis
The most significant mechanism of bacterial resistance to Cefotaxime is the production of β-lactamase enzymes. These enzymes hydrolyze the β-lactam ring of the Cefotaxime molecule, rendering it inactive.[8][9]
Caption: The enzymatic inactivation of Cefotaxime by β-lactamase.
Experimental Workflow: Broth Microdilution Susceptibility Testing
The workflow for determining the Minimum Inhibitory Concentration (MIC) of Cefotaxime using the broth microdilution method is a standardized, multi-step process.
Caption: Workflow for broth microdilution susceptibility testing of Cefotaxime.
Conclusion
Cefotaxime remains a clinically important antibiotic with a broad spectrum of activity against many common bacterial pathogens. Its potent activity against Enterobacteriaceae and Streptococci makes it a valuable therapeutic option. However, the emergence of resistance, primarily through the production of β-lactamases, necessitates continuous surveillance of its antibacterial spectrum through standardized susceptibility testing methods. Understanding the mechanisms of action and resistance is crucial for the development of new therapeutic strategies and the preservation of the efficacy of this important class of antibiotics.
References
- 1. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cefotaxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cefotaxime: a review of in vitro antimicrobial properties and spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [MICs and MBCs of cefotaxime, desacetylcefotaxime and ceftriaxone against four principal bacteria causing meningitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimal cefotaxime dosing for gram-negative bacteremia: effective trough serum bactericidal titers and drug concentrations 8 and 12 hr after 1- or 2-gm infusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. EUCAST: Media Preparation [eucast.org]
- 8. Antagonism between substitutions in β-lactamase explains a path not taken in the evolution of bacterial drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beta-lactamase - Wikipedia [en.wikipedia.org]
Cefotaxime Degradation in Aqueous Solution: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the degradation pathways of the third-generation cephalosporin antibiotic, cefotaxime, in aqueous solutions. Understanding the stability of cefotaxime is critical for the development of robust pharmaceutical formulations and for ensuring its therapeutic efficacy and safety. This document details the primary degradation mechanisms, identifies key degradation products, presents quantitative stability data, and outlines experimental protocols for stability and degradation analysis.
Core Degradation Pathways of Cefotaxime
Cefotaxime is susceptible to degradation through several pathways in aqueous solution, primarily driven by hydrolysis and photolysis. The rate and extent of degradation are significantly influenced by factors such as pH, temperature, and exposure to light.
Hydrolytic Degradation
Hydrolysis is the major pathway for cefotaxime degradation in aqueous media and involves two principal reactions: cleavage of the β-lactam ring and de-esterification at the C-3 position.[1][2] These reactions can be catalyzed by hydrogen ions (acidic conditions) or hydroxide ions (alkaline conditions).[1][2]
-
β-Lactam Ring Cleavage: The strained four-membered β-lactam ring is the most reactive site in the cefotaxime molecule. Its hydrolytic cleavage leads to the formation of inactive open-ring compounds. This process is a primary contributor to the loss of antibacterial activity.
-
De-esterification: The acetyl group at the C-3 position can be hydrolyzed to form desacetylcefotaxime.[1][3] This major metabolite retains some antibacterial activity.[4]
Under highly acidic conditions, the deacetylated derivative can further undergo intramolecular cyclization to form a lactone.[1] In alkaline solutions, epimerization at the C-7 position can also occur, leading to the formation of the 7-epimer of cefotaxime and its deacetylated counterpart.[3] Furthermore, under concentrated conditions, cefotaxime can form dimers and trimers.[5]
Photodegradation
Exposure to ultraviolet (UV) light can induce the degradation of cefotaxime through two competitive processes: isomerization and photolysis.[6]
-
Isomerization: Cefotaxime can undergo isomerization from the therapeutically active syn-isomer to the inactive anti-isomer.[6] This process can lead to a significant loss of potency without any visible signs of degradation.[6]
-
Photolysis: More extensive light-induced degradation involves the cleavage of the δ-cephem ring and the methoxyimino group, resulting in a noticeable yellowing of the solution.[6]
The following diagram illustrates the primary degradation pathways of cefotaxime.
Quantitative Stability Data
The stability of cefotaxime in aqueous solution is highly dependent on pH and temperature. The maximum stability is observed in the pH range of 4.5 to 6.5.[2] The degradation generally follows pseudo-first-order kinetics.[2]
Table 1: Stability of Cefotaxime Sodium in Aqueous Solution at Various Temperatures
| Concentration | Temperature (°C) | Stability Duration | Remaining Concentration (%) | Reference |
| 100 mg/mL | 5 | 5 days | >90% | |
| 100 mg/mL | 25 | 24 hours | >90% | |
| 100 mg/mL | 45 | 2 hours | >90% | |
| 50 mg/mL in 0.9% NaCl | 5 | 18 days | >97% | [7] |
| 50 mg/mL in 0.9% NaCl | 25 | 1 day | >90% | [7] |
| 83.3 mg/mL in 0.9% NaCl or 5% Glucose | 20-25 | 12 hours | >90% | [8] |
| 125 mg/mL in 0.9% NaCl or 5% Glucose | 20-25 | 12 hours | >90% | [8] |
Table 2: Degradation Rate Constants (k) for Cefotaxime at Different pH Values (Temperature: 35°C, Ionic Strength: 0.5)
| pH | k (hours⁻¹) |
| 1.9 | Not specified |
| 4.0 | Not specified |
| 9.0 | Not specified |
| Note: Specific rate constants from the cited study were not available in the abstract. The study indicates that rate constants were calculated at these pH values.[1] |
Table 3: Photodegradation Parameters of Cefotaxime
| Parameter | Value | Conditions | Reference |
| Quantum Yield (Cefotaxime to anti-isomer) | 0.10 | UV light at 254 nm | [6] |
| Quantum Yield (anti-isomer to Cefotaxime) | 0.12 | UV light at 254 nm | [6] |
| Photostationary State (anti:syn ratio) | 1.2 | After 30 min of irradiation | [6] |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of cefotaxime and to develop stability-indicating analytical methods. A typical workflow for a forced degradation study is presented below.
Detailed Methodologies:
-
Acidic Hydrolysis: A solution of cefotaxime (e.g., 1 mg/mL) is prepared in 0.1 M hydrochloric acid and heated (e.g., at 60-80°C) for a specified period (e.g., 2-8 hours). Samples are withdrawn at intervals, cooled, and neutralized with an equivalent amount of sodium hydroxide before analysis.
-
Alkaline Hydrolysis: A solution of cefotaxime is prepared in 0.1 M sodium hydroxide and kept at room temperature for a shorter duration (e.g., 30 minutes to 2 hours) due to faster degradation. Samples are neutralized with hydrochloric acid before analysis.
-
Oxidative Degradation: Cefotaxime solution is treated with hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature for a set time (e.g., up to 24 hours).
-
Thermal Degradation: Solid cefotaxime powder or a solution is exposed to dry heat (e.g., 80°C) for an extended period (e.g., 24-72 hours).
-
Photolytic Degradation: Cefotaxime solution is exposed to a UV light source (e.g., 254 nm) or a combination of UV and visible light in a photostability chamber for a defined duration.
Stability-Indicating HPLC Method
A robust stability-indicating analytical method is crucial to separate and quantify intact cefotaxime from its various degradation products. Below is a representative HPLC protocol synthesized from multiple sources.
Table 4: Representative HPLC Protocol for Cefotaxime and its Degradation Products
| Parameter | Description |
| Instrumentation | High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector. |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | A mixture of an aqueous buffer and an organic solvent. For example: - Aqueous Phase: Ammonium acetate buffer (pH 6.8) or phosphate buffer. - Organic Phase: Acetonitrile or Methanol. - Composition: Isocratic (e.g., 85:15 v/v Buffer:Acetonitrile) or gradient elution may be used for better separation of all degradation products. |
| Flow Rate | 1.0 mL/min. |
| Detection Wavelength | 235 nm or 254 nm. |
| Injection Volume | 20 µL. |
| Column Temperature | 30°C. |
| Sample Preparation | Degraded samples are neutralized (if necessary), diluted with the mobile phase to a suitable concentration (e.g., 10-50 µg/mL), and filtered through a 0.45 µm syringe filter before injection. |
| Data Analysis | The peak area of cefotaxime is used to calculate its concentration against a standard calibration curve. The formation of degradation products is monitored by the appearance of new peaks in the chromatogram. Peak purity analysis is recommended to ensure the specificity of the method. |
Note: This protocol is a general guideline. Method development and validation are required for specific applications.
Conclusion
The degradation of cefotaxime in aqueous solutions is a complex process involving hydrolysis and photolysis, leading to the formation of multiple degradation products with varying degrees of biological activity. The stability of cefotaxime is critically dependent on pH and temperature, with optimal stability in the pH range of 4.5 to 6.5. A thorough understanding of these degradation pathways and the use of validated stability-indicating analytical methods are paramount for the development of safe and effective cefotaxime formulations. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical field.
References
- 1. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkaline hydrolysis of cefotaxime. A HPLC and 1H NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cefotaxime | C16H17N5O7S2 | CID 5742673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation paths of cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of cefotaxime sodium after reconstitution in 0.9% sodium chloride injection and storage in polypropylene syringes for pediatric use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physicochemical Stability of Cefotaxime Sodium in Polypro... [degruyterbrill.com]
The Biological Activity of Cefotaxime Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefotaxime, a third-generation cephalosporin, is a potent broad-spectrum antibiotic widely used in the treatment of severe bacterial infections. Following administration, cefotaxime is metabolized in the liver to several byproducts, most notably desacetylcefotaxime. This metabolite is not merely an inactive excretion product but possesses its own significant antimicrobial activity. Understanding the biological profile of desacetylcefotaxime and its interactions with the parent compound is crucial for optimizing therapeutic strategies and for the development of future antimicrobial agents. This guide provides a comprehensive overview of the biological activity of cefotaxime metabolites, with a focus on desacetylcefotaxime, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Introduction
Cefotaxime exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). It is effective against a wide range of Gram-positive and Gram-negative bacteria. The in vivo metabolism of cefotaxime is a key aspect of its overall clinical efficacy. The primary metabolic pathway involves the deacetylation of cefotaxime by esterases in the liver, resulting in the formation of desacetylcefotaxime. This major metabolite retains substantial antibacterial activity and contributes significantly to the therapeutic effect of cefotaxime. Other metabolites, such as M2, M3, and the intermediate desacetylcefotaxime lactone, are considered to be microbiologically inactive.
A noteworthy characteristic of the interplay between cefotaxime and desacetylcefotaxime is their synergistic or additive effect against various bacterial strains. This synergy can lead to enhanced bacterial killing and a lower likelihood of resistance development. This guide will delve into the specifics of their individual and combined activities, the experimental methods used to determine these activities, and the underlying mechanisms of action.
Data Presentation: In Vitro Antimicrobial Activity
The following tables summarize the minimum inhibitory concentrations (MICs) of cefotaxime and its primary active metabolite, desacetylcefotaxime, against a range of clinically relevant bacteria. The data are compiled from various in vitro studies and are presented to facilitate a comparative analysis of their potency.
Table 1: Comparative In Vitro Activity of Cefotaxime and Desacetylcefotaxime against Gram-Positive Bacteria
| Bacterial Species | Cefotaxime MIC (µg/mL) | Desacetylcefotaxime MIC (µg/mL) |
| Staphylococcus aureus | 0.5 - 128 | 4 - >128 |
| Streptococcus pneumoniae | 0.01 - 1 | 0.05 - 2 |
| Streptococcus pyogenes | ≤0.01 - 0.12 | ≤0.01 - 0.5 |
| Enterococcus faecalis | >16 | >16 |
Table 2: Comparative In Vitro Activity of Cefotaxime and Desacetylcefotaxime against Gram-Negative Bacteria
| Bacterial Species | Cefotaxime MIC (µg/mL) | Desacetylcefotaxime MIC (µg/mL) |
| Escherichia coli | 0.03 - 4 | 0.25 - 32 |
| Klebsiella pneumoniae | 0.03 - 8 | 0.5 - 64 |
| Pseudomonas aeruginosa | 8 - >128 | 32 - >128 |
| Haemophilus influenzae | ≤0.01 - 0.12 | 0.12 - 2 |
| Neisseria meningitidis | ≤0.01 - 0.06 | 0.06 - 0.5 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure for determining MICs.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)
-
Stock solutions of cefotaxime and desacetylcefotaxime
Procedure:
-
Prepare serial two-fold dilutions of each antimicrobial agent in MHB in the wells of a 96-well plate.
-
Dilute the standardized bacterial inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common method to assess the interaction between two antimicrobial agents.
Procedure:
-
In a 96-well microtiter plate, prepare serial dilutions of cefotaxime along the x-axis and desacetylcefotaxime along the y-axis. This creates a matrix of wells with varying concentrations of both compounds.
-
Inoculate each well with a standardized bacterial suspension as described for the MIC determination.
-
Incubate the plate under the same conditions as the MIC assay.
-
After incubation, determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits growth using the following formula:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the FICI as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Assay
The time-kill assay provides a dynamic picture of the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Procedure:
-
Prepare tubes of broth containing the antimicrobial agents at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC) of each drug alone and in combination.
-
Include a growth control tube without any antibiotic.
-
Inoculate all tubes with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the tubes in a shaking incubator at 35°C.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of viable bacteria (CFU/mL).
-
Plot the log₁₀ CFU/mL against time for each antimicrobial concentration and combination.
-
Synergy is typically defined as a ≥ 2 log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.
Signaling Pathways and Experimental Workflows
Cefotaxime Metabolism Pathway
The metabolic conversion of cefotaxime primarily occurs in the liver. The following diagram illustrates the key steps in this pathway.
Caption: Metabolic pathway of Cefotaxime.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Cefotaxime and desacetylcefotaxime are bactericidal agents that interfere with the synthesis of the bacterial cell wall. This process is mediated by their binding to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.
Cefotaxime's Interaction with Penicillin-Binding Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefotaxime, a third-generation cephalosporin, exerts its bactericidal effects by inhibiting the synthesis of the bacterial cell wall. This guide provides an in-depth analysis of the molecular mechanism of cefotaxime, focusing on its interaction with penicillin-binding proteins (PBPs). We will explore its binding affinities for specific PBPs in key Gram-positive and Gram-negative bacteria, present detailed experimental protocols for assessing these interactions, and provide a summary of its antimicrobial efficacy through minimum inhibitory concentration (MIC) data. This document is intended to be a comprehensive resource for researchers and professionals involved in antimicrobial drug discovery and development.
Introduction: The Central Role of Penicillin-Binding Proteins
The structural integrity of the bacterial cell wall is paramount for survival, protecting the cell from osmotic stress and maintaining its shape. This essential barrier is primarily composed of peptidoglycan, a complex polymer of sugars and amino acids. The final and critical step in peptidoglycan synthesis is the cross-linking of peptide side chains, a reaction catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs).[1]
β-lactam antibiotics, including cephalosporins like cefotaxime, mimic the D-Ala-D-Ala substrate of the PBP transpeptidase domain. By binding to the active site of these enzymes, cefotaxime acylates a serine residue, forming a stable, covalent bond.[2] This irreversible inhibition disrupts the cross-linking of the peptidoglycan layer, leading to a weakened cell wall and, ultimately, cell lysis and death.[2][3]
Cefotaxime's Mode of Action: A Molecular Perspective
Cefotaxime is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[4] Its chemical structure, featuring a β-lactam ring, is central to its antimicrobial activity. The bactericidal action of cefotaxime is a direct consequence of its ability to inhibit PBP activity.[3] The inactivation of these essential enzymes triggers a cascade of events, including the activation of autolytic enzymes, which further degrade the cell wall and contribute to bacterial demise.
The following diagram illustrates the signaling pathway of cefotaxime's action on bacterial cell wall synthesis.
Quantitative Analysis of Cefotaxime-PBP Interactions
The efficacy of cefotaxime is directly related to its binding affinity for the PBPs of a given bacterial species. This affinity is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of PBP activity. A lower IC50 value indicates a higher binding affinity.
The following tables summarize the IC50 values of cefotaxime for the primary PBPs of key pathogenic bacteria.
Table 1: Cefotaxime IC50 Values (µg/mL) for Penicillin-Binding Proteins
| Bacterial Species | PBP Target | Cefotaxime IC50 (µg/mL) |
| Escherichia coli | PBP1a | - |
| PBP1b | - | |
| PBP2 | - | |
| PBP3 | 0.25[5] | |
| Pseudomonas aeruginosa | PBP1a | - |
| PBP1b | - | |
| PBP2 | - | |
| PBP3 | - | |
| Staphylococcus aureus | PBP1 | ≤0.5[6] |
| PBP2 | ≤0.5[6] | |
| PBP3 | ≤0.5[6] | |
| Streptococcus pneumoniae | PBP1a | 0.1[6] |
| PBP1b | - | |
| PBP2x | - | |
| PBP2a | - | |
| PBP2b | - | |
| PBP3 | - |
Antimicrobial Spectrum of Cefotaxime
The clinical utility of an antibiotic is defined by its spectrum of activity against various pathogens. The minimum inhibitory concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC90 is the concentration required to inhibit the growth of 90% of isolates.
Table 2: Cefotaxime Minimum Inhibitory Concentration (MIC) Values
| Bacterial Species | MIC90 (µg/mL) |
| Escherichia coli | ≤0.5[1] |
| Pseudomonas aeruginosa | 16[1] |
| Staphylococcus aureus (MSSA) | 2[1] |
| Streptococcus pneumoniae | 0.05[7] |
| Streptococcus agalactiae | 0.05[7] |
| Haemophilus influenzae | - |
Detailed Experimental Protocols
Accurate and reproducible experimental methods are crucial for the evaluation of antibiotic-PBP interactions. This section provides detailed protocols for key assays.
Bacterial Cell Lysis and Membrane Preparation for PBP Extraction
This protocol describes the preparation of bacterial membranes containing PBPs for use in binding assays.
Protocol:
-
Cell Culture and Harvest: Grow bacterial cells to the mid-logarithmic phase. Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).[8]
-
Washing: Wash the cell pellet with a suitable buffer, such as phosphate-buffered saline (PBS), to remove residual growth medium.
-
Resuspension: Resuspend the washed cell pellet in a lysis buffer. The composition of the lysis buffer may vary, but it typically contains a buffering agent (e.g., Tris-HCl), salts, and protease inhibitors to prevent protein degradation.[9]
-
Cell Lysis: Disrupt the cells to release their contents. Common methods include:
-
Removal of Debris: Centrifuge the lysate at a low speed (e.g., 10,000 x g for 30 minutes at 4°C) to pellet intact cells and large cellular debris.
-
Membrane Isolation: Carefully transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1-2 hours at 4°C) to pellet the bacterial membranes.[11]
-
Washing and Storage: Wash the membrane pellet with a storage buffer and resuspend. Determine the total protein concentration using a standard method (e.g., Bradford assay). Store the membrane preparation at -80°C until use.
Competitive PBP Binding Assay with Fluorescent Penicillin (Bocillin FL)
This assay determines the binding affinity of an unlabeled antibiotic (cefotaxime) by measuring its ability to compete with a fluorescently labeled penicillin for binding to PBPs.[12]
Protocol:
-
Incubation with Cefotaxime: In a series of microcentrifuge tubes, incubate a fixed amount of the prepared bacterial membranes with serially diluted concentrations of cefotaxime for a defined period (e.g., 10 minutes at 37°C) to allow for binding to the PBPs.[13]
-
Addition of Fluorescent Probe: Add a constant, saturating concentration of Bocillin FL to each tube and incubate for an additional period (e.g., 10 minutes at 37°C). Bocillin FL will bind to any PBPs not occupied by cefotaxime.[13]
-
Stopping the Reaction: Terminate the binding reaction by adding an excess of unlabeled penicillin G.
-
SDS-PAGE: Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14]
-
Visualization and Quantification: Visualize the fluorescently labeled PBPs in the gel using a UV transilluminator or a fluorescence imager. Quantify the intensity of each PBP band using densitometry software.[14]
-
Data Analysis: The fluorescence intensity of each PBP band will be inversely proportional to the concentration of cefotaxime. Plot the percentage of Bocillin FL binding against the logarithm of the cefotaxime concentration. The IC50 value is determined as the concentration of cefotaxime that results in a 50% reduction in Bocillin FL binding.[14]
Determination of Minimum Inhibitory Concentration (MIC)
This method determines the MIC of an antibiotic in a liquid growth medium.[15]
Protocol:
-
Prepare Antibiotic Dilutions: Perform serial twofold dilutions of cefotaxime in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[15]
-
Prepare Inoculum: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.[16]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[15]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[16]
-
Reading Results: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of cefotaxime that completely inhibits visible bacterial growth.[17]
This is a qualitative method to determine the susceptibility of bacteria to an antibiotic.[18]
Protocol:
-
Prepare Inoculum: Prepare a standardized bacterial inoculum (0.5 McFarland standard) and uniformly streak it onto the surface of a Mueller-Hinton agar plate.[18]
-
Apply Antibiotic Disk: Place a paper disk impregnated with a standard concentration of cefotaxime (e.g., 30 µg) onto the agar surface.[18]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[6]
-
Measure Zone of Inhibition: After incubation, measure the diameter of the zone of no growth around the antibiotic disk in millimeters.
-
Interpret Results: Compare the measured zone diameter to standardized charts (e.g., from CLSI or EUCAST) to determine if the bacterium is susceptible, intermediate, or resistant to cefotaxime.[19]
Conclusion
Cefotaxime's efficacy as a broad-spectrum antibiotic is rooted in its ability to selectively target and inactivate essential penicillin-binding proteins in a variety of bacterial pathogens. Understanding the nuances of these interactions at a molecular level, quantified by binding affinities and correlated with antimicrobial susceptibility data, is fundamental for the rational design of new and improved β-lactam antibiotics. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of these critical drug-target interactions, ultimately contributing to the ongoing effort to combat bacterial resistance.
References
- 1. Cefotaxime Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 2. fortunejournals.com [fortunejournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Cefotaxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. reference.medscape.com [reference.medscape.com]
- 6. youtube.com [youtube.com]
- 7. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. Traditional Methods of Cell Lysis | Thermo Fisher Scientific - US [thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. protocols.io [protocols.io]
- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 18. hardydiagnostics.com [hardydiagnostics.com]
- 19. ibg.kit.edu [ibg.kit.edu]
The Pharmacokinetics and Pharmacodynamics of Cefotaxime: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of Cefotaxime, a third-generation cephalosporin antibiotic. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.
Pharmacokinetics
Cefotaxime is administered parenterally, as it is not absorbed orally.[1] Following administration, it is widely distributed in body tissues and fluids, including the cerebrospinal fluid (CSF), particularly when the meninges are inflamed.[1]
Absorption and Distribution
Following intramuscular injection, Cefotaxime is rapidly absorbed, reaching peak plasma concentrations within 30 minutes.[2] The drug is approximately 31-50% bound to plasma proteins.[2]
Metabolism and Excretion
Cefotaxime is partially metabolized in the liver to an active metabolite, O-desacetylcefotaxime, which also possesses antibacterial activity.[1][2] Both the parent drug and its active metabolite are primarily excreted by the kidneys.[1][3] The elimination half-life of Cefotaxime is approximately 1 to 1.5 hours, while the half-life of O-desacetylcefotaxime is slightly longer at 1.3 to 1.9 hours.[2] In cases of severe renal dysfunction, the half-life of both compounds is prolonged, necessitating dosage adjustments.[3]
Table 1: Pharmacokinetic Parameters of Cefotaxime in Adults
| Parameter | Intravenous (IV) Administration | Intramuscular (IM) Administration | Reference(s) |
| Cmax (1g dose) | ~101.7 - 105 µg/mL | ~20.5 - 22 µg/mL | [4] |
| Tmax (1g dose) | End of infusion | ~0.5 hours | [4] |
| Elimination Half-life (t½) | ~0.84 - 1.25 hours | ~0.92 - 1.35 hours | [4] |
| Volume of Distribution (Vd) | ~25 - 33 L | ~32 - 37 L | [4] |
| Total Body Clearance | ~249 - 341 mL/min/1.73 m² | ~315 mL/min/1.73 m² | [4] |
| Renal Clearance | ~130 - 177 mL/min/1.73 m² | Not specified | [4] |
| Protein Binding | 35 - 45% | 35 - 45% | [4] |
Table 2: Pharmacokinetic Parameters of Desacetylcefotaxime in Adults
| Parameter | Value | Reference(s) |
| Elimination Half-life (t½) | ~1.5 - 2.3 hours | [3] |
| Plasma Clearance | ~744 ± 226 mL/min | |
| Volume of Distribution (Vd) | ~56 ± 24 L |
Pharmacodynamics
Cefotaxime exhibits time-dependent bactericidal activity, meaning its efficacy is best correlated with the duration that the free drug concentration remains above the minimum inhibitory concentration (MIC) of the target pathogen.[5] It shows little concentration-dependent killing and has a minimal post-antibiotic effect against Gram-negative bacteria.[5]
Mechanism of Action
As a β-lactam antibiotic, Cefotaxime inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[6] This acylation of PBPs prevents the final transpeptidation step of peptidoglycan synthesis, a critical component of the bacterial cell wall.[6] The inhibition of cell wall synthesis ultimately leads to cell lysis and bacterial death.[6] The syn-configuration of the methoxyimino moiety in its structure confers stability against many β-lactamase enzymes.[6]
Spectrum of Activity
Cefotaxime has a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[7] It is generally more active against Gram-negative organisms than first and second-generation cephalosporins.[8]
Table 3: In Vitro Activity of Cefotaxime Against Selected Gram-Positive Bacteria
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Staphylococcus aureus (methicillin-susceptible) | 1.1 - 2.0 | 4.0 - 8.0 | [9][10] |
| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.01 - 0.06 | 0.05 - 0.19 | [9][11] |
| Streptococcus pneumoniae (penicillin-resistant) | 0.5 - 1.0 | 1.0 - 2.0 | [12] |
| Streptococcus pyogenes | ≤0.01 - 0.03 | ≤0.01 - 0.05 | [9] |
Table 4: In Vitro Activity of Cefotaxime Against Selected Gram-Negative Bacteria
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Escherichia coli | ≤0.12 - 0.25 | ≤0.12 - 0.5 | [11] |
| Haemophilus influenzae | ≤0.007 - 0.03 | ≤0.007 - 0.06 | [6][9] |
| Klebsiella pneumoniae | ≤0.12 - 0.25 | 0.25 - 0.5 | [11] |
| Neisseria gonorrhoeae | ≤0.004 - 0.03 | ≤0.004 - 0.06 | [9] |
| Proteus mirabilis | ≤0.12 | ≤0.12 | [13] |
| Pseudomonas aeruginosa | 8.0 - 19.0 | 16.0 - >128 | [9][14][15] |
| Serratia marcescens | 0.25 - 2.0 | 4.0 - 64.0 | [11] |
Resistance Mechanisms
The primary mechanism of resistance to Cefotaxime in Gram-negative bacteria is the production of β-lactamase enzymes that hydrolyze the β-lactam ring.[16] In Gram-negative bacteria such as Enterobacteriaceae, the induction of AmpC β-lactamase is a significant resistance mechanism, often triggered by the presence of β-lactam antibiotics.[4] This induction is regulated by the AmpG-AmpR-AmpC signaling pathway.[4] In methicillin-resistant Staphylococcus aureus (MRSA), resistance is mediated by the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a.[5] PBP2a has a low affinity for β-lactam antibiotics, allowing the bacteria to continue cell wall synthesis even in the presence of the drug.[5]
Experimental Protocols
Determination of Pharmacokinetic Parameters
A typical clinical pharmacokinetic study for an intravenous antibiotic like Cefotaxime involves the following workflow:
Protocol for HPLC Analysis of Cefotaxime in Human Plasma:
-
Sample Preparation:
-
To 500 µL of plasma, add a known concentration of an internal standard.
-
Precipitate proteins by adding 100 µL of 10% acetic acid and 500 µL of acetonitrile.
-
Vortex the mixture for 2 minutes and then centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and evaporate to dryness.
-
Reconstitute the dried residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate buffer, acetonitrile, and methanol (e.g., 80:12:8 v/v/v), adjusted to an acidic pH.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of 235-280 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of Cefotaxime in blank plasma.
-
Calculate the concentration of Cefotaxime in the unknown samples by comparing their peak areas to the standard curve.
-
Determination of Protein Binding by Equilibrium Dialysis
-
Apparatus: Use a multi-well equilibrium dialysis apparatus with a semi-permeable membrane (MWCO 12-14 kDa).
-
Procedure:
-
Add plasma spiked with a known concentration of Cefotaxime to one chamber of the dialysis cell.
-
Add protein-free buffer to the other chamber.
-
Incubate the apparatus at 37°C with gentle shaking to allow equilibrium to be reached (typically 4-6 hours).
-
After incubation, collect samples from both the plasma and buffer chambers.
-
-
Analysis:
-
Determine the concentration of Cefotaxime in both the plasma and buffer samples using a validated analytical method (e.g., HPLC).
-
The concentration in the buffer chamber represents the unbound drug concentration.
-
Calculate the percentage of protein binding.
-
Determination of Minimum Inhibitory Concentration (MIC)
Broth Microdilution Method (based on CLSI guidelines):
-
Preparation of Antimicrobial Solutions: Prepare a series of two-fold serial dilutions of Cefotaxime in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of Cefotaxime that completely inhibits visible bacterial growth.
Kirby-Bauer Disk Diffusion Method:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of growth.
-
Disk Application: Aseptically apply a Cefotaxime-impregnated disk (typically 30 µg) to the surface of the agar.
-
Incubation: Invert the plates and incubate at 35°C for 16-24 hours.
-
Interpretation: Measure the diameter of the zone of inhibition around the disk in millimeters. Interpret the results as susceptible, intermediate, or resistant based on standardized zone diameter breakpoints provided by organizations such as CLSI or EUCAST.[17]
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial susceptibility of Staphylococcus aureus and Staphylococcus pseudintermedius isolated from various animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta-lactamase induction and cell wall metabolism in Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cefotaxime: a review of in vitro antimicrobial properties and spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MIC EUCAST [mic.eucast.org]
- 11. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 12. Clinical Isolates of Streptococcus pneumoniae with Different Susceptibilities to Ceftriaxone and Cefotaxime - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Influence of inoculum size on activity of cefoperazone, cefotaxime, moxalactam, piperacillin, and N-formimidoyl thienamycin (MK0787) against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MIC EUCAST [mic.eucast.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Cefotaxime Stability: An In-depth Technical Guide on pH and Temperature Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of the third-generation cephalosporin antibiotic, cefotaxime, under various pH and temperature conditions. Understanding the degradation kinetics and pathways of cefotaxime is critical for ensuring its therapeutic efficacy and safety, from manufacturing and storage to clinical administration. This document summarizes key stability data, details experimental protocols for stability assessment, and visualizes the degradation pathways and experimental workflows.
Core Stability Profile of Cefotaxime
Cefotaxime is susceptible to degradation in aqueous solutions, a process significantly influenced by both pH and temperature. The primary mechanisms of degradation involve the hydrolysis of the β-lactam ring and the deacetylation at the C-3 position.[1][2] The stability of cefotaxime is optimal in the acidic to neutral pH range.
Influence of pH
The pH of the solution is a critical determinant of cefotaxime's stability. The optimal pH range for cefotaxime stability is generally reported to be between 4.3 and 6.5.[1][3] Outside of this range, the degradation is catalyzed by either hydrogen ions (in acidic conditions, pH ≤ 3.4) or hydroxide ions (in alkaline conditions, pH > 6.2).[3] In strongly acidic or alkaline media, the hydrolysis of the β-lactam nucleus is the predominant degradation pathway.[2]
Influence of Temperature
Temperature plays a crucial role in the degradation kinetics of cefotaxime. As with most chemical reactions, higher temperatures accelerate the degradation rate. Cefotaxime is significantly more stable at refrigerated or frozen temperatures compared to room temperature or elevated temperatures.
Quantitative Stability Data
The following tables summarize the stability of cefotaxime sodium under various pH and temperature conditions as reported in several studies. These data are essential for establishing appropriate storage and handling procedures.
Table 1: Stability of Cefotaxime Sodium in Aqueous Solutions at Various Temperatures
| Temperature | Concentration | Vehicle | Stability (Time to <10% loss) | Citation |
| -10°C | Not Specified | 5% Dextrose or 0.9% NaCl | > 112 days (less than 5% loss in 224 days) | [3] |
| 4°C | Not Specified | 5% Dextrose or 0.9% NaCl | ~22 days (less than 9% loss in 42 days) | [3] |
| 5°C | 100 mg/mL | Sterile Water | Up to 5 days | [4][5][6] |
| 24°C | Not Specified | 5% Dextrose or 0.9% NaCl | ~1 day (less than 3.1% loss in 1 day) | [3] |
| 25°C | 100 mg/mL | Sterile Water | Up to 24 hours | [4][5][6] |
| 45°C | 100 mg/mL | Sterile Water | ~2 hours | [4][5][6] |
Table 2: pH-Dependent Stability of Cefotaxime Sodium at 25°C
| pH | Stability | Catalysis | Citation |
| < 3.4 | Decreased | Hydrogen ion catalyzed | [3] |
| 4.3 - 6.2 | Optimal | Solvent catalyzed | [3] |
| 4.5 - 6.5 | Maximum | Spontaneous cleavage of β-lactam nucleus | [1][2] |
| > 6.2 | Decreased | Hydroxide ion catalyzed | [3] |
Experimental Protocols
The assessment of cefotaxime stability relies on validated, stability-indicating analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a typical reversed-phase HPLC method for the determination of cefotaxime and its degradation products.
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of a phosphate buffer (pH adjusted to 7.0) and methanol (100:37.5 v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 235 nm.[7]
-
Column Temperature: 25°C.[7]
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of cefotaxime sodium reference standard in a suitable solvent (e.g., sterile water or mobile phase) and dilute to a known concentration (e.g., 1 µg/mL).[8]
-
Sample Solution: Reconstitute the cefotaxime formulation as per its intended use and dilute with a suitable solvent to fall within the linear range of the assay.
4. Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies are performed.
-
Acidic Degradation: Mix 1 mL of a 400 µg/mL cefotaxime solution with 1 mL of 0.5 M HCl and store at room temperature for 3 hours. Neutralize with 1 mL of 0.5 M NaOH before analysis.[9]
-
Alkaline Degradation: Mix 1 mL of a 400 µg/mL cefotaxime solution with 1 mL of 0.01 M NaOH and store at room temperature for 5 minutes. Neutralize with 1 mL of 0.01 M HCl before analysis.[9]
-
Oxidative Degradation: Treat the cefotaxime solution with a solution of hydrogen peroxide (e.g., 3%).[8]
-
Thermal Degradation: Heat the cefotaxime solution under reflux for a specified period (e.g., 5 minutes).[8]
5. Analysis:
-
Inject equal volumes of the standard, sample, and forced degradation solutions into the chromatograph.
-
Monitor the chromatograms for the appearance of new peaks corresponding to degradation products and the decrease in the peak area of the intact cefotaxime.
Protocol 2: HPTLC Method for Stability Assessment
This protocol provides an alternative method for quantifying cefotaxime stability.
1. Instrumentation:
-
HPTLC system with a sample applicator, developing chamber, and scanner.
2. Chromatographic Conditions:
-
Stationary Phase: Silica gel 60F254 HPTLC plates.[5]
-
Mobile Phase: A mixture of ethyl acetate, acetone, water, and acetic acid (10:5:3:2 v/v/v/v).[5]
-
Detection Wavelength: 254 nm.[4]
3. Standard and Sample Preparation:
-
Standard and Sample Application: Apply known volumes of standard and sample solutions to the HPTLC plate as bands.
4. Development and Analysis:
-
Develop the plate in a chromatographic chamber saturated with the mobile phase.
-
After development, dry the plate and scan it at the specified wavelength to quantify the spots.
Visualizations
The following diagrams illustrate the experimental workflow for stability testing and the degradation pathways of cefotaxime.
Caption: Experimental workflow for cefotaxime stability testing.
Caption: Major degradation pathways of cefotaxime.
Conclusion
The stability of cefotaxime is a multifaceted issue governed by pH and temperature. For optimal stability, cefotaxime solutions should be maintained within a pH range of 4.3 to 6.5 and stored at refrigerated or frozen temperatures. The provided data and protocols offer a foundational guide for researchers and professionals in the pharmaceutical field to ensure the quality, efficacy, and safety of cefotaxime-containing products. Adherence to rigorous stability testing as outlined is paramount in the development and handling of this important antibiotic.
References
- 1. Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of cefotaxime sodium as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpcbs.com [ijpcbs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. repositorio.unesp.br [repositorio.unesp.br]
- 8. ojs.wiserpub.com [ojs.wiserpub.com]
- 9. Physicochemical Stability of Cefotaxime Sodium in Polypro... [degruyterbrill.com]
Understanding Cefotaxime's Beta-Lactamase Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefotaxime, a third-generation cephalosporin, has long been a cornerstone in the treatment of serious bacterial infections. Its broad spectrum of activity and initial resilience to beta-lactamases made it a valuable therapeutic agent. However, the relentless evolution of bacterial resistance mechanisms, particularly the proliferation of extended-spectrum beta-lactamases (ESBLs), has challenged its efficacy. This technical guide provides an in-depth exploration of the core principles governing cefotaxime's interaction with beta-lactamases, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the molecular basis of its resistance, present quantitative data on its susceptibility to various beta-lactamases, and provide detailed experimental protocols for its evaluation.
Cefotaxime: Mechanism of Action and Chemical Structure
Cefotaxime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3][4][5] Like other beta-lactam antibiotics, it mimics the D-Ala-D-Ala substrate of penicillin-binding proteins (PBPs), essential enzymes that catalyze the final transpeptidation step in peptidoglycan synthesis.[1][2][4] By acylating the active site of PBPs, cefotaxime effectively blocks the cross-linking of the peptidoglycan layer, leading to a weakened cell wall and eventual cell lysis.[2][3]
The chemical structure of cefotaxime is central to its antibacterial activity and its inherent resistance to many beta-lactamases. Key features include the beta-lactam ring, the dihydrothiazine ring, and a complex R1 side chain. The aminothiazole ring in the R1 side chain enhances its affinity for the PBPs of many Gram-negative bacteria. Crucially, the syn-configuration of the methoxyimino group on the acyl side chain sterically hinders the approach of many beta-lactamase enzymes to the hydrolyzable beta-lactam ring, thereby conferring resistance to their activity.[2]
The Challenge of Beta-Lactamases
Beta-lactamases are enzymes produced by bacteria that inactivate beta-lactam antibiotics by hydrolyzing the amide bond in the beta-lactam ring. This action renders the antibiotic incapable of binding to its PBP target. The classification of beta-lactamases is complex, based on both molecular sequence (Ambler classes A, B, C, and D) and functional characteristics.
While cefotaxime is stable against many common beta-lactamases, the emergence and global spread of Extended-Spectrum Beta-Lactamases (ESBLs) have become a major clinical concern. ESBLs are primarily Class A beta-lactamases, most commonly variants of the TEM, SHV, and CTX-M families, that have acquired the ability to hydrolyze third-generation cephalosporins, including cefotaxime.[6][7] Of particular significance are the CTX-M enzymes, which exhibit a potent hydrolytic activity against cefotaxime.[6][7][8]
Quantitative Analysis of Cefotaxime's Beta-Lactamase Resistance
The interaction between cefotaxime and various beta-lactamases can be quantified through the determination of Minimum Inhibitory Concentrations (MICs) and kinetic parameters such as the Michaelis constant (Km), the catalytic rate constant (kcat), and the overall catalytic efficiency (kcat/Km).
Minimum Inhibitory Concentration (MIC) Data
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a critical measure of an antibiotic's in vitro activity. The following tables summarize representative MIC data for cefotaxime against common bacterial species with and without ESBL production.
Table 1: Cefotaxime MIC Distribution for Escherichia coli
| Isolate Type | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Non-ESBL-producing | ≤0.25 | ≤0.25 | ≤0.06 - 1 |
| ESBL-producing | 16 | >128 | 0.5 - >128 |
Table 2: Cefotaxime MIC Distribution for Klebsiella pneumoniae
| Isolate Type | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Non-ESBL-producing | ≤0.25 | 0.5 | ≤0.06 - 2 |
| ESBL-producing | 32 | >128 | 1 - >128 |
Note: MIC values can vary depending on the specific beta-lactamase present and the geographical region.
Kinetic Data for Cefotaxime Hydrolysis
Kinetic parameters provide a more detailed understanding of the enzymatic interaction. A lower Km indicates a higher affinity of the enzyme for the antibiotic, while a higher kcat signifies a faster rate of hydrolysis. The kcat/Km ratio represents the overall catalytic efficiency of the enzyme against the antibiotic.
Table 3: Kinetic Parameters of Cefotaxime Hydrolysis by Selected Beta-Lactamases
| Beta-Lactamase | Class | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) |
| TEM-1 | A | - | Low | Low |
| SHV-1 | A | - | Low | Low |
| CTX-M-14 | A | 60 | 161 | 2.68 |
| CTX-M-15 | A | 48 | 650 | 13.5 |
| Novel AmpC (E. coli) | C | 21 ± 2 | 2.8 ± 0.2 | 0.133 |
| P99 (Enterobacter cloacae) | C | 410 | 1.7 | 0.004 |
Note: Kinetic parameters can vary between studies due to different experimental conditions.
Experimental Protocols
Accurate and reproducible experimental methods are essential for studying cefotaxime's beta-lactamase resistance. This section provides detailed protocols for key experiments.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Cefotaxime sodium salt, analytical grade
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
-
Microplate reader or visual inspection mirror
Procedure:
-
Prepare Cefotaxime Stock Solution: Prepare a stock solution of cefotaxime in a suitable solvent (e.g., water or buffer) at a concentration of 1280 µg/mL.
-
Serial Dilutions: Perform serial two-fold dilutions of the cefotaxime stock solution in CAMHB in the microtiter plate to achieve final concentrations typically ranging from 128 µg/mL to 0.06 µg/mL. The final volume in each well should be 50 µL.
-
Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture, suspend several colonies in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).
-
Dilute Inoculum: Dilute the standardized inoculum 1:100 in CAMHB to obtain a concentration of approximately 1-2 x 106 CFU/mL.
-
Inoculate Microtiter Plate: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the cefotaxime dilutions. This will result in a final inoculum of approximately 5 x 105 CFU/mL and a final volume of 100 µL per well.
-
Controls: Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of cefotaxime that completely inhibits visible growth of the organism as detected by the naked eye or a microplate reader.
Phenotypic Detection of Extended-Spectrum Beta-Lactamases (ESBLs)
The presence of ESBLs can be detected by demonstrating synergy between cefotaxime and a beta-lactamase inhibitor, such as clavulanic acid.
4.2.1. Double-Disc Synergy Test
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Cefotaxime (30 µg) discs
-
Amoxicillin-clavulanic acid (20/10 µg) disc
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile cotton swabs
Procedure:
-
Inoculate MHA Plate: Prepare a lawn of the test organism on an MHA plate as for standard disc diffusion testing.
-
Place Discs: Place a cefotaxime (30 µg) disc on the agar. Place an amoxicillin-clavulanic acid (20/10 µg) disc at a distance of 20-30 mm (center to center) from the cefotaxime disc.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Interpretation: A positive test is indicated by an enhancement of the zone of inhibition of the cefotaxime disc on the side adjacent to the amoxicillin-clavulanic acid disc, often creating a "keyhole" or "champagne cork" appearance. This indicates that the clavulanic acid has inhibited the ESBL, restoring the activity of cefotaxime.
4.2.2. Combination Disc Test
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Cefotaxime (30 µg) discs
-
Cefotaxime/clavulanic acid (30/10 µg) combination discs
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile cotton swabs
Procedure:
-
Inoculate MHA Plate: Prepare a lawn of the test organism on an MHA plate.
-
Place Discs: Place a cefotaxime disc and a cefotaxime/clavulanic acid combination disc on the agar, ensuring they are well-separated.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Interpretation: A ≥ 5 mm increase in the zone of inhibition diameter for the combination disc compared to the cefotaxime disc alone is considered a positive result for ESBL production.
Purification of Recombinant Beta-Lactamase
This is a general protocol for the purification of His-tagged recombinant beta-lactamases expressed in E. coli.
Materials:
-
E. coli cell paste expressing the recombinant beta-lactamase
-
Lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA affinity chromatography column
-
Lysozyme, DNase I
-
Sonciator or French press
-
Centrifuge
-
Dialysis tubing and buffer (e.g., 50 mM phosphate buffer, pH 7.0)
Procedure:
-
Cell Lysis: Resuspend the cell paste in lysis buffer and add lysozyme and DNase I. Incubate on ice. Lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.
-
Washing: Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged beta-lactamase from the column using elution buffer.
-
Dialysis: Dialyze the eluted protein against a suitable storage buffer to remove imidazole and for buffer exchange.
-
Purity and Concentration: Assess the purity of the enzyme by SDS-PAGE and determine the protein concentration using a method such as the Bradford assay.
Determination of Kinetic Parameters (kcat and Km) by Spectrophotometry
This protocol measures the rate of cefotaxime hydrolysis by monitoring the change in absorbance.
Materials:
-
Purified beta-lactamase of known concentration
-
Cefotaxime solution of known concentration
-
Reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
UV-Vis spectrophotometer with temperature control
Procedure:
-
Determine Optimal Wavelength: Scan the UV-Vis spectrum of cefotaxime and its fully hydrolyzed product to identify the wavelength with the maximum difference in absorbance. Cefotaxime typically has an absorbance maximum around 260 nm, which decreases upon hydrolysis.
-
Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing the reaction buffer and a range of cefotaxime concentrations.
-
Initiate Reaction: Equilibrate the cuvette to the desired temperature (e.g., 25°C or 37°C). Initiate the reaction by adding a small, known amount of the purified beta-lactamase.
-
Monitor Absorbance: Immediately monitor the decrease in absorbance at the predetermined wavelength over time. Record the initial linear rate of the reaction (initial velocity, v0).
-
Repeat for Different Substrate Concentrations: Repeat steps 2-4 for a series of cefotaxime concentrations, ensuring they span below and above the expected Km.
-
Data Analysis:
-
Plot the initial velocities (v0) against the corresponding cefotaxime concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation (v0 = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine Vmax and Km.
-
Calculate kcat using the equation: kcat = Vmax / [E]t, where [E]t is the total enzyme concentration in the assay.
-
Visualizing Key Concepts and Workflows
Graphical representations can aid in understanding complex biological processes and experimental designs. The following diagrams are provided in the DOT language for use with Graphviz.
Caption: Cefotaxime's mechanism and its inactivation.
Caption: Experimental workflow for resistance assessment.
Caption: Logical flow of ESBL synergy testing.
Conclusion
The resistance of cefotaxime to beta-lactamases is a complex and evolving field. While its inherent chemical structure provides stability against many beta-lactamases, the emergence of ESBLs, particularly the CTX-M family, has significantly impacted its clinical utility. A thorough understanding of the mechanisms of resistance, supported by robust quantitative data and standardized experimental protocols, is crucial for the continued development of effective antimicrobial strategies. This guide provides a foundational resource for researchers and professionals dedicated to combating the challenge of antibiotic resistance. By applying these principles and methodologies, the scientific community can better characterize emerging resistance threats and work towards the development of novel therapeutics that can overcome these challenges.
References
- 1. Purification of beta-lactamases by affinity chromatography on phenylboronic acid-agarose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. [Purification of beta-lactamases by affinity chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification by Affinity Chromatography and Properties of a β-Lactamase Isolated from Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A survey of the kinetic parameters of class C beta-lactamases. Cephalosporins and other beta-lactam compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of SHV β-lactamase variants in resistance of clinical Klebsiella pneumoniae strains to β-lactams in an Algerian hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Cefotaxime Stock Solution Preparation for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cefotaxime is a third-generation cephalosporin, a β-lactam antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis.[3][2] In cell culture, Cefotaxime is widely utilized to prevent or eliminate bacterial contamination, particularly in plant tissue culture where it is effective against Agrobacterium tumefaciens.[4] A key advantage of Cefotaxime is its high stability in the presence of β-lactamases, enzymes that can degrade many penicillin-type antibiotics.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for the preparation and use of Cefotaxime stock solutions in cell culture applications.
| Parameter | Value | Solvent(s) | Notes | Source(s) |
| Form | White to pale yellow crystalline powder | N/A | Supplied as Cefotaxime sodium salt. | [5][6] |
| Molecular Weight | 477.5 g/mol (sodium salt) | N/A | [7] | |
| Solubility | ||||
| 50 mg/mL | Water | [8] | ||
| ~10 mg/mL | PBS (pH 7.2) | [7] | ||
| ~10 mg/mL | DMSO | [7] | ||
| Recommended Stock Concentration | 100 mg/mL | Sterile Water | A commonly used concentration for easy dilution. | [3][5] |
| Typical Working Concentration | 50 - 250 mg/L | Cell Culture Medium | For plant cell culture. | [8] |
| 100 µg/mL (100 mg/L) | Cell Culture Medium | For duckweed cultures and to avoid plant toxicity. | [3][4] | |
| Storage Conditions | ||||
| Powder | -20°C or 2-8°C, protected from light | Stable for ≥4 years at -20°C. | [6][7][9] | |
| Reconstituted Stock Solution (Aqueous) | -20°C | Aliquot to avoid repeated freeze-thaw cycles. Stable for up to 3 months. | [10][11] | |
| 2-8°C | Aqueous solutions at pH 4.5-6.2 are stable for up to 3 weeks. | [9] |
Experimental Protocols
Preparation of 100 mg/mL Cefotaxime Stock Solution
This protocol describes the preparation of a 10 mL stock solution of Cefotaxime at a concentration of 100 mg/mL.
Materials:
-
Cefotaxime sodium salt powder
-
Sterile, deionized, or distilled water
-
Sterile 15 mL conical tube
-
0.22 µm syringe filter
-
Sterile syringe (10 mL or larger)
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Personal protective equipment (lab coat, gloves, safety glasses)
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out 1 gram of Cefotaxime sodium salt powder and transfer it to a sterile 15 mL conical tube.
-
Add 10 mL of sterile water to the conical tube.[3]
-
Cap the tube securely and vortex or invert until the powder is completely dissolved. The solution should be clear and pale yellow.[5]
-
Draw the entire volume of the dissolved Cefotaxime solution into a sterile syringe.
-
Attach a 0.22 µm syringe filter to the tip of the syringe.[3]
-
Filter-sterilize the solution by dispensing it into a new sterile conical tube or directly into sterile microcentrifuge tubes for aliquoting.
-
Aliquot the sterile stock solution into smaller, working volumes (e.g., 500 µL or 1 mL) in sterile microcentrifuge tubes. This helps to avoid repeated freeze-thaw cycles which can degrade the antibiotic.[10]
-
Label the aliquots clearly with the name of the antibiotic, concentration (100 mg/mL), and the date of preparation.
Use of Cefotaxime Stock Solution in Cell Culture Media
This protocol outlines the dilution of the 100 mg/mL stock solution to a final working concentration in cell culture medium.
Materials:
-
Prepared 100 mg/mL Cefotaxime stock solution (frozen or freshly prepared)
-
Sterile cell culture medium
-
Sterile serological pipettes and pipettor
Procedure:
-
Thaw a frozen aliquot of the Cefotaxime stock solution at room temperature or in a 37°C water bath.
-
Determine the required volume of stock solution to achieve the desired final concentration. For a typical working concentration of 100 µg/mL (or 100 mg/L), a 1:1000 dilution is required.
-
Calculation Example: To prepare 500 mL of cell culture medium with a final Cefotaxime concentration of 100 µg/mL:
-
Volume of stock solution = (Final Concentration / Stock Concentration) x Final Volume
-
Volume of stock solution = (100 µg/mL / 100,000 µg/mL) x 500 mL = 0.5 mL or 500 µL.
-
-
-
In a sterile environment, add the calculated volume of the Cefotaxime stock solution to the cell culture medium.[3] For agar-based media, allow the medium to cool to a handleable temperature before adding the antibiotic to prevent heat degradation.[3]
-
Mix the medium thoroughly to ensure even distribution of the antibiotic.
-
The supplemented cell culture medium is now ready for use.
Diagrams
Caption: Workflow for Cefotaxime stock solution preparation and use.
Caption: Cefotaxime's mechanism of action on bacterial cell walls.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. content.protocols.io [content.protocols.io]
- 4. Life Technologies [lifetechindia.com]
- 5. starship.org.nz [starship.org.nz]
- 6. nbinno.com [nbinno.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Cefotaxime sodium | 64485-93-4 [chemicalbook.com]
- 10. youtube.com [youtube.com]
- 11. Cefotaxime, Sodium Salt, High Purity, Cell Culture-Tested - CAS 64485-93-4 - Calbiochem | 219504 [merckmillipore.com]
Application Notes & Protocols: The Use of Cefotaxime in Agrobacterium-mediated Plant Transformation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Agrobacterium-mediated transformation is a cornerstone of plant genetic engineering, enabling the introduction of desired genes into a wide array of plant species. A critical step in this process is the elimination of the Agrobacterium tumefaciens vector after co-cultivation with plant tissues.[1] Failure to do so can lead to an overgrowth of bacteria, resulting in competition for nutrients, phytotoxicity, and ultimately, the failure of plant tissue regeneration and the recovery of transgenic plants. Cefotaxime, a broad-spectrum cephalosporin antibiotic, is widely used to control and eliminate Agrobacterium in post-transformation cultures.[2][3]
Mechanism of Action:
Cefotaxime belongs to the β-lactam class of antibiotics. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[4] It acylates the penicillin-binding proteins (PBPs) involved in the final steps of peptidoglycan synthesis, leading to the formation of a defective cell wall and subsequent cell lysis in dividing bacteria.[4] This bactericidal action makes it effective for controlling Agrobacterium populations during the sensitive stages of plant tissue culture and regeneration.
Role in Plant Transformation:
The primary role of cefotaxime is to eliminate residual Agrobacterium from plant explants following the co-cultivation step.[1][5] However, studies have revealed that cefotaxime can also have a dual, concentration-dependent effect on the plant tissues themselves. At optimal concentrations, it can sometimes promote somatic embryogenesis and shoot regeneration in certain species like sugarcane and subterranean clover.[6][7] Conversely, at high concentrations, it can be phytotoxic, inhibiting cell growth, causing necrosis, and reducing regeneration efficiency.[8][9] Therefore, optimizing the cefotaxime concentration is a critical parameter for the success of any plant transformation protocol.
Quantitative Data Summary
The optimal concentration of cefotaxime varies significantly depending on the plant species, the explant type, and the specific experimental conditions. The following tables summarize effective concentrations reported in various studies.
Table 1: Effective Cefotaxime Concentrations for Agrobacterium Elimination and Plant Regeneration
| Plant Species | Explant Type | Cefotaxime Conc. (mg/L) | Observations | Reference |
| Sugarcane | Leaf Disc | 150 | Effective suppression of Agrobacterium with good shoot regeneration. | [8] |
| Sugarcane | Spindle | 500 | Promoted somatic embryogenesis and shoot regeneration. | [7] |
| Apple (cv. Red Chief) | Leaf | 500 (initial), reduced to 200 | 500 mg/L was effective for eliminating Agrobacterium but inhibited shoots; gradual reduction to 200 mg/L stimulated morphogenesis. | [9] |
| Subterranean Clover | Cotyledon | 200 | Eliminated Agrobacterium and increased shoot regeneration by two-fold. | [6] |
| Indica Rice | Calli | 250 | Completely suppressed Agrobacterium growth during the regeneration phase. | [10] |
| Tomato | Cotyledon | 100-200 | Stimulated bud formation. Higher concentrations had adverse effects. | [3] |
| Chili Pepper | Cotyledon | 300 | Established for effective bacterial control. | [11] |
| Banana | Shoots | 400-500 | Enhanced shoot multiplication and elongation. | [4] |
Table 2: Comparative Efficacy of Cefotaxime and Other Antibiotics
| Antibiotic | Target Plant | Concentration (mg/L) | Key Finding | Reference |
| Cefotaxime | Indica Rice | 250 | Caused severe necrosis in callus tissues at this concentration. | [12] |
| Timentin | Indica Rice | 250 | Optimum concentration for eliminating Agrobacterium with no negative effects on callus growth. | [12] |
| Carbenicillin | Indica Rice | 250 | Caused severe necrosis in callus tissues at this concentration. | [12] |
| Cefotaxime | Wheat | 500 | Inhibitory zone diameter was equivalent to 350 mg/L Timentin. | [2] |
| Timentin | Wheat | 350 | More efficient than Cefotaxime; completely eliminated Agrobacterium and enhanced regeneration. | [2] |
| Meropenem | Tobacco/Tomato | MIC < 10 | Demonstrated the highest activity in suppressing A. tumefaciens strains compared to cefotaxime. | [13] |
Experimental Protocols
Protocol 1: General Protocol for Agrobacterium-mediated Transformation Using Cefotaxime
This protocol provides a generalized workflow. Concentrations of hormones, selection agents, and cefotaxime must be optimized for each specific plant species and genotype.
1. Agrobacterium Culture Preparation: a. Streak the Agrobacterium tumefaciens strain (e.g., LBA4404, EHA105, AGL0) harboring the binary vector of interest on a solid YEM or LB medium plate containing appropriate antibiotics for the strain and vector.[8] Incubate at 28°C for 2-3 days. b. Inoculate a single colony into liquid YEM or LB medium with the same antibiotics and grow overnight at 28°C with shaking (200-250 rpm). c. Pellet the bacterial cells by centrifugation (e.g., 4000 rpm for 10 min).[14] d. Resuspend the pellet in a liquid plant co-cultivation medium (e.g., MS medium) to a specific optical density (OD600), typically between 0.1 and 0.6.[11][14] Add acetosyringone (e.g., 100-200 µM) to induce virulence genes.
2. Explant Preparation and Co-cultivation: a. Prepare sterile explants (e.g., leaf discs, cotyledons, calli) from healthy, in vitro-grown plants. b. Immerse the explants in the prepared Agrobacterium suspension for an optimized duration (e.g., 10-40 minutes).[6][14] c. Blot the explants on sterile filter paper to remove excess bacteria.[14] d. Place the explants on a solid co-cultivation medium, often overlaid with sterile filter paper. e. Incubate in the dark at 22-25°C for 2-3 days.[11]
3. Agrobacterium Elimination and Selection of Transformants: a. Washing Step: After co-cultivation, transfer the explants to a sterile flask containing liquid plant culture medium supplemented with a high concentration of cefotaxime (e.g., 250-600 mg/L).[6][15] Wash the explants by gentle agitation for 5-10 minutes. Repeat this step 2-3 times. b. Resting/Selection Step: Blot the washed explants dry on sterile filter paper and transfer them to a solid plant regeneration or selection medium. c. This medium should contain: i. A selective agent (e.g., kanamycin, hygromycin) to inhibit the growth of non-transformed plant cells. ii. Cefotaxime (e.g., 150-500 mg/L) to inhibit any remaining Agrobacterium growth.[9][15] The concentration here is often lower than in the washing step. d. Subculture the explants to fresh selection medium every 2-3 weeks. During initial culture periods, a higher cefotaxime concentration might be used, which can be gradually reduced in subsequent subcultures once the risk of bacterial contamination is low.[9][15]
4. Regeneration and Rooting: a. Maintain the cultures under appropriate light and temperature conditions to induce shoot regeneration. b. Once putative transgenic shoots have developed, excise them and transfer them to a rooting medium. This medium may or may not contain the selection agent and a low concentration of cefotaxime to ensure cultures remain clean. c. Acclimatize the rooted plantlets and transfer them to soil.
Visualizations
Caption: Workflow of Agrobacterium-mediated transformation highlighting cefotaxime application points.
Caption: The dual role of cefotaxime in plant transformation on bacteria and plant tissue.
Caption: A logical flowchart for optimizing cefotaxime concentration in a new protocol.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. horticultureresearch.net [horticultureresearch.net]
- 5. The impact of carbenicillin, cefotaxime and vancomycin on chrysanthemum and tobacco TCL morphogenesis and Agrobacterium growth. [horticultureresearch.net]
- 6. An Improved Protocol for Agrobacterium-Mediated Transformation in Subterranean Clover (Trifolium subterraneum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of cefotaxime on somatic embryogenesis and shoot regeneration in sugarcane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phytojournal.com [phytojournal.com]
- 9. researchgate.net [researchgate.net]
- 10. dialnet.unirioja.es [dialnet.unirioja.es]
- 11. researchgate.net [researchgate.net]
- 12. cjgpb.agriculturejournals.cz [cjgpb.agriculturejournals.cz]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. chemijournal.com [chemijournal.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Elimination of Agrobacterium with Cefotaxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agrobacterium tumefaciens-mediated transformation is a cornerstone of modern plant biotechnology, enabling the introduction of novel traits for crop improvement and pharmaceutical production. A critical step in this process is the complete elimination of the Agrobacterium following co-cultivation with plant tissues. The persistence of these bacteria can interfere with plant regeneration, lead to confounding experimental results, and is undesirable in the final transgenic plant. Cefotaxime, a broad-spectrum cephalosporin antibiotic, is widely used to control and eliminate Agrobacterium in plant tissue culture. This document provides detailed protocols and application notes on the effective use of Cefotaxime for this purpose.
Cefotaxime belongs to the β-lactam class of antibiotics and functions by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis and death.[1][2] Its efficacy against a wide range of Gram-negative bacteria, including Agrobacterium, coupled with relatively low phytotoxicity in many plant species, makes it a preferred choice for researchers.[3]
Data Presentation: Efficacy and Phytotoxicity of Cefotaxime
The optimal concentration of Cefotaxime is a balance between efficient Agrobacterium elimination and minimal negative impact on plant tissue health and regeneration. This concentration is highly dependent on the plant species, explant type, and the specific Agrobacterium strain used. The following tables summarize quantitative data from various studies.
| Plant Species | Agrobacterium Strain | Cefotaxime Concentration (mg/L) | Efficacy in Eliminating Agrobacterium | Reference |
| Sugarcane | LBA4404 | 150 | Found to be an eco-friendly dose to suppress bacterial growth while allowing for vigorous shoot production. | [4] |
| Tomato | EHA105 | 400 | Completely inhibited bacterial growth. | [5] |
| Apple (cv. Red Chief) | EHA105 | 500 | Found to be effective in eliminating Agrobacterium overgrowth from cultured leaves. | [6] |
| Indica Rice | EHA 105 | 250 | Eliminated Agrobacterium, but caused severe necrosis in callus tissues. | [7] |
| Soybean | LBA4404 | 500 | Effective in suppressing Agrobacterium after 16 days. | [8] |
| Walnut | C58C1 | 100-1000 | Did not eliminate Agrobacterium even after 60 days of exposure. | [9] |
| Plant Species | Cefotaxime Concentration (mg/L) | Observed Phytotoxic Effects | Reference |
| Sugarcane | >150 | Higher concentrations suppressed plant growth. | [4] |
| Tomato | 400 | Significantly decreased callus induction and shoot generation. | [5] |
| Apple (cv. Red Chief) | >200 | Gradually reduced the frequency of regeneration with a decreased number of shoots per explant. | [10] |
| Indica Rice | 250 | Caused severe necrosis in callus tissues. | [7] |
| Soybean | 350-500 | Caused death of embryogenic tissues. | [8] |
| Wheat | 600 | Reduced callus induction efficiency. | [11] |
| Carnation | - | Inhibited root growth in both transgenic and non-transgenic shoots. | [12] |
Experimental Protocols
Protocol 1: Standard Protocol for Agrobacterium Elimination Using Cefotaxime
This protocol outlines the general steps for eliminating Agrobacterium from plant explants following co-cultivation.
Materials:
-
Co-cultivated plant explants
-
Sterile distilled water or liquid culture medium (e.g., MS medium)
-
Cefotaxime stock solution (typically 100 mg/mL, filter-sterilized)
-
Sterile filter paper
-
Petri dishes
-
Plant regeneration or selection medium containing the appropriate concentration of Cefotaxime
Procedure:
-
Washing: After the co-cultivation period (typically 48-72 hours), carefully remove the explants from the co-cultivation medium.[4] Wash the explants to remove excess Agrobacterium. This can be done by immersing them in sterile distilled water or a liquid plant culture medium. Some protocols recommend multiple washes. For more persistent strains, a wash solution containing Cefotaxime (e.g., 250-500 mg/L) can be used.[10][13]
-
Drying: Blot the washed explants on sterile filter paper to remove excess moisture. This step is crucial as residual liquid can harbor bacteria and promote their growth.
-
Transfer to Selection/Regeneration Medium: Place the dried explants onto a solid plant regeneration or selection medium supplemented with Cefotaxime. The optimal concentration will vary by plant species (see tables above), but a starting concentration of 200-500 mg/L is common.[6][13] This medium should also contain a selection agent (e.g., kanamycin, hygromycin) if a selectable marker is used in the transformation vector.
-
Subculture: Subculture the explants to fresh medium containing Cefotaxime every 1-2 weeks.[14] This helps to maintain the effective concentration of the antibiotic and remove any newly grown bacteria. The concentration of Cefotaxime may be gradually reduced in subsequent subcultures as the risk of bacterial overgrowth diminishes.[6]
-
Monitoring: Regularly inspect the cultures for any signs of Agrobacterium re-emergence, which appears as a slimy or cloudy growth around the explants.
-
Confirmation of Elimination: Once putative transgenic plants have regenerated and are free of visible contamination, it is essential to confirm the complete elimination of Agrobacterium. This can be achieved through methods described in Protocol 2.
Protocol 2: Validation of Agrobacterium Elimination
Visual inspection alone is often insufficient to confirm the complete eradication of Agrobacterium, as latent bacteria can persist within the plant tissue.[15]
Method 1: Plating of Plant Tissue on Bacterial Growth Medium
-
Take a small sample of tissue (e.g., a leaf disc or a piece of callus) from the putative transgenic plant.
-
Place the tissue sample onto an LB agar plate, a medium that supports bacterial growth.
-
Seal the plate and incubate at 28°C for 3-5 days.
-
Observe the plate for any bacterial colony formation around the plant tissue.[15] The absence of growth suggests the likely elimination of Agrobacterium.
Method 2: Polymerase Chain Reaction (PCR)
PCR is a highly sensitive method for detecting the presence of Agrobacterium DNA within the plant tissue.[15]
-
DNA Extraction: Extract total genomic DNA from a small sample of the putative transgenic plant tissue using a suitable plant DNA extraction kit or a CTAB-based method.[15]
-
PCR Amplification: Perform a PCR reaction using primers specific to a gene found in the Agrobacterium chromosome or the transformation vector's backbone (but not within the T-DNA region that is transferred to the plant). An example is the tmr gene.[15]
-
Primer Example (tmr gene):
-
Forward: 5'-GAC GCT GTT GGG ATT GAT G-3'
-
Reverse: 5'-CGA GCA GAT GAT GTC AGA G-3'
-
-
-
Controls: Include a positive control (DNA from a pure Agrobacterium culture) and a negative control (water instead of template DNA) in your PCR run.[15]
-
Analysis: Analyze the PCR products by agarose gel electrophoresis. A band of the expected size in the plant DNA sample indicates the presence of Agrobacterium contamination. The absence of a band, while the positive control shows a band, confirms the successful removal of the bacteria.[15]
Mandatory Visualizations
Caption: Workflow for Agrobacterium-mediated transformation and elimination.
Caption: Mechanism of action of Cefotaxime on bacterial cells.
References
- 1. Cefotaxime - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Cefotaxime Sodium? [synapse.patsnap.com]
- 3. toku-e.com [toku-e.com]
- 4. phytojournal.com [phytojournal.com]
- 5. pomics.com [pomics.com]
- 6. researchgate.net [researchgate.net]
- 7. cjgpb.agriculturejournals.cz [cjgpb.agriculturejournals.cz]
- 8. scielo.br [scielo.br]
- 9. An evaluation of antibiotics for the elimination of Agrobacterium tumefaciens from walnut somatic embryos and for the effects on the proliferation of somatic embryos and regeneration of transgenic plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. openagrar.de [openagrar.de]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Cefotaxime in Plant Tissue Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using the antibiotic Cefotaxime for the selection and decontamination of plant tissues in a research setting. The information compiled below, supported by data from various studies, details the optimal concentrations, application protocols, and effects of Cefotaxime on a range of plant species, particularly in the context of Agrobacterium-mediated genetic transformation.
Introduction
Cefotaxime is a broad-spectrum cephalosporin antibiotic widely employed in plant tissue culture to control bacterial contamination.[1] It functions by inhibiting cell wall synthesis in dividing bacteria, leading to cell lysis.[2] Its primary application is the elimination of Agrobacterium tumefaciens following genetic transformation of plant explants.[3] Beyond its antibacterial properties, several studies have reported a stimulatory effect of Cefotaxime on callus induction, somatic embryogenesis, and shoot regeneration in various plant species.[2][4][5][6] However, the optimal concentration is critical, as higher levels can be phytotoxic and inhibit plant regeneration.[7][8]
Data Presentation: Cefotaxime Concentrations and Effects
The efficacy and phytotoxicity of Cefotaxime are highly dependent on the plant species, explant type, and the specific experimental objectives. The following table summarizes the effective concentrations of Cefotaxime used in various plant tissue culture applications.
| Plant Species | Explant Type | Application | Effective Cefotaxime Concentration (mg/L) | Observed Effects |
| Apple (Malus domestica cv. Red Chief) | Leaves | Agrobacterium elimination and regeneration | 100-200 | Enhanced regeneration.[7] |
| Apple (Malus domestica cv. Red Chief) | Leaves | Agrobacterium elimination | 500 | Effective in eliminating Agrobacterium but inhibited shoot induction.[7] |
| Banana (Musa acuminata cvs. Grand Naine & Robusta) | Shoots | Shoot multiplication and elongation | 400-500 | Maximum shoot multiplication and elongation.[2] |
| Banana (Musa cv. 'Mas') | Embryogenic cell suspensions | Agrobacterium elimination | 50 | Optimal for bacterial elimination in liquid culture.[9] |
| Carrot (Daucus carota) | Protoplasts | Plant regeneration | 400-500 | Stimulatory effect on plant production.[10] |
| Date Palm (Phoenix dactylifera cv. Barhee) | Bud tips | Callus growth and shoot regeneration | 200 (in combination with AgNPs) | Resulted in contaminant-free cultures and good callus growth/shoot regeneration.[11] |
| Maize (Zea mays) | Embryogenic calli | Plant regeneration | 150 | Highest increase in the number of regenerated plants.[4] |
| Poplar (Populus nigra x Populus tomentosa) | Leaf stalks, leaf blades, ribbed leaves, stems with buds | Agrobacterium elimination | 300 | Best concentration for eliminating A. tumefaciens with a high survival rate of explants.[12] |
| Sugarcane (Saccharum spp. L.) | Leaf disc explants | Agrobacterium elimination | 150 | Found to be an eco-friendly dose to suppress Agrobacterium growth and produce vigorous shoots.[13] |
| Sugarcane (Saccharum officinarum L.) | Spindle explants | Somatic embryogenesis and shoot regeneration | 500 | Maximum somatic embryogenesis and highest frequency of shoot regeneration.[5] |
| Tomato (Solanum lycopersicum) | Cotyledons and stems | Agrobacterium elimination | 400 | Completely inhibited bacterial growth but also significantly decreased callus induction and shoot generation.[8][14] |
| Wheat (Triticum aestivum) | Callus | Agrobacterium elimination | 200 (gradually reduced from 500) | Stimulated morphogenesis and shoot formation.[7] |
| Triticale and Wheat | Microspores | Prevention of contamination and improved embryogenesis | 50-100 | Substantially increased the formation of embryo-like structures and green plants.[15][16] |
Experimental Protocols
Preparation of Cefotaxime Stock Solution
Materials:
-
Sterile distilled water
-
Sterile filter sterilization unit (0.22 µm pore size)
-
Sterile storage tubes or bottles
-
Laminar flow hood or sterile workspace
Protocol:
-
Calculate the required amount: Determine the desired stock solution concentration (e.g., 100 mg/mL). Weigh the appropriate amount of Cefotaxime powder in a sterile container inside a laminar flow hood.
-
Dissolution: Add a small amount of sterile distilled water to the powder and gently swirl to dissolve. Cefotaxime is freely soluble in water.[17]
-
Final Volume: Once dissolved, bring the solution to the final desired volume with sterile distilled water.
-
Filter Sterilization: Draw the Cefotaxime solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile storage container. Most antibiotics are heat-labile and should be filter sterilized.[17]
-
Storage: Store the stock solution in aliquots at -20°C for long-term storage (up to 3 months).[6][17] For short-term use, aqueous solutions are stable for 14-21 days when stored at 2-8°C.[6][17]
Incorporation of Cefotaxime into Plant Tissue Culture Medium
Protocol:
-
Prepare and Autoclave Medium: Prepare the desired plant tissue culture medium (e.g., Murashige and Skoog medium) with all necessary components (sugars, vitamins, plant growth regulators) except Cefotaxime. Adjust the pH and autoclave the medium.
-
Cooling: Allow the autoclaved medium to cool to a temperature of approximately 45-50°C. Adding the antibiotic to hot medium can cause its degradation.[18]
-
Addition of Cefotaxime: In a laminar flow hood, add the required volume of the sterile Cefotaxime stock solution to the cooled medium to achieve the desired final concentration.
-
Mixing and Dispensing: Gently swirl the medium to ensure uniform distribution of the antibiotic. Dispense the medium into sterile petri dishes or culture vessels.
Protocol for Agrobacterium Elimination after Co-cultivation
This protocol outlines the general steps for using Cefotaxime to eliminate Agrobacterium after co-cultivation in a typical plant transformation experiment.
Protocol:
-
Co-cultivation: Culture the explants with Agrobacterium tumefaciens for a predetermined period (typically 2-3 days) on a co-cultivation medium.
-
Washing Step: After co-cultivation, transfer the explants to a sterile beaker containing a sterile washing solution. This solution is often a liquid culture medium of the same composition as the co-cultivation medium, supplemented with a high concentration of Cefotaxime (e.g., 500 mg/L).[3] Gently agitate the explants in this solution for a few minutes.
-
Rinsing: Discard the initial washing solution and rinse the explants 2-3 times with fresh, sterile liquid medium without Cefotaxime to remove residual bacteria and antibiotic from the surface.
-
Drying and Transfer: Briefly blot the washed explants on sterile filter paper to remove excess moisture.
-
Culture on Selection/Regeneration Medium: Transfer the explants to a solid regeneration or selection medium containing a lower, maintenance concentration of Cefotaxime (e.g., 150-300 mg/L) and the appropriate selective agent (e.g., kanamycin, hygromycin) if applicable. The concentration of Cefotaxime may be gradually reduced in subsequent subcultures.[7]
Visualizations
Experimental Workflow for Agrobacterium-mediated Transformation and Selection
Caption: Workflow for plant transformation and selection using Cefotaxime.
Signaling Pathways and Logical Relationships
The primary mode of action for Cefotaxime is the inhibition of bacterial cell wall synthesis. It does not directly interact with plant signaling pathways. However, its breakdown products or impurities might have hormone-like effects, which could explain the observed stimulation of morphogenesis in some plant species. This is a secondary, and not fully understood, aspect of its use in plant tissue culture.
Caption: Cefotaxime's mechanism of action and hypothesized plant effects.
Conclusion
Cefotaxime is an invaluable tool in plant tissue culture for controlling bacterial contamination, particularly after Agrobacterium-mediated transformation. While highly effective against a broad range of bacteria, its concentration must be carefully optimized for each plant species and application to avoid phytotoxicity and maximize any potential growth-promoting effects. The protocols and data provided in these notes serve as a comprehensive starting point for researchers to successfully incorporate Cefotaxime into their plant tissue culture workflows. It is always recommended to perform a pilot experiment to determine the optimal Cefotaxime concentration for a specific plant system.[3]
References
- 1. plantmedia.com [plantmedia.com]
- 2. horticultureresearch.net [horticultureresearch.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of cefotaxime on somatic embryogenesis and shoot regeneration in sugarcane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Life Technologies [lifetechindia.com]
- 7. researchgate.net [researchgate.net]
- 8. pomics.com [pomics.com]
- 9. globalsciencebooks.info [globalsciencebooks.info]
- 10. Effect of β-lactam antibiotics on plant regeneration in carrot protoplast cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. phytojournal.com [phytojournal.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cefotaxime prevents microbial contamination and improves microspore embryogenesis in wheat and triticale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antibiotics in Plant Tissue Culture Protocol [sigmaaldrich.com]
- 18. Cefotaxime stability during in vitro microbiological testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Cefotaxime in Pharmaceutical Formulations
Introduction
Cefotaxime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Accurate and reliable quantification of Cefotaxime in pharmaceutical dosage forms is crucial for ensuring product quality and therapeutic efficacy. This application note describes a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of Cefotaxime. The method is simple, precise, and accurate, making it suitable for routine quality control analysis.
Chromatographic Conditions
A summary of various reported HPLC methods for Cefotaxime quantification is presented in Table 1. These methods utilize C18 or C8 columns with a mobile phase typically consisting of a mixture of an aqueous buffer (e.g., phosphate or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). UV detection is commonly performed in the range of 233-258 nm.
Table 1: Summary of Reported HPLC Methods for Cefotaxime Quantification
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | C18 | SS Wakosil II- C8 (250 mm × 4.6 mm, 5 µm)[2] | BDS column (150 mm × 4.0 mm, 5 µm)[3][4] | Agilent (Zorbax) C18 (250 mm × 4.6 mm, 5.0µm)[5] |
| Mobile Phase | Acetonitrile:Water (70:30, v/v)[1] | Ammonium acetate buffer (pH 6.8):Acetonitrile (85:15, v/v)[2] | Methanol:Phosphate buffer (pH 6.15)[4] | Phosphate buffer (pH 7.4):Methanol (70:30, v/v)[5] |
| Flow Rate | 1.0 mL/min[1] | 0.8 mL/min[2] | 1.0 mL/min[4] | 1.2 mL/min[5] |
| Detection Wavelength | 233 nm[1] | 252 nm[2] | 235 nm[3] | 234 nm[5] |
| Retention Time | 2.622 min[1] | 5.47 min | Not Specified | 6.245 ± 0.04 min[5] |
| Linearity Range | 0.01-0.07 µg/mL[1] | 10-70 µg/mL[2] | 0.5-1.5 µg/mL[3] | 5-25 µg/mL[5] |
| LOD | 1.8 ng/mL[1] | 0.3 µg/mL[2] | 35.5 ng/mL[3] | 3.3894 ×10⁻⁴ mg/mL[6] |
| LOQ | 5.8 ng/mL[1] | 0.6 µg/mL[2] | 107.6 ng/mL[3] | 1.0271 ×10⁻³ mg/mL[6] |
| Accuracy (% Recovery) | Not Specified | 97-102%[2] | Not Specified | 99.30%[6] |
Experimental Protocol: A Representative Method
This protocol provides a detailed procedure for the quantification of Cefotaxime in an injection formulation, adapted from validated methods.[2]
1. Materials and Reagents
-
Cefotaxime Sodium reference standard
-
Cefotaxime injection formulation
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (AR grade)
-
Glacial acetic acid (AR grade)
-
Water (HPLC grade)
2. Equipment
-
High-Performance Liquid Chromatograph (HPLC) system with UV detector
-
SS Wakosil II- C8 column (250 mm × 4.6 mm i.d., 5 µm)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filter (0.22 µm)
-
Ultrasonicator
3. Preparation of Solutions
-
Mobile Phase (Ammonium acetate buffer pH 6.8 and Acetonitrile in the ratio 85:15 v/v):
-
Prepare an ammonium acetate buffer by dissolving an appropriate amount of ammonium acetate in HPLC grade water and adjusting the pH to 6.8 with glacial acetic acid.
-
Mix the buffer and acetonitrile in the specified ratio.
-
Degas the mobile phase by sonication before use.
-
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of Cefotaxime Sodium reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Working Standard Solutions (10-70 µg/mL):
-
Prepare a series of working standard solutions by appropriately diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 10-70 µg/mL.
-
-
Sample Solution (10 µg/mL):
-
Accurately weigh the contents of a Cefotaxime injection vial.
-
Dissolve a quantity of the powder equivalent to 10 mg of Cefotaxime Sodium in 10 mL of the mobile phase.
-
Further dilute this solution with the mobile phase to obtain a final concentration of 10 µg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
4. Chromatographic Analysis
-
Set the HPLC system with the chromatographic conditions specified in Method 2 of Table 1.
-
Inject 20 µL of the blank (mobile phase), followed by the working standard solutions and the sample solution.
-
Record the chromatograms and measure the peak areas.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of Cefotaxime in the sample solution from the calibration curve using linear regression.
-
Calculate the amount of Cefotaxime in the injection formulation.
Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[1] Key validation parameters include:
-
Linearity: The method demonstrates good linearity over the concentration range of 10-70 µg/mL with a correlation coefficient (R²) of 0.9976.
-
Accuracy: The accuracy of the method is confirmed by recovery studies, with percentage recovery values ranging from 97% to 102%.[2]
-
Precision: The method is precise, with the relative standard deviation (RSD) for intraday and interday precision being within acceptable limits.[2]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were found to be 0.3 µg/mL and 0.6 µg/mL, respectively, indicating good sensitivity.[2]
-
Specificity: The method is specific for the analysis of Cefotaxime in the presence of excipients, as no interference was observed at the retention time of the drug.
-
Robustness: The method is robust, showing that small, deliberate variations in method parameters do not significantly affect the results.[3]
Stability-Indicating Nature
Forced degradation studies under acidic, basic, oxidative, and thermal conditions can be performed to demonstrate the stability-indicating nature of the HPLC method.[3][7] The method should be able to separate the Cefotaxime peak from any degradation products.
Conclusion
The described RP-HPLC method is a simple, rapid, accurate, and precise technique for the quantification of Cefotaxime in pharmaceutical formulations. Its suitability for routine quality control analysis is supported by comprehensive method validation.
Visualizations
Caption: Experimental workflow for HPLC quantification of Cefotaxime.
Caption: Logical relationship of HPLC method validation for reliable results.
References
- 1. rfppl.co.in [rfppl.co.in]
- 2. Development and validation of RP-HPLC method for estimation of Cefotaxime sodium in marketed formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ojs.wiserpub.com [ojs.wiserpub.com]
- 4. researchgate.net [researchgate.net]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Validation of Analytical Method of Testing Cefotaxime Sodium in Injection Powder Preparation by High-Performance Liquid Chromatography | Berkala Ilmiah Kimia Farmasi [e-journal.unair.ac.id]
- 7. japsonline.com [japsonline.com]
Application Notes & Protocols for Spectrophotometric Determination of Cefotaxime Concentration
These application notes provide detailed protocols for the quantitative determination of Cefotaxime Sodium in bulk and pharmaceutical dosage forms using UV-Visible spectrophotometry. The methods described are simple, cost-effective, and suitable for routine quality control analysis.
Introduction
Cefotaxime Sodium is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. It is widely used in the treatment of various bacterial infections. Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of Cefotaxime pharmaceutical products. UV-Visible spectrophotometry offers a simple, rapid, and accessible alternative to more complex techniques like HPLC for the quantitative analysis of Cefotaxime.[1][2][3] This document outlines two primary spectrophotometric methods: direct UV analysis and a visible spectrophotometric method involving a derivatization reaction.
Method 1: Direct UV Spectrophotometry
This method is based on the direct measurement of the absorbance of Cefotaxime Sodium in a suitable solvent. The wavelength of maximum absorbance (λmax) can vary slightly depending on the solvent used. Common solvents include distilled water, methanol, and dilute sodium hydroxide solution.[1][2][4]
Experimental Protocol
1. Materials and Reagents:
-
Cefotaxime Sodium reference standard
-
Distilled water (or 0.1N NaOH, or Methanol)
-
Calibrated volumetric flasks and pipettes
-
UV-Visible Spectrophotometer (double beam) with 1 cm quartz cuvettes
2. Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of Cefotaxime Sodium reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent (e.g., distilled water). Mix thoroughly.
3. Preparation of Working Standard Solutions:
-
From the stock solution, prepare a series of working standard solutions by appropriate dilution with the solvent to obtain concentrations in the linear range (e.g., 5, 10, 15, 20, 25, 30 µg/mL).[1][2]
4. Determination of Wavelength of Maximum Absorbance (λmax):
-
Scan one of the working standard solutions (e.g., 20 µg/mL) in the UV range of 200-400 nm against a solvent blank.
-
The wavelength at which maximum absorbance is observed is the λmax. Reported λmax values for Cefotaxime Sodium are approximately 227 nm, 238 nm, and 260 nm depending on the solvent.[1][2][4]
5. Calibration Curve Construction:
-
Measure the absorbance of each working standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration.
-
The plot should be linear, and the correlation coefficient (R²) should be close to 0.999.[1][2]
6. Analysis of Pharmaceutical Formulation:
-
For injectable powder, accurately weigh a portion of the powder equivalent to 100 mg of Cefotaxime Sodium.[5]
-
Transfer it to a 100 mL volumetric flask, dissolve in the solvent, and dilute to the mark. This will give a concentration of 1 mg/mL.
-
Further dilute this solution with the solvent to obtain a concentration within the calibration range.
-
Measure the absorbance of the sample solution at the λmax and determine the concentration from the calibration curve.
Data Presentation
Table 1: Summary of Quantitative Data for Direct UV Spectrophotometry
| Parameter | Reported Value | Solvent | Reference |
| λmax | 227 nm | Distilled Water | [1] |
| λmax | 238 nm | 0.1N NaOH | [2] |
| λmax | 260 nm | Methanol/Water | [4][6] |
| Linearity Range | 5 - 30 µg/mL | Distilled Water | [1] |
| Linearity Range | 5 - 30 µg/mL | 0.1N NaOH | [2] |
| Linearity Range | 10 - 30 µg/mL | Methanol/Water | [4][6] |
| Correlation Coefficient (R²) | > 0.995 | Distilled Water | [1] |
| Correlation Coefficient (R²) | 0.998 | 0.1N NaOH | [2] |
| Limit of Detection (LOD) | 0.194 µg/mL | 0.1N NaOH | [2] |
| Limit of Quantification (LOQ) | 0.588 µg/mL | 0.1N NaOH | [2] |
| Accuracy (Recovery %) | 98 - 102% | Distilled Water | [1] |
Method 2: Visible Spectrophotometry using 2,4-Dinitrophenylhydrazine (2,4-DNPH)
This method involves the formation of a colored ion-pair complex between Cefotaxime Sodium and 2,4-Dinitrophenylhydrazine in an acidic medium. The resulting yellow-colored complex can be measured in the visible region of the spectrum.[7]
Experimental Protocol
1. Materials and Reagents:
-
Cefotaxime Sodium reference standard
-
2,4-Dinitrophenylhydrazine (2,4-DNPH) reagent
-
Dilute Sulfuric Acid (to achieve a pH of 3.2)
-
Distilled water
-
Calibrated volumetric flasks and pipettes
-
UV-Visible Spectrophotometer (double beam) with 1 cm glass or quartz cuvettes
2. Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of Cefotaxime Sodium reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with distilled water. Mix thoroughly.
3. Preparation of Working Standard Solutions:
-
Prepare a series of working standard solutions with concentrations ranging from 1.0 to 6.0 µg/mL by diluting the stock solution with distilled water.[7]
4. Color Development and Measurement:
-
To each volumetric flask containing the working standard solution, add the 2,4-DNPH reagent in dilute sulfuric acid (pH 3.2).[7]
-
Allow the reaction to proceed to form a stable yellow-colored complex.
-
Measure the absorbance of the resulting solution at the wavelength of maximum absorbance, which is approximately 408 nm, against a reagent blank.[7]
5. Calibration Curve Construction:
-
Plot a graph of absorbance versus the concentration of Cefotaxime Sodium.
-
The calibration curve should be linear over the concentration range of 1.0-6.0 µg/mL.[7]
6. Analysis of Pharmaceutical Formulation:
-
Prepare a sample solution from the pharmaceutical dosage form as described in Method 1, but with a final concentration within the linear range of this method (1.0-6.0 µg/mL).
-
Carry out the color development step as described above.
-
Measure the absorbance of the sample and determine the concentration from the calibration curve.
Data Presentation
Table 2: Summary of Quantitative Data for Visible Spectrophotometry with 2,4-DNPH
| Parameter | Reported Value | Reference |
| λmax | 408 nm | [7] |
| Linearity Range | 1.0 - 6.0 µg/mL | [7] |
| Validation | Performed as per ICH guidelines with %RSD < 2 | [7] |
Experimental Workflow and Diagrams
The general workflow for the spectrophotometric determination of Cefotaxime is illustrated below.
Caption: General workflow for spectrophotometric analysis of Cefotaxime.
The following diagram illustrates the logical relationship for method selection based on the sample characteristics and desired sensitivity.
Caption: Decision tree for selecting a spectrophotometric method.
References
- 1. ijirt.org [ijirt.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. A Critical Review of Analytical Methods for Quantification of Cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. vjol.info.vn [vjol.info.vn]
- 6. researchgate.net [researchgate.net]
- 7. rfppl.co.in [rfppl.co.in]
Application Notes and Protocols: Cefotaxime for Eliminating Bacterial Contamination in Duckweed Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duckweed (family Lemnaceae) are small, free-floating aquatic plants that are gaining prominence in research and biotechnology for applications ranging from phytoremediation and biofuel production to recombinant protein expression. Maintaining axenic (pure, bacteria-free) cultures of duckweed is crucial for reproducible experimental results. Bacterial contamination can interfere with growth, alter nutrient uptake, and degrade target compounds. Cefotaxime, a broad-spectrum cephalosporin antibiotic, is widely used in plant tissue culture to effectively eliminate bacterial contaminants. This document provides detailed application notes and protocols for the use of Cefotaxime in establishing and maintaining bacteria-free duckweed cultures.
Cefotaxime is a β-lactam antibiotic that inhibits the synthesis of the bacterial cell wall, leading to cell lysis and death.[1] It is effective against a wide range of Gram-positive and Gram-negative bacteria, making it a valuable tool for controlling contamination in plant cultures.[1]
Data Presentation
While specific quantitative data on the reduction of bacterial load in duckweed cultures following Cefotaxime treatment is not extensively published, its efficacy can be inferred from its known spectrum of activity against common plant tissue culture contaminants.
Table 1: Susceptibility of Common Plant-Associated Bacteria to Cefotaxime
| Bacterial Species/Group | Common in Plant Culture | Cefotaxime Susceptibility (MIC₅₀) | Citation(s) |
| Enterobacteriaceae | Yes | ≤ 0.5 µg/mL | [2] |
| Erwinia aphidicola | Yes | Susceptible at 100 mg/L | [3] |
| Pantoea agglomerans | Yes | Susceptible at 100 mg/L | [3] |
| Staphylococcus species | Yes | 1.1 - 1.9 µg/mL | [2] |
| Acinetobacter calcoaceticus | Yes | 18 µg/mL | [2] |
| Pseudomonas aeruginosa | Yes | Moderately resistant (19 µg/mL) | [2] |
| Pseudomonas sp. | Yes | Generally not susceptible | [3] |
Note: MIC₅₀ (Minimum Inhibitory Concentration for 50% of isolates) is a measure of the potency of an antibiotic against a specific bacterium. Lower values indicate higher efficacy. The concentration of 100 mg/L (100 µg/mL) commonly used in duckweed culture is significantly higher than the MIC₅₀ for many susceptible bacteria.
Table 2: Recommended Cefotaxime Concentrations and Noted Phytotoxicity in Plant Tissue Culture
| Plant Type | Recommended Concentration | Observed Phytotoxicity | Citation(s) |
| Duckweed (general) | 100 mg/L | Generally low toxicity, but some sensitive species exist (e.g., Wolffia and Wolffiella may require lower concentrations). | [1] |
| Wheat and Triticale | 50 - 100 mg/L | Increased formation of embryo-like structures and green plants. | [3] |
| Banana | 500 mg/L | Increased number of shoots per culture. Concentrations of 600-700 mg/L showed a decrease in plantlet fresh weight. | [4] |
| Tomato | 100 - 200 mg/L | Enhanced regeneration rate. Higher concentrations gradually reduced regeneration frequency. | [5] |
Note: While direct quantitative phytotoxicity data for Cefotaxime on duckweed is limited, it is generally considered to have low toxicity in vascular plants.[1] However, it is recommended to perform a dose-response study to determine the optimal concentration for a specific duckweed species.
Experimental Protocols
Preparation of Cefotaxime Stock Solution (100 mg/mL)
-
Weigh 1 g of Cefotaxime sodium salt powder.
-
Dissolve in 10 mL of sterile, deionized water.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Aliquot into sterile microcentrifuge tubes.
-
Store at -20°C for long-term storage. Aqueous solutions are stable for 14-21 days when stored at 2-8°C.
Protocol for Surface Sterilization and Establishment of Axenic Duckweed Cultures
This protocol involves a two-step process: initial surface sterilization to remove external microbes, followed by cultivation on a Cefotaxime-containing medium to eliminate remaining bacteria.
Materials:
-
Healthy duckweed fronds
-
70% (v/v) ethanol
-
5-10% commercial bleach solution (containing sodium hypochlorite)
-
Sterile deionized water
-
Sterile 2% (w/v) sodium thiosulfate solution
-
Duckweed growth medium (e.g., 0.5X Schenk and Hildebrandt (SH) medium)
-
Cefotaxime stock solution (100 mg/mL)
-
Petri dishes with solid duckweed growth medium
-
Flasks with liquid duckweed growth medium
Procedure:
-
Pre-washing: Rinse the duckweed fronds under running tap water to remove debris.
-
Ethanol Treatment: Briefly immerse the fronds in 70% ethanol for 30-60 seconds.
-
Bleach Sterilization: Transfer the fronds to a 5-10% bleach solution and gently agitate for 5-10 minutes. The duration may need to be optimized based on the duckweed species and the level of contamination.
-
Rinsing: Decant the bleach solution and wash the fronds three times with sterile deionized water to remove residual bleach.
-
Neutralization: (Optional but recommended) Rinse the fronds with a sterile 2% sodium thiosulfate solution to neutralize any remaining bleach, followed by another rinse with sterile deionized water.
-
Inoculation onto Cefotaxime Medium:
-
Solid Medium: Aseptically transfer the surface-sterilized fronds to a Petri dish containing solid duckweed growth medium supplemented with Cefotaxime at a final concentration of 100 µg/mL (100 mg/L). To prepare the medium, autoclave the agar-containing medium and cool it to approximately 50-55°C before adding the filter-sterilized Cefotaxime stock solution.[6]
-
Liquid Medium: Alternatively, transfer the fronds to a flask containing liquid duckweed growth medium supplemented with Cefotaxime at a final concentration of 100 µg/mL (100 mg/L).[1]
-
-
Incubation: Culture the duckweed under appropriate light and temperature conditions.
-
Subculturing and Purity Check:
-
After 2-3 weeks, new, healthy fronds should have emerged. Aseptically transfer these new fronds to fresh Cefotaxime-containing medium. This "dilution-by-division" approach helps to isolate axenic fronds from any remaining dormant bacteria in the original mother frond.[1]
-
To check for sterility, transfer a few fronds to a nutrient-rich bacterial growth medium (e.g., LB agar) and incubate at 28-30°C. If no bacterial growth is observed after 3-5 days, the duckweed culture can be considered axenic.
-
Protocol for Quantifying Bacterial Load Reduction
This protocol can be used to validate the effectiveness of the Cefotaxime treatment.
Materials:
-
Contaminated duckweed culture
-
Axenic duckweed culture (as a negative control)
-
Cefotaxime-treated duckweed culture
-
Sterile phosphate-buffered saline (PBS)
-
Sterile mortar and pestle or bead beater
-
Nutrient agar plates (e.g., LB agar)
-
Incubator
Procedure:
-
Collect a known weight (e.g., 100 mg) of fresh duckweed from each culture (contaminated, axenic, and Cefotaxime-treated).
-
Homogenize the duckweed tissue in a known volume of sterile PBS (e.g., 1 mL).
-
Perform a serial dilution of the homogenate in sterile PBS (e.g., 10⁻¹, 10⁻², 10⁻³, etc.).
-
Plate 100 µL of each dilution onto nutrient agar plates.
-
Incubate the plates at 28-30°C for 24-48 hours.
-
Count the number of colony-forming units (CFUs) on the plates.
-
Calculate the CFU per gram of fresh weight of duckweed for each culture condition.
-
Compare the CFU/g values between the contaminated and Cefotaxime-treated cultures to determine the percentage reduction in bacterial load.
Visualizations
Mechanism of Action of Cefotaxime
References
- 1. content.protocols.io [content.protocols.io]
- 2. Cefotaxime: a review of in vitro antimicrobial properties and spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cefotaxime prevents microbial contamination and improves microspore embryogenesis in wheat and triticale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Physiological responses and antibiotic-degradation capacity of duckweed (Lemna aequinoctialis) exposed to streptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Useful methods: Cefotaxime: a useful antibiotic for duckweed culture management [protocols.io]
Application Notes and Protocols for In Vitro Susceptibility Testing of Cefotaxime
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to Cefotaxime. The methodologies described adhere to internationally recognized standards, ensuring accuracy and reproducibility of results.
Cefotaxime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1] Accurate susceptibility testing is crucial for clinical decision-making, antibiotic stewardship, and epidemiological surveillance of resistance trends.[1]
Key Susceptibility Testing Methods
Three primary methods are widely used for the in vitro susceptibility testing of Cefotaxime:
-
Broth Microdilution: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.[1]
-
Kirby-Bauer Disk Diffusion: This technique assesses the susceptibility of a bacterium to an antimicrobial agent based on the size of the growth inhibition zone around a disk impregnated with the agent.[1][2]
-
E-test (Gradient Diffusion): This method utilizes a plastic strip with a predefined gradient of antibiotic concentrations to determine the MIC.[1][3]
Data Presentation: Interpretive Criteria for Cefotaxime
The interpretation of MIC values and zone diameters is based on breakpoints established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These breakpoints categorize an isolate as Susceptible (S), Intermediate (I), or Resistant (R).
Table 1: CLSI and EUCAST MIC Breakpoints for Cefotaxime (mg/L)
| Organism Group | CLSI (M100) | EUCAST |
| Enterobacterales | ≤1 (S), 2 (I), ≥4 (R)[4] | ≤1 (S), >1 (R) |
| Staphylococcus aureus | - | ≤2 (S), >2 (R)[5] |
| Streptococcus pneumoniae | ≤0.5 (S), 1 (I), ≥2 (R) | ≤0.5 (S), >0.5 (R) |
| Haemophilus influenzae | ≤2 (S), 4 (I), ≥8 (R) | ≤0.125 (S), >0.125 (R) |
(Note: Breakpoints are subject to change and users should consult the latest versions of CLSI M100 and EUCAST breakpoint tables for the most current information.)
Table 2: CLSI and EUCAST Disk Diffusion Zone Diameter Breakpoints for Cefotaxime (mm)
| Organism Group | Disk Content | CLSI (M100) | EUCAST |
| Enterobacterales | 30 µg | ≥26 (S), 23-25 (I), ≤22 (R)[4] | ≥20 (S), <17 (R)[6] |
| Staphylococcus aureus | 30 µg | - | - |
| Streptococcus pneumoniae | 30 µg | ≥28 (S), 25-27 (I), ≤24 (R) | - |
| Haemophilus influenzae | 5 µg | ≥26 (S) | - |
(Note: Breakpoints are subject to change and users should consult the latest versions of CLSI M100 and EUCAST breakpoint tables for the most current information.)
Quality Control
Routine quality control is essential to ensure the accuracy of susceptibility testing methods. This is performed by testing reference strains with known susceptibility profiles.
Table 3: Quality Control Ranges for Cefotaxime
| Quality Control Strain | Method | CLSI QC Range | EUCAST QC Range |
| Escherichia coli ATCC® 25922™ | Broth Microdilution (mg/L) | 0.03 - 0.12 | 0.03 - 0.125[7] |
| Disk Diffusion (30 µg disk, mm) | 29 - 35 | 25 - 31[7] | |
| Staphylococcus aureus ATCC® 29213™ | Broth Microdilution (mg/L) | 0.12 - 0.5 | 1 - 4 |
| Pseudomonas aeruginosa ATCC® 27853™ | Broth Microdilution (mg/L) | 8 - 32 | 8 - 32 |
| Disk Diffusion (30 µg disk, mm) | 18 - 22 | 16 - 21 | |
| Haemophilus influenzae ATCC® 49247™ | Broth Microdilution (mg/L) | 0.06 - 0.25 | 0.03 - 0.125 |
| Disk Diffusion (5 µg disk, mm) | 27 - 35 | - | |
| Streptococcus pneumoniae ATCC® 49619™ | Broth Microdilution (mg/L) | 0.03 - 0.12 | 0.03 - 0.125 |
| Disk Diffusion (5 µg disk, mm) | 28 - 35 | - |
(Note: QC ranges are subject to change and users should consult the latest versions of CLSI and EUCAST documents for the most current information.)
Experimental Protocols
Broth Microdilution Method
This protocol outlines the determination of the MIC of Cefotaxime using the broth microdilution method.
Materials:
-
Cefotaxime powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test organism, grown on a suitable agar medium for 18-24 hours
-
0.5 McFarland turbidity standard
-
Sterile saline or deionized water
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Cefotaxime Stock Solution: Prepare a stock solution of Cefotaxime at a concentration of 1280 µg/mL in a suitable solvent.
-
Preparation of Cefotaxime Dilutions: Perform serial twofold dilutions of the Cefotaxime stock solution in CAMHB to achieve final concentrations ranging from 64 µg/mL to 0.06 µg/mL in the microtiter plate.
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[8]
-
-
Inoculation of Microtiter Plate:
-
Within 15 minutes of preparation, add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing 50 µL of the Cefotaxime dilutions.[8]
-
The final volume in each well will be 100 µL.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[8]
-
Result Interpretation: The MIC is the lowest concentration of Cefotaxime that completely inhibits visible growth of the organism.[8]
Kirby-Bauer Disk Diffusion Method
This protocol describes the disk diffusion method for determining the susceptibility of bacteria to Cefotaxime.
Materials:
-
Mueller-Hinton agar (MHA) plates (4 mm depth)
-
Cefotaxime disks (30 µg or 5 µg, as appropriate)
-
Test organism, grown on a suitable agar medium for 18-24 hours
-
0.5 McFarland turbidity standard
-
Sterile saline or deionized water
-
Sterile cotton swabs
-
Forceps
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of MHA Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.[9]
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Cefotaxime Disks:
-
Aseptically apply the Cefotaxime disk to the surface of the inoculated MHA plate using sterile forceps.
-
Gently press the disk to ensure complete contact with the agar.
-
If multiple disks are used, they should be placed at least 24 mm apart.[2]
-
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (including the disk diameter) to the nearest millimeter using a ruler or caliper.
-
Interpret the results as Susceptible, Intermediate, or Resistant based on the established zone diameter breakpoints (see Table 2).
-
E-test (Gradient Diffusion) Method
The E-test provides a quantitative MIC value through the use of a predefined antibiotic gradient on a plastic strip.
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Cefotaxime E-test strips
-
Test organism, grown on a suitable agar medium for 18-24 hours
-
0.5 McFarland turbidity standard
-
Sterile saline or deionized water
-
Sterile cotton swabs
-
Forceps
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation and Inoculation: Prepare the inoculum and inoculate the MHA plate as described for the Kirby-Bauer method.
-
Application of E-test Strip:
-
Using sterile forceps, apply the Cefotaxime E-test strip to the agar surface with the MIC scale facing upwards.
-
Ensure the entire length of the strip is in contact with the agar.
-
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Result Interpretation:
-
After incubation, an elliptical zone of inhibition will be visible.
-
Read the MIC value at the point where the edge of the inhibition ellipse intersects the E-test strip.[3]
-
Interpret the MIC value according to the breakpoints provided in Table 1.
-
Visualized Workflow and Logic
The following diagrams illustrate the general workflow for antimicrobial susceptibility testing and the logic for interpreting the results.
Caption: General workflow for Cefotaxime in vitro susceptibility testing.
Caption: Logic for interpreting Cefotaxime susceptibility test results.
References
- 1. Cefotaxime Susceptibility Testing | AffiBIOTICS [affibiotics.com]
- 2. microbenotes.com [microbenotes.com]
- 3. microbenotes.com [microbenotes.com]
- 4. captodayonline.com [captodayonline.com]
- 5. megumed.de [megumed.de]
- 6. researchgate.net [researchgate.net]
- 7. szu.gov.cz [szu.gov.cz]
- 8. benchchem.com [benchchem.com]
- 9. asm.org [asm.org]
Troubleshooting & Optimization
Optimizing Cefotaxime Concentration to Reduce Phytotoxicity in Plants: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of cefotaxime in plant-related experiments, focusing on minimizing phytotoxicity while maintaining its efficacy as an antibacterial agent.
FAQs: Quick Answers to Common Questions
Q1: What is the primary use of cefotaxime in plant science?
A1: Cefotaxime is a broad-spectrum cephalosporin antibiotic primarily used in plant tissue culture and genetic transformation to eliminate Agrobacterium tumefaciens after co-cultivation with plant explants. It is also utilized to control other bacterial contaminants in in vitro cultures.
Q2: What are the typical signs of cefotaxime phytotoxicity in plants?
A2: Phytotoxicity symptoms can vary depending on the plant species and the concentration of cefotaxime used. Common signs include:
-
Necrosis: Browning and death of plant tissues, particularly at the edges of leaves or explants.
-
Chlorosis: Yellowing of leaves due to a reduction in chlorophyll.
-
Reduced Regeneration: A significant decrease in the frequency of shoot or embryo formation.
-
Stunted Growth: Inhibition of shoot elongation and root development.
-
Callus Proliferation Inhibition: Reduced growth and browning of callus cultures.
-
Vitrification: A glassy, water-soaked appearance of tissues.
Q3: At what concentration does cefotaxime typically become phytotoxic?
A3: The phytotoxic threshold of cefotaxime is highly species-dependent. While some plants can tolerate concentrations up to 500 mg/L, others may show signs of toxicity at concentrations as low as 100 mg/L. It is crucial to determine the optimal concentration for each plant species and even cultivar through a dose-response experiment.
Q4: Can cefotaxime have beneficial effects on plant cultures?
A4: Yes, in some cases, cefotaxime has been observed to have a stimulatory effect on plant regeneration and somatic embryogenesis. This is thought to be due to its potential hormone-like effects or the breakdown of cefotaxime into compounds that promote growth. However, these effects are also species and concentration-dependent.
Q5: How long is cefotaxime stable in plant tissue culture medium?
A5: The stability of cefotaxime in aqueous solutions is influenced by factors such as pH, temperature, and light. In typical plant culture media (pH 5.5-6.0) and stored at 4°C, cefotaxime solutions can remain stable for several days to a few weeks. However, at room temperature and under light, its degradation is accelerated. It is recommended to use freshly prepared stock solutions and to store media containing cefotaxime in the dark at cool temperatures.
Troubleshooting Guides
Issue 1: Persistent Agrobacterium Contamination Despite Cefotaxime Use
Possible Causes:
-
Insufficient Cefotaxime Concentration: The concentration used may be too low to effectively eliminate the specific strain of Agrobacterium.
-
Agrobacterium Resistance: The strain of Agrobacterium may have some level of resistance to cefotaxime.
-
High Bacterial Load: A very high initial bacterial density on the explants can overwhelm the antibiotic.
-
Inadequate Washing: Insufficient removal of bacteria from explants after co-cultivation.
-
Degradation of Cefotaxime: The antibiotic may have degraded in the medium over time.
Solutions:
-
Optimize Cefotaxime Concentration: Conduct a dose-response experiment to determine the minimal inhibitory concentration (MIC) of cefotaxime for your Agrobacterium strain.
-
Thorough Washing: After co-cultivation, wash the explants thoroughly with sterile water or a liquid medium containing a bacteriostatic agent.
-
Use a Combination of Antibiotics: Consider using cefotaxime in combination with other antibiotics like carbenicillin or timentin. However, be aware of potential synergistic phytotoxic effects.
-
Fresh Media: Subculture explants to fresh medium containing cefotaxime every 1-2 weeks to ensure a consistent antibiotic concentration.
-
Alternative Antibiotics: If contamination persists, consider using alternative antibiotics such as timentin, meropenem, or imipenem, which have been shown to be effective against Agrobacterium.
Issue 2: Signs of Phytotoxicity Observed in Plant Cultures
Possible Causes:
-
High Cefotaxime Concentration: The concentration of cefotaxime is above the tolerance level for the specific plant species.
-
Synergistic Effects: Cefotaxime may be interacting with other components of the medium (e.g., plant growth regulators, other antibiotics) to increase phytotoxicity.
-
Accumulation of Toxic Degradation Products: Over time, cefotaxime can degrade into compounds that may be more toxic to the plant tissue.
-
Plant Species Sensitivity: The plant species or even the specific cultivar is highly sensitive to cefotaxime.
Solutions:
-
Reduce Cefotaxime Concentration: The most straightforward solution is to lower the concentration of cefotaxime in the medium. This should be done in conjunction with optimizing the concentration for effective bacterial elimination.
-
Gradual Reduction: Start with a higher concentration of cefotaxime to eliminate Agrobacterium and then gradually reduce the concentration in subsequent subcultures.
-
Alternative Antibiotics: Test alternative antibiotics that may have lower phytotoxicity for your plant species, such as timentin or carbenicillin.
-
Optimize Culture Conditions: Ensure that other culture conditions (e.g., light, temperature, pH) are optimal for plant growth to help mitigate stress from the antibiotic.
-
Activated Charcoal: In some cases, the addition of a small amount of activated charcoal to the medium can help adsorb toxic compounds, but be aware that it can also adsorb beneficial components like plant growth regulators.
Data Presentation
Table 1: Recommended Cefotaxime Concentrations for Agrobacterium Elimination in Various Plant Species
| Plant Species | Cefotaxime Concentration (mg/L) | Reference |
| Sugarcane | 250 - 500 | [1] |
| Tomato | 250 - 500 | [2] |
| Rice | 250 - 500 | [3] |
| Walnut | Not effective up to 1000 | [4] |
| Banana | 400 - 500 | [5] |
| Sugarcane | 150 | [6] |
| Apple | 200 - 500 | [7][8] |
| Wheat and Triticale | 50 - 100 | [9][10] |
| Subterranean Clover | 200 - 500 | [11] |
Table 2: Comparison of Antibiotics for Agrobacterium Elimination and Their Phytotoxicity
| Antibiotic | Common Concentration Range (mg/L) | Efficacy against Agrobacterium | Reported Phytotoxicity |
| Cefotaxime | 100 - 500 | Good | Moderate, species-dependent |
| Carbenicillin | 250 - 500 | Good | Can be high in some species |
| Timentin (Ticarcillin/Clavulanic acid) | 150 - 300 | Very Good | Generally lower than carbenicillin |
| Meropenem | 10 - 50 | Excellent | Low |
| Imipenem | 10 - 50 | Excellent | Low |
Experimental Protocols
Protocol 1: Determining the Optimal Cefotaxime Concentration
This protocol outlines a method to determine the optimal concentration of cefotaxime that effectively controls Agrobacterium growth while minimizing phytotoxicity to the plant explants.
Materials:
-
Plant explants (e.g., leaf discs, cotyledons)
-
Agrobacterium tumefaciens culture
-
Co-cultivation medium
-
Selection/regeneration medium with varying concentrations of cefotaxime (e.g., 0, 50, 100, 150, 200, 250, 300, 400, 500 mg/L)
-
Sterile filter paper
-
Petri dishes
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare Explants: Excise and prepare plant explants as per your standard protocol.
-
Infect with Agrobacterium: Inoculate the explants with an Agrobacterium suspension for a predetermined amount of time.
-
Co-cultivation: Transfer the infected explants to a co-cultivation medium and incubate for 2-3 days in the dark.
-
Washing: After co-cultivation, wash the explants thoroughly with sterile distilled water or a liquid medium containing a low concentration of cefotaxime (e.g., 100 mg/L) to remove excess bacteria. Blot dry on sterile filter paper.
-
Plating on Test Media: Place the washed explants onto the selection/regeneration medium containing the different concentrations of cefotaxime. Ensure at least 10-15 explants per treatment and replicate each treatment 3-5 times.
-
Incubation: Culture the explants under your standard growth conditions (light and temperature).
-
Data Collection:
-
Bacterial Growth: Observe and score the level of Agrobacterium overgrowth on a scale (e.g., 0 = no growth, 1 = minimal growth, 5 = heavy growth) at regular intervals (e.g., every 3-4 days) for 2-3 weeks.
-
Phytotoxicity: Assess and record signs of phytotoxicity such as necrosis, chlorosis, and browning of the explants at the same intervals.
-
Regeneration: After 3-4 weeks, count the number of regenerating shoots or embryos per explant.
-
-
Analysis: Determine the lowest concentration of cefotaxime that effectively controls bacterial growth with the least negative impact on plant regeneration and health.
Mandatory Visualizations
Caption: Workflow for determining the optimal cefotaxime concentration.
Caption: Troubleshooting guide for cefotaxime-induced phytotoxicity.
Caption: Generalized plant stress signaling pathway in response to antibiotics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New Insights into Plant Signaling Mechanisms in Biotic and Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. horticultureresearch.net [horticultureresearch.net]
- 6. Phytotoxic Effects of Antibiotics on Terrestrial Crop Plants and Wild Plants: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. plantmedia.com [plantmedia.com]
- 8. researchgate.net [researchgate.net]
- 9. Life Technologies [lifetechindia.com]
- 10. researchgate.net [researchgate.net]
- 11. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefotaxime degradation in culture media and its impact on experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to the degradation of cefotaxime in culture media.
Frequently Asked Questions (FAQs)
Q1: How stable is cefotaxime in culture media at 37°C?
A1: Cefotaxime is known to be unstable in aqueous solutions, including culture media, at a standard incubation temperature of 37°C.[1][2] Its stability is influenced by factors such as the pH of the medium, the presence of serum, and the specific composition of the media.[2][3] Significant degradation can occur over a typical 24-hour incubation period, with concentration decreases of 20-30% or more.[2] The degradation is more pronounced in media containing serum due to the activity of serum esterases.[2]
Q2: What are the primary degradation products of cefotaxime?
A2: The major degradation product of cefotaxime is desacetylcefotaxime, which is formed through the de-esterification at the C-3 position.[4][5] Further degradation can lead to the formation of an inactive lactone.[6] In aqueous solutions, the degradation of cefotaxime can also involve the cleavage of the β-lactam ring.[4]
Q3: Do the degradation products of cefotaxime have biological activity?
A3: Yes, the primary degradation product, desacetylcefotaxime, retains antibacterial activity, although it is generally less potent than the parent compound.[7][8] In some instances, cefotaxime and desacetylcefotaxime can exhibit synergistic antibacterial effects.[7] However, the other degradation products are considered inactive.[5] The biological effects of these degradation products on mammalian cells are an important consideration in research settings.
Q4: How can I minimize the impact of cefotaxime degradation in my experiments?
A4: To minimize the impact of cefotaxime degradation, it is recommended to prepare fresh cefotaxime-containing media for each experiment.[9] Avoid storing cefotaxime solutions at room temperature or 37°C for extended periods. For long-term experiments, consider replenishing the media with freshly prepared cefotaxime at regular intervals to maintain a more constant concentration.
Troubleshooting Guides
Issue 1: Inconsistent results in antimicrobial susceptibility testing (e.g., MIC assays).
-
Question: My Minimum Inhibitory Concentration (MIC) values for cefotaxime vary significantly between experiments. What could be the cause?
-
Answer: Inconsistent MIC values can be a direct consequence of cefotaxime degradation.[9] If the antibiotic degrades during the incubation period, the effective concentration decreases, which can lead to an overestimation of the MIC.[3]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared cefotaxime stock solutions and media for each experiment.
-
Standardize Inoculum: Ensure that the bacterial inoculum is standardized according to established protocols to minimize variability.[9]
-
Control for Degradation: Include a control well with cefotaxime-containing medium but no bacteria. At the end of the incubation period, measure the cefotaxime concentration in this well to assess the extent of degradation.
-
Consider Shorter Incubation Times: If appropriate for the bacteria being tested, consider using shorter incubation times to minimize the effect of degradation.
-
-
Issue 2: Unexpected changes in mammalian cell behavior (e.g., morphology, viability, or signaling).
-
Question: I am observing unexpected changes in my mammalian cell cultures treated with cefotaxime, such as altered cell growth or activation of signaling pathways. Could this be related to the antibiotic?
-
Answer: Yes, it is possible. Cefotaxime and its degradation products can have off-target effects on mammalian cells. For instance, cefotaxime has been shown to activate the NF-κB signaling pathway in macrophages, leading to the production of pro-inflammatory cytokines.[10][11]
-
Troubleshooting Steps:
-
Run a Vehicle Control: Always include a vehicle control (culture medium without cefotaxime) to distinguish the effects of the antibiotic from other experimental variables.
-
Test for Endotoxin: Ensure that your cefotaxime stock solution is free from endotoxin contamination, which can independently activate inflammatory signaling pathways.
-
Assess Degradation Product Effects: If possible, test the effects of the primary degradation product, desacetylcefotaxime, on your cells to determine if it is contributing to the observed phenotype.
-
Consider an Alternative Antibiotic: If the off-target effects are significant, consider using an alternative antibiotic with a different mechanism of action and stability profile.
-
-
Issue 3: Inconsistent results in reporter gene assays.
-
Question: My reporter gene assay results are variable when using cefotaxime in the culture medium. What could be the problem?
-
Answer: In addition to the potential for cefotaxime or its degradation products to directly interfere with cellular signaling pathways that regulate your reporter gene, the degradation of the antibiotic itself can introduce variability.[12][13] Furthermore, some compounds can interfere with the reporter enzyme (e.g., luciferase) directly.[14]
-
Troubleshooting Steps:
-
Confirm Lack of Direct Interference: Perform a cell-free assay to ensure that neither cefotaxime nor its degradation products directly inhibit or activate the reporter enzyme.
-
Monitor Cell Viability: Run a parallel cytotoxicity assay to confirm that the observed changes in reporter activity are not due to a decrease in cell viability caused by the antibiotic or its degradation products.
-
Ensure Consistent Cefotaxime Concentration: As with other assays, use freshly prepared cefotaxime solutions and consider media changes for longer experiments to maintain a stable concentration.
-
-
Data Presentation
Table 1: Stability of Cefotaxime in Aqueous Solutions at Different Temperatures
| Temperature | Storage Time | Remaining Cefotaxime (%) | Reference |
| 45°C | 2 hours | >90% | [8] |
| 25°C | 24 hours | >90% | [8] |
| 5°C | 5 days | >90% | [8] |
| 37°C (in TSB) | 24 hours | ~70-80% | [10] |
Table 2: Biological Activity of Cefotaxime and its Primary Degradation Product
| Compound | Primary Activity | Effect on Mammalian Cells | Reference |
| Cefotaxime | Broad-spectrum antibacterial | Can activate NF-κB signaling and modulate cytokine production.[10][11] | [7] |
| Desacetylcefotaxime | Antibacterial (less potent than cefotaxime) | Can have synergistic or additive effects with cefotaxime. Biological effects on mammalian cells are less characterized but may contribute to the overall cellular response. | [7] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of Cefotaxime in Culture Media
This protocol provides a general method for the quantification of cefotaxime. It may require optimization for specific culture media compositions.
-
Sample Preparation:
-
Collect 1 mL of the culture medium sample.
-
Centrifuge at 10,000 x g for 10 minutes to pellet cells and debris.
-
Transfer the supernatant to a clean microcentrifuge tube.
-
If necessary, dilute the supernatant with mobile phase to bring the cefotaxime concentration within the linear range of the standard curve.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate or acetate buffer, pH adjusted to be within the stability range of cefotaxime, ~4.5-6.5). The exact ratio should be optimized for best separation.[4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at a wavelength of 254 nm.
-
Column Temperature: 25°C.
-
-
Quantification:
-
Prepare a standard curve of known cefotaxime concentrations in the same culture medium (without cells).
-
Run the standards and samples on the HPLC system.
-
Determine the peak area of cefotaxime in the chromatograms.
-
Calculate the concentration of cefotaxime in the samples by comparing their peak areas to the standard curve.
-
Mandatory Visualizations
References
- 1. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotics and immunomodulation: effects of cefotaxime, amikacin, mezlocillin, piperacillin and clindamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cefotaxime stability during in vitro microbiological testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pharmacodynamic (kinetic) considerations in the treatment of moderately severe infections with cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cefotaxime. An update of its pharmacology and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Effect of RO 23-9424, cefotaxime and fleroxacin on functions of human polymorphonuclear cells and cytokine production by human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Specific Mechanism for Non-Specific Activation in Reporter-Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to avoid misinterpretation of dual reporter gene assay data affected by cell damage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting bacterial contamination in Cefotaxime-treated cultures
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering bacterial contamination in cell cultures despite treatment with Cefotaxime.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing bacterial contamination even though I'm using Cefotaxime?
Several factors can lead to persistent bacterial contamination in the presence of Cefotaxime:
-
Resistant Bacteria: The contaminating bacteria may possess intrinsic or acquired resistance to Cefotaxime. Third-generation cephalosporins are potent, but resistance can arise, particularly from bacteria producing extended-spectrum β-lactamase (ESBL) enzymes.[1][2] Some common lab contaminants like Pseudomonas species can exhibit resistance.[3]
-
Antibiotic Degradation: Cefotaxime is unstable in culture media at 37°C. Its concentration can decrease by 20-30% over an 18-hour incubation period, with greater declines in media containing serum.[4] This degradation can lower the antibiotic concentration below the minimum inhibitory concentration (MIC) required to suppress bacterial growth.
-
Incorrect Cefotaxime Concentration: Errors in the preparation of the stock solution or its dilution in the culture medium can result in a suboptimal final concentration that is insufficient to inhibit bacterial growth.
-
Contaminated Cefotaxime Stock: The antibiotic stock solution itself may be a source of contamination if it was not prepared and stored under strict aseptic conditions.
-
Heavy Bioburden: The initial number of contaminating bacteria may be too high for the antibiotic to control effectively.
-
Mycoplasma Contamination: These are small bacteria that lack a cell wall and are unaffected by antibiotics like Cefotaxime that target cell wall synthesis.[5] They are a common and often undetected contaminant.[5][6]
Q2: How can I determine the cause of the contamination?
A systematic approach is necessary to pinpoint the source of the contamination. This involves checking all potential sources, from reagents to equipment and laboratory practices.[7][8]
Troubleshooting Workflow
The following workflow provides a step-by-step process for identifying and resolving the source of contamination.
Caption: A workflow diagram for troubleshooting bacterial contamination.
Quantitative Data Summary
Table 1: Cefotaxime Stability in Solution
| Temperature | Storage Time | Approximate % Degradation | Physical Appearance | Reference |
| 5°C | Up to 5 days | < 10% | Colorless | [9] |
| 25°C (Room Temp) | 24 hours | ~8% | Colorless to Pale Yellow | [10] |
| 25°C (Room Temp) | 24 - 48 hours | > 10% | Dark Yellow | [9] |
| 37°C (in MHB*) | 24 hours | ~45% | - | [10] |
| 45°C | ~2 hours | > 10% | Pale Yellow | [9] |
*MHB: Mueller-Hinton Broth
Table 2: Recommended Cefotaxime Concentrations & Storage
| Parameter | Recommendation | Notes |
| Stock Concentration | 10-100 mg/mL | Prepare in sterile water. |
| Working Concentration | 50-100 µg/mL | Varies by cell line and application. |
| Solvent | Sterile ddH₂O | Filter sterilize after preparation.[11][12] |
| Storage (Stock) | -20°C | Aliquot to avoid freeze-thaw cycles. Stable for 4-6 months.[11] |
| Storage (Plates) | 4°C | Use within 2 weeks.[11] |
Experimental Protocols
Protocol 1: Sterility Testing of Cefotaxime Stock Solution
This protocol determines if the antibiotic stock solution is a source of contamination.
Materials:
-
Cefotaxime stock solution
-
Two Tryptic Soy Agar (TSA) plates
-
Two Fluid Thioglycollate Medium (FTM) tubes
-
Sterile pipette tips
-
Incubator at 30-35°C
-
Incubator at 20-25°C
Procedure:
-
In a biological safety cabinet (BSC), label the agar plates and media tubes.
-
Aseptically pipette 100 µL of the Cefotaxime stock solution onto the center of each TSA plate.
-
Spread the solution evenly across the surface of the agar using a sterile spreader.
-
Aseptically transfer 1 mL of the Cefotaxime stock solution into each FTM tube.
-
Incubate one TSA plate and one FTM tube at 30-35°C (optimal for most bacteria).
-
Incubate the second TSA plate and FTM tube at 20-25°C (optimal for fungi and some environmental bacteria).[13]
-
Observe all plates and tubes daily for 14 days.[13]
-
Interpretation: Any microbial growth (colonies on plates, turbidity in tubes) indicates that the Cefotaxime stock is contaminated.
Protocol 2: Gram Staining of Contaminant from Culture
This differential staining technique helps classify the contaminating bacteria as Gram-positive or Gram-negative, guiding the choice of a more effective antibiotic.[14][15]
Materials:
-
Contaminated cell culture supernatant
-
Clean microscope slides
-
Inoculating loop
-
Bunsen burner or heat source
-
Gram stain reagents: Crystal Violet, Gram's Iodine, Decolorizer (e.g., 95% ethanol), Safranin
-
Wash bottle with distilled water
-
Microscope with oil immersion objective (1000x magnification)[16]
Procedure:
-
Smear Preparation: Aseptically transfer a loopful of the turbid culture supernatant onto a clean microscope slide and spread it thinly.[14]
-
Heat Fixing: Allow the smear to air dry completely. Pass the slide through a flame 2-3 times to fix the cells to the slide.[15]
-
Primary Stain: Flood the slide with Crystal Violet and let it sit for 60 seconds.[14][15]
-
Rinse: Gently rinse the slide with water.
-
Mordant: Flood the slide with Gram's Iodine and let it sit for 60 seconds.[15] This forms a complex with the crystal violet.[17]
-
Rinse: Gently rinse the slide with water.
-
Decolorization: This is the critical step.[18] Add the decolorizer drop by drop until the runoff is clear (typically 10-20 seconds).[15][17]
-
Rinse: Immediately rinse with water to stop the decolorization process.
-
Counterstain: Flood the slide with Safranin and let it sit for 60 seconds.[15]
-
Rinse & Dry: Rinse with water, blot gently, and allow to air dry.
-
Observation: Examine the slide under oil immersion.
-
Interpretation:
Protocol 3: Mycoplasma Detection by PCR
Since Mycoplasma is not visible by standard microscopy and is resistant to Cefotaxime, a specific test is required. PCR-based methods are rapid and highly sensitive.[19][20]
Materials:
-
Mycoplasma PCR detection kit (commercial kits are recommended for validated primers and controls).
-
Cell culture supernatant sample (1 mL).
-
DNA extraction kit or method.
-
PCR thermocycler.
-
Gel electrophoresis equipment.
Procedure:
-
Sample Preparation: Collect 1 mL of supernatant from a culture that is near confluency and has been cultured without antibiotics for at least 3 days.
-
DNA Extraction: Extract DNA from the supernatant according to the manufacturer's protocol for your chosen kit. This step is crucial to remove PCR inhibitors.
-
PCR Amplification: Set up the PCR reaction using the master mix, primers, and internal controls provided in the detection kit. Add your extracted DNA sample.
-
Thermocycling: Run the PCR program as specified in the kit's instructions. The primers will amplify a specific region of the 16S rRNA gene common to most mycoplasma species.[19]
-
Detection: Analyze the PCR product using agarose gel electrophoresis.
-
Interpretation: The presence of a band of the expected size (as indicated in the kit manual) signifies a positive result for Mycoplasma contamination. The internal control band should be present in all samples to validate the PCR run.
Visualization of Logical Relationships
Decision Tree for Contamination Type
This diagram helps in making a preliminary identification of the contaminant based on visual cues.
Caption: Decision tree for preliminary identification of microbial contaminants.
References
- 1. The rapid detection of cefotaxime-resistant Enterobacteriaceae by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jrasb.com [jrasb.com]
- 4. Cefotaxime stability during in vitro microbiological testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 细胞培养污染故障排除 [sigmaaldrich.com]
- 6. clyte.tech [clyte.tech]
- 7. cellculturecompany.com [cellculturecompany.com]
- 8. plantcelltechnology.com [plantcelltechnology.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 12. Stock Solution [mmbio.byu.edu]
- 13. SOP for Sterility Testing | Pharmaguideline [pharmaguideline.com]
- 14. microbenotes.com [microbenotes.com]
- 15. microbiologyinfo.com [microbiologyinfo.com]
- 16. asm.org [asm.org]
- 17. hardydiagnostics.com [hardydiagnostics.com]
- 18. bio.libretexts.org [bio.libretexts.org]
- 19. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rapidmicrobiology.com [rapidmicrobiology.com]
How to prevent Cefotaxime precipitation in stock solutions
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the precipitation and degradation of Cefotaxime in stock solutions.
Troubleshooting Guide: Preventing Cefotaxime Precipitation
Precipitation in Cefotaxime stock solutions is most often a result of chemical degradation or improper preparation and storage. This guide will help you identify and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Cefotaxime stock solutions?
A1: For laboratory use, the recommended solvent is sterile, purified water (e.g., water for injection or cell culture grade water). Cefotaxime sodium salt is readily soluble in water up to 50 mg/mL.[1] For specific applications, Phosphate-Buffered Saline (PBS, pH 7.2) can also be used, with a solubility of approximately 10 mg/mL.[2] While Cefotaxime sodium salt is also soluble in DMSO, aqueous solutions are preferred to avoid potential solvent effects in biological experiments.[2]
Q2: My Cefotaxime solution has turned yellow. Is it still usable?
A2: Solutions of Cefotaxime naturally range from very pale yellow to light amber upon reconstitution.[3][4] However, a darkening in color, especially to a reddish-yellow, indicates degradation.[5] This process is accelerated by elevated temperatures and exposure to light.[3][6] It is strongly recommended to use freshly prepared solutions. If the solution is significantly discolored compared to a freshly made standard, it should be discarded as it may have reduced potency and contain degradation products.[6]
Q3: Can I store my Cefotaxime stock solution at room temperature?
A3: Storing Cefotaxime solutions at room temperature is not recommended for extended periods. At 25°C (77°F), a noticeable loss of potency can occur in as little as 24 hours.[7][8] For short-term storage (up to 24 hours), solutions should be kept at or below 22°C (72°F) and protected from light.[3][4] For long-term storage, freezing at -20°C is the preferred method.[3]
Q4: What is the optimal pH for a stable Cefotaxime solution?
A4: Cefotaxime solutions exhibit maximum stability in a pH range of 4.5 to 7.0.[4][9][10] The optimal pH range is more narrowly defined as 4.3 to 6.2.[11] Degradation is accelerated in acidic conditions (pH below 4.3) and even more so in alkaline conditions (pH above 7.5).[11] Therefore, you should avoid using alkaline diluents like Sodium Bicarbonate Injection.[4][9]
Q5: Why did my Cefotaxime precipitate after mixing with another drug solution?
A5: Cefotaxime can be incompatible with certain other drugs. For instance, it should not be mixed with aminoglycoside solutions (e.g., gentamicin). If they must be administered to the same system, they should be done so separately.[3][9] Precipitation in this case is due to chemical incompatibility.
Key Factors Causing Cefotaxime Instability
| Factor | Issue | Prevention Strategy |
| pH | Solutions with pH > 7.5 or < 4.5 accelerate degradation.[4][9][11] | Use sterile water or a buffer system that maintains the pH between 4.5 and 7.0. |
| Temperature | Higher temperatures (room temp or above) significantly increase degradation rates.[7] | Store stock solutions frozen at -20°C. For short-term use, refrigerate at 2-8°C.[3][12] |
| Solvent | Using non-aqueous or inappropriate solvents can lead to poor solubility and precipitation. | Use sterile water as the primary solvent.[1][9] |
| Concentration | Attempting to create solutions exceeding solubility limits can cause precipitation. | Do not exceed a concentration of 100 mg/mL in sterile water for stock solutions.[13] |
| Light Exposure | Exposure to light can contribute to the degradation of Cefotaxime.[3] | Protect solutions from light by using amber vials or covering containers with foil. |
| Contamination | Microbial or chemical contamination can alter pH and degrade the antibiotic. | Use aseptic techniques and sterile components during preparation. |
Experimental Protocol: Preparation of Stable Cefotaxime Stock Solution (100 mg/mL)
This protocol details the standard procedure for preparing a stable, high-concentration stock solution of Cefotaxime for general laboratory use.
Materials:
-
Cefotaxime sodium salt powder
-
Sterile, nuclease-free water
-
Sterile 15 mL conical tube
-
Sterile 0.22 µm syringe filter
-
Sterile syringe (5-10 mL)
-
Sterile, light-protecting microcentrifuge tubes (e.g., amber tubes)
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 1 gram of Cefotaxime sodium salt powder and transfer it to the 15 mL conical tube.
-
Dissolving: Add 10 mL of sterile water to the conical tube.[13] Cap tightly and vortex or invert the tube until the powder is completely dissolved. The solution should be clear and pale yellow.
-
Sterilization: Draw the entire solution into the sterile syringe. Attach the 0.22 µm syringe filter.
-
Aliquoting: Dispense the filter-sterilized solution into the sterile, light-protecting microcentrifuge tubes in appropriate working volumes (e.g., 500 µL). Aliquoting prevents multiple freeze-thaw cycles which can degrade the antibiotic.
-
Storage: Immediately store the aliquots at -20°C.[13][14] Properly stored, these frozen stocks are stable for several weeks to months.[3] Thawed solutions are stable for up to 10 days when refrigerated (≤5°C).[3]
Troubleshooting Workflow
This diagram outlines the logical steps to diagnose and resolve Cefotaxime solution instability.
Caption: Workflow for troubleshooting Cefotaxime precipitation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. globalrph.com [globalrph.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. researchgate.net [researchgate.net]
- 6. Relationship between the color stability and impurity profile of cefotaxime sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of cefotaxime sodium after reconstitution in 0.9% sodium chloride injection and storage in polypropylene syringes for pediatric use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. droracle.ai [droracle.ai]
- 10. Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of cefotaxime sodium as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medicines.org.uk [medicines.org.uk]
- 13. Useful methods: Cefotaxime: a useful antibiotic for duckweed culture management [protocols.io]
- 14. content.protocols.io [content.protocols.io]
Overcoming Cefotaxime's inhibitory effects on plant regeneration
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the use of cefotaxime in plant tissue culture and regeneration experiments.
Frequently Asked Questions (FAQs)
Q1: What is cefotaxime and why is it used in plant tissue culture?
A1: Cefotaxime is a broad-spectrum, third-generation cephalosporin antibiotic.[1] In plant tissue culture, its primary role is to eliminate or control the growth of bacteria, particularly Agrobacterium tumefaciens, which is commonly used for genetic transformation.[1][2] It functions by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis.[3][4] Beyond its antibacterial properties, cefotaxime has also been observed to have hormone-like effects that can influence plant cell growth and morphogenesis.[5][6]
Q2: Can cefotaxime inhibit plant regeneration?
A2: Yes, cefotaxime can have inhibitory effects on plant regeneration. High concentrations of cefotaxime can be phytotoxic, leading to reduced callus growth, decreased shoot regeneration frequency, and in some cases, complete inhibition of morphogenesis.[1][2] For example, in tomato transformation, cefotaxime was found to decrease shoot differentiation, and in combination with kanamycin, it showed a strong negative effect on both callus growth and shoot regeneration.[7][8] Similarly, in apple cv. Red Chief, cefotaxime concentrations above 200 mg/L gradually reduced the frequency of regeneration.[2]
Q3: Does cefotaxime always have an inhibitory effect?
A3: No, the effect of cefotaxime is highly dependent on its concentration and the plant species. In many cases, optimal concentrations of cefotaxime have been shown to have a stimulatory effect on somatic embryogenesis and shoot regeneration.[5][9] For instance, in maize, a concentration of 150 mg/L enhanced morphogenesis and increased the number of regenerated plants.[9] In sugarcane and banana, cefotaxime at concentrations up to 500 mg/L promoted somatic embryogenesis, shoot regeneration, and overall plantlet growth.[3][5] This dual effect is a critical factor to consider in experimental design.
Q4: What is the proposed mechanism for cefotaxime's growth-promoting effects?
A4: The precise mechanism is not fully understood, but it is hypothesized that cefotaxime or its degradation products may act like plant growth regulators. Some studies suggest that metabolites produced from the degradation of cefotaxime by plant esterases could have growth-regulator-like activity.[10] These compounds might influence endogenous phytohormone levels or signaling pathways, thereby promoting cell division, embryogenesis, and organogenesis.[6]
Q5: What are the common symptoms of cefotaxime phytotoxicity?
A5: Symptoms of cefotaxime phytotoxicity can vary but often include:
-
Reduced Callus Growth: The callus may appear brown, necrotic, and fail to proliferate.[1]
-
Inhibition of Regeneration: A decrease in the number of shoots or a complete failure of shoot formation from the callus.[2][7]
-
Chlorosis: The regenerated leaves or shoots may appear yellow or white (albino).[2]
-
Vitrification: Shoots may appear glassy, swollen, and water-soaked.
-
Poor Rooting: Regenerated shoots may fail to develop a healthy root system.[3]
Troubleshooting Guides
Problem 1: Significant reduction in callus growth and browning after adding cefotaxime.
| Possible Cause | Troubleshooting Step |
| Cefotaxime concentration is too high. | 1. Review literature for concentrations used in similar species. 2. Perform a dose-response experiment to determine the optimal concentration (See Experimental Protocol 1). Start with a lower range (e.g., 50-100 mg/L).[10][11] 3. Consider that sensitivity can be genotype-specific.[9] |
| Synergistic toxicity with other media components. | 1. If using another antibiotic (e.g., kanamycin for selection), be aware of potential negative synergistic effects.[2][7] 2. Test the effects of cefotaxime alone on your explants before combining it with selection agents. 3. Consider a recovery period on a medium without the selection agent before transfer to a medium containing both. |
| Degradation of cefotaxime. | 1. Cefotaxime solutions are heat-labile.[12] Add filter-sterilized cefotaxime to the culture medium after it has been autoclaved and cooled to 45-50°C.[9] 2. Aqueous solutions are stable for a limited time, even when refrigerated. Prepare fresh stock solutions regularly. |
Problem 2: Callus grows well, but shoot regeneration is inhibited.
| Possible Cause | Troubleshooting Step |
| Cefotaxime concentration is supra-optimal for differentiation. | 1. The optimal concentration for callus growth may differ from that for shoot regeneration. 2. Try reducing the cefotaxime concentration or removing it completely during the shoot induction phase if Agrobacterium has been eliminated.[2] 3. Gradually decrease the concentration over subsequent subcultures. For apple, an initial high concentration (500 mg/L) to kill bacteria was gradually reduced to 200 mg/L to stimulate morphogenesis.[2] |
| Interference with plant hormone action. | 1. Cefotaxime's hormone-like effects might be disrupting the balance of growth regulators (auxins/cytokinins) in your medium. 2. Re-optimize your plant growth regulator concentrations in the presence of the chosen cefotaxime concentration. |
| Inhibitory effect is specific to the species/explant. | 1. Some species are more sensitive. In tomato, cefotaxime clearly decreased shoot differentiation even when callus growth was unaffected.[7] 2. Consider alternatives to cefotaxime, such as Carbenicillin, Timentin (Ticarcillin/potassium clavulanate), or Vancomycin.[7][10][13] Timentin has been shown to be less toxic and more effective in promoting regeneration in tomato.[7][8] |
Data Presentation: Cefotaxime Concentration Effects
The optimal concentration of cefotaxime varies significantly across different plant species and experimental goals. The following tables summarize quantitative data from various studies.
Table 1: Cefotaxime Concentration for Agrobacterium Suppression and Plant Regeneration
| Plant Species | Explant Type | Optimal Cefotaxime (mg/L) | Observed Effect | Reference |
| Sugarcane | Leaf Disc | 150 | Suppressed Agrobacterium growth, supported vigorous shoot regeneration. | [1] |
| Apple (cv. Red Chief) | Leaf | 500 (initially), then 200 | 500 mg/L eliminated Agrobacterium; gradual reduction to 200 mg/L stimulated morphogenesis. | [2] |
| Wheat & Triticale | Microspore | 50 - 100 | Prevented contamination, increased embryo-like structures and green plant formation. | [10][11] |
| Melon | Cotyledonary Petiole | 250 - 1000 (with BA) | High frequency of shoot regeneration. | [4] |
| Wheat | Mature/Immature Embryo | 500 (with Timentin 300) | Effective elimination of Agrobacterium with enhanced callus fresh weight. | [13] |
Table 2: Stimulatory and Inhibitory Effects of Cefotaxime on Regeneration
| Plant Species | Cefotaxime (mg/L) | Regeneration Parameter | % Change vs. Control (0 mg/L) | Reference |
| Maize (Line R91) | 150 | Number of Shoots/Callus | +1700% (18-fold increase) | [9] |
| Banana (cv. Robusta) | 500 | Number of Shoots/Culture | +41.6% | [3] |
| Banana (cv. Robusta) | 500 | Shoot Length | +30.5% | [3] |
| Sugarcane (cv. CoJ 83) | 500 | Somatic Embryogenesis | Maximum Observed | [5] |
| Sugarcane (cv. CoJ 83) | 500 | Shoot Regeneration Frequency | Highest Observed | [5] |
| Apple (cv. Red Chief) | 200 | Regeneration (%) | -5% | [2] |
| Apple (cv. Red Chief) | 300 | Regeneration (%) | -24.4% | [2] |
| Apple (cv. Red Chief) | 400 | Regeneration (%) | -65% | [2] |
| Apple (cv. Red Chief) | 500 | Regeneration (%) | -79.1% | [2] |
Experimental Protocols
Protocol 1: Determining Optimal Cefotaxime Concentration
This protocol provides a framework for optimizing the cefotaxime concentration for a specific plant species to balance bacterial elimination with minimal phytotoxicity.
-
Explant Preparation: Prepare and sterilize explants according to your standard laboratory procedure.
-
Co-cultivation (if applicable): If using Agrobacterium-mediated transformation, perform co-cultivation as per your established protocol.
-
Preparation of Test Media:
-
Prepare your standard callus induction or regeneration medium.
-
After autoclaving and cooling the medium to approximately 45-50°C, create a series of test media by adding filter-sterilized cefotaxime to achieve a range of final concentrations. A typical range to test is 0, 50, 100, 150, 200, 250, 300, 400, and 500 mg/L.[1][2][3][5]
-
The medium without cefotaxime (0 mg/L) will serve as the control.
-
-
Culture Initiation:
-
After co-cultivation, wash explants in sterile liquid medium, potentially containing a lower concentration of the antibiotic, before placing them on the solid test media.
-
Culture at least 20-30 explants per treatment concentration to ensure statistical validity.[9]
-
Incubate cultures under standard conditions of light and temperature (e.g., 16-h photoperiod at 25±2°C).[1]
-
-
Data Collection and Analysis:
-
Week 1-2: Visually inspect for any residual Agrobacterium growth on the explants and surrounding medium.
-
Week 3-8 (or as appropriate for the species): Record data on key parameters such as:
-
-
Determination of Optimal Concentration: Analyze the data to identify the lowest concentration of cefotaxime that effectively controls bacterial growth while having the least inhibitory, or ideally a stimulatory, effect on regeneration.
Visualizations
References
- 1. phytojournal.com [phytojournal.com]
- 2. researchgate.net [researchgate.net]
- 3. horticultureresearch.net [horticultureresearch.net]
- 4. Cefotaxime and Benzyladenine Improve Melon Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of cefotaxime on somatic embryogenesis and shoot regeneration in sugarcane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of ticarcillin/potassium clavulanate on callus growth and shoot regeneration in Agrobacterium-mediated transformation of tomato (Lycopersicon esculentum Mill.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of ticarcillin/potassium clavulanate on callus growth and shoot regeneration in Agrobacterium-mediated transformation of tomato (Lycopersicon esculentum Mill.) - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cefotaxime prevents microbial contamination and improves microspore embryogenesis in wheat and triticale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Cefotaxime Dosing in Critically Ill Pediatrics: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for the optimal dosing of Cefotaxime in critically ill pediatric patients. It includes frequently asked questions, troubleshooting guides for experimental challenges, detailed protocols, and key data summaries to support further research and clinical application.
Frequently Asked Questions (FAQs)
Q1: What is the standard dosing of Cefotaxime for critically ill pediatric patients?
Standard Cefotaxime dosing in pediatric patients is stratified by age and weight, and the severity of the infection. For severe infections in children older than one month, doses typically range from 50 to 180 mg/kg/day, divided into administrations every 4 to 6 hours.[1][2][3] For neonates, dosing is further adjusted based on postnatal age.[2][4] However, recent pharmacokinetic (PK) studies suggest that these standard intermittent dosing regimens may be insufficient to achieve therapeutic targets in a significant portion of critically ill children, especially for pathogens with higher Minimum Inhibitory Concentrations (MICs).[5][6][7][8]
Q2: How do patient-specific factors like age, weight, and renal function impact Cefotaxime dosing?
Age, weight, and renal function are critical determinants of Cefotaxime's pharmacokinetic profile. The drug's half-life decreases and its clearance increases as infants grow.[5] Bodyweight is a key covariate for determining the volume of distribution and clearance.[7] Critically ill children often exhibit augmented renal clearance, leading to faster drug elimination and potentially sub-therapeutic concentrations. Conversely, renal impairment significantly prolongs the drug's half-life, necessitating dose reduction to prevent toxicity.[2][4][9]
Q3: What are the key pharmacokinetic/pharmacodynamic (PK/PD) targets for Cefotaxime?
Cefotaxime is a time-dependent antibiotic, meaning its efficacy is best correlated with the duration the free drug concentration remains above the MIC of the infecting pathogen (ƒT>MIC). For critically ill patients, a target of 100% ƒT>MIC is often recommended for maximal bactericidal effect.[6][8] A more aggressive target of 100% ƒT>4xMIC may be considered for immunocompromised patients or deep-seated infections.[6][8] Standard dosing often fails to achieve these targets, particularly for MICs ≥1 mg/L.[6]
Q4: Is continuous infusion of Cefotaxime more effective than intermittent bolus dosing in this population?
Pharmacokinetic modeling and simulation studies strongly suggest that continuous or extended infusions are superior to intermittent bolus dosing for achieving optimal PK/PD targets in critically ill children.[5][6][10] Continuous infusion provides stable drug concentrations, increasing the likelihood of maintaining levels above the MIC for the entire dosing interval.[11] This approach is particularly beneficial for treating pathogens with higher MICs or in patients with augmented renal clearance.[7][11]
Q5: What are the common adverse effects of Cefotaxime in pediatric patients and how can they be monitored?
Common adverse effects include gastrointestinal disturbances (diarrhea, nausea), rash, and inflammation at the injection site.[9][12] More severe, though rare, effects include neurotoxicity (seizures, encephalopathy), particularly with high doses or in patients with renal impairment, and hematological disorders like neutropenia with prolonged use.[9] Monitoring should include weekly assessment of renal, hepatic, and hematological function during prolonged therapy (longer than 7 days).[9]
Data Presentation
Table 1: Standard Cefotaxime Dosing Regimens in Pediatrics
| Age Group | Weight | Indication | Recommended Dosage |
| 0-1 week | - | Standard | 50 mg/kg IV every 12 hours[1][2] |
| 1-4 weeks | - | Standard | 50 mg/kg IV every 8 hours[1][2] |
| 1 month - 12 years | <50 kg | Severe Infections / Meningitis | 150-200 mg/kg/day IV divided every 6-8 hours[1][12] |
| 1 month - 12 years | <50 kg | General Susceptible Infections | 50-180 mg/kg/day IV divided every 4-6 hours[2][3] |
| >12 years | ≥50 kg | Moderate to Severe Infections | 1-2 g IV every 8 hours[3] |
| >12 years | ≥50 kg | Life-Threatening Infections | 2 g IV every 4 hours (Max: 12 g/day )[3] |
Table 2: Pharmacokinetic Parameters of Cefotaxime in Critically Ill Children
| Parameter | Value | Population | Source |
| Half-life (t½) | ~0.8 hours | Infants and Children | [5] |
| Total Body Clearance | ~0.3 L/h/kg | Infants and Children | [5] |
| Volume of Distribution (Vd) | ~0.3 L/kg | Infants and Children | [5] |
| Clearance (CL) | 12.8 L/h | Critically Ill Children (0.2-12 years) | [6] |
| Volume of Distribution (Vd) | 39.4 L | Critically Ill Children (0.2-12 years) | [6] |
| Protein Binding | ~40% | General | [6] |
Table 3: Recommended Cefotaxime Dosing Adjustments for Renal Impairment in Children (≥ 4 weeks)
| Estimated Glomerular Filtration Rate (eGFR) | Usual Dose Adjustment | Severe Infections Dose Adjustment |
| ≥ 50 mL/minute/1.73m² | No adjustment required | No adjustment required |
| ≥ 30 to < 50 mL/minute/1.73m² | 35 mg/kg/dose every 8 to 12 hours | 70 mg/kg/dose every 8 to 12 hours |
| ≥ 10 to < 30 mL/minute/1.73m² | 35 mg/kg/dose every 12 hours | 70 mg/kg/dose every 12 hours |
| < 10 mL/minute/1.73m² | 35 mg/kg/dose every 24 hours | 70 mg/kg/dose every 24 hours |
| (Source: Perth Children's Hospital Monograph)[9] |
Troubleshooting Guides
Issue 1: Sub-therapeutic Drug Concentrations Despite Standard Dosing
-
Potential Cause: Augmented Renal Clearance (ARC). Critically ill children can exhibit supraphysiological renal function, leading to rapid elimination of renally-cleared drugs like Cefotaxime.
-
Troubleshooting Steps:
-
Assess Renal Function: Calculate the patient's estimated glomerular filtration rate (eGFR) or creatinine clearance.
-
Therapeutic Drug Monitoring (TDM): If available, measure trough Cefotaxime concentrations to confirm exposure.
-
Dosing Strategy Modification:
-
Increase Dosing Frequency: Switch from 8-hourly to 6-hourly or 4-hourly administration.[7]
-
Implement Extended or Continuous Infusion: Administer the dose over 3-4 hours or continuously over 24 hours (after a loading dose) to maximize the ƒT>MIC.[6][10][11] This is the most recommended approach to overcome ARC.
-
-
Issue 2: Suspected Cefotaxime-Associated Neurotoxicity (e.g., seizures, confusion)
-
Potential Cause: Drug accumulation due to renal impairment or excessive dosing.[9]
-
Troubleshooting Steps:
-
Review Dosing and Renal Function: Immediately verify the administered dose and re-assess the patient's renal function.
-
TDM: Measure peak and trough Cefotaxime concentrations to assess for toxic levels.
-
Dose Adjustment: If renal impairment is present, adjust the dose according to established guidelines (see Table 3).[9]
-
Consider Alternative Antibiotics: If neurotoxicity persists despite dose adjustment, consultation with an infectious disease specialist to select an alternative agent is recommended.
-
Experimental Protocols
Protocol: Population Pharmacokinetic (PopPK) Analysis of Cefotaxime in Critically Ill Children
This protocol is a synthesized example based on methodologies described in recent studies.[6][7]
-
Patient Recruitment:
-
Enroll critically ill children (e.g., 1 month to 18 years) admitted to a pediatric intensive care unit (PICU) who are prescribed intravenous Cefotaxime.
-
Exclusion criteria: Patients receiving renal replacement therapy or extracorporeal membrane oxygenation (ECMO), as these significantly alter pharmacokinetics.[10]
-
-
Drug Administration and Recording:
-
Administer Cefotaxime as prescribed by the clinical team (e.g., 100-150 mg/kg/day).[7]
-
Precisely record the start and end times of each infusion and the exact dose administered.
-
-
Sample Collection (Opportunistic Sampling):
-
Collect 1-2 mL of blood in lithium heparin or EDTA tubes.
-
Sampling schedule: Aim for 4-6 samples per patient over a dosing interval. A common schedule includes a pre-dose (trough) sample, and post-infusion samples at approximately 0.5, 2, 4, and 6 hours.[6]
-
Immediately centrifuge samples (e.g., at 3000g for 10 minutes) and store the resulting plasma at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify Cefotaxime and its active metabolite, desacetylcefotaxime, concentrations using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8]
-
-
Pharmacokinetic Modeling:
-
Use a nonlinear mixed-effects modeling software (e.g., NONMEM™, Pmetrics) to develop a population pharmacokinetic model.[6][7]
-
Typically, a one or two-compartment model with first-order elimination is tested.[6][7]
-
Evaluate patient characteristics (e.g., body weight, age, eGFR) as covariates on PK parameters like clearance (CL) and volume of distribution (Vd).
-
-
Simulations and Dose Evaluation:
Visualizations
Caption: Metabolic pathway of Cefotaxime to its active and inactive metabolites.
Caption: Clinical workflow for Cefotaxime dosing adjustments in critically ill children.
Caption: Experimental workflow for a pediatric Cefotaxime pharmacokinetic study.
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. Cefotaxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. CEFOTAXIME injectable | MSF Medical Guidelines [medicalguidelines.msf.org]
- 5. Clinical Pharmacology of Cefotaxime in Infants and Children [jscimedcentral.com]
- 6. Optimal dosing of cefotaxime and desacetylcefotaxime for critically ill paediatric patients. Can we use microsampling? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Population pharmacokinetics of intravenous cefotaxime indicates that higher doses are required for critically ill children - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. pch.health.wa.gov.au [pch.health.wa.gov.au]
- 10. medrxiv.org [medrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Cefotaxime - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Technical Support Center: Cefotaxime Dose Optimization in Critically Ill Adult Patients
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Cefotaxime dose optimization in critically ill adult patients.
Frequently Asked Questions (FAQs)
Q1: What are the primary pharmacokinetic/pharmacodynamic (PK/PD) targets for Cefotaxime in critically ill patients?
A1: The primary PK/PD target for Cefotaxime, a time-dependent beta-lactam antibiotic, is the percentage of the dosing interval during which the unbound drug concentration remains above the minimum inhibitory concentration (MIC) of the infecting pathogen (%fT>MIC). For critically ill patients, a target of 100% fT>MIC is often sought to maximize bacteriological and clinical response.[1][2] Some studies also aim for a more aggressive target of 100% fT>4xMIC, particularly for severe infections.[3]
Q2: Why is standard Cefotaxime dosing often suboptimal in critically ill patients?
A2: Critically ill patients exhibit significant pathophysiological changes that alter drug pharmacokinetics.[4][5] These changes include:
-
Augmented Renal Clearance (ARC): Increased renal blood flow can lead to faster elimination of Cefotaxime, resulting in sub-therapeutic concentrations.[3][6][7]
-
Altered Protein Binding: Critically ill patients often have lower serum albumin levels, leading to a higher fraction of unbound, pharmacologically active Cefotaxime. However, this can also increase its clearance.[8][9]
-
Increased Volume of Distribution: Fluid shifts and resuscitation can increase the volume of distribution, requiring higher doses to achieve therapeutic concentrations.[5]
Q3: What are the advantages of continuous infusion over intermittent bolus administration of Cefotaxime?
A3: Continuous infusion of Cefotaxime offers several advantages in critically ill patients:
-
Improved Target Attainment: Continuous infusion is more likely to maintain steady-state concentrations above the MIC for the entire dosing interval compared to the peaks and troughs of intermittent dosing.[6][7][10] One study found that 89.3% of patients in the continuous dosing arm met the preset target concentration, compared to only 50% in the intermittent dosing arm.[6][7]
-
Reduced Mortality in Severe Sepsis: A meta-analysis of individual patient data from randomized trials suggested that continuous infusion of beta-lactam antibiotics was associated with decreased hospital mortality in patients with severe sepsis compared to intermittent dosing.[11]
-
Maximized Pharmacodynamic Parameters: In patients with sickle cell disease and acute chest syndrome, continuous infusion of cefotaxime maximized the pharmacokinetic/pharmacodynamic parameters.[12]
Q4: How do renal function and albumin levels impact Cefotaxime clearance?
A4: Cefotaxime clearance is significantly influenced by both renal function, specifically the estimated glomerular filtration rate (eGFR), and serum albumin concentrations.[8][9] Higher eGFR and albumin concentrations lead to increased drug clearance.[8][9] Therefore, patients with high renal clearance or normal to high albumin levels may require higher doses or continuous infusion to achieve therapeutic targets.[8][9] Conversely, patients with severely impaired renal function are at risk of drug accumulation and potential toxicity, necessitating dose reduction.[2]
Q5: What are the stability considerations for preparing Cefotaxime for continuous infusion?
A5: The stability of reconstituted Cefotaxime solutions is dependent on concentration, diluent, and storage temperature. HPTLC analysis has shown that a 100mg/ml concentration of cefotaxime sodium maintains adequate stability for 2 hours at 45°C, up to 24 hours at 25°C, and up to 5 days at 5°C.[13][14][15] For continuous infusion in intensive care units, studies have investigated the stability of high concentrations in polypropylene syringes. One study proposed limiting the stability of cefotaxime at 83.3 and 125 mg/mL in 0.9% NaCl and G5% to 6 hours at 20-25°C, despite results showing more than 90% of the initial concentration was retained after 12 hours.[16] It is crucial to consult specific stability studies for the intended concentration and storage conditions to avoid administering a degraded product.
Troubleshooting Guide
| Issue | Potential Causes | Troubleshooting Steps |
| Sub-therapeutic Cefotaxime concentrations despite standard dosing | Augmented Renal Clearance (ARC).Infection with a high-MIC pathogen.Inaccurate drug quantification. | Assess renal function (eGFR). Consider dose increase or switching to continuous infusion.[3][6][7]Perform antimicrobial susceptibility testing to determine the MIC.Validate the analytical method (e.g., HPLC) for Cefotaxime quantification.[17][18] |
| Suspected Cefotaxime toxicity (e.g., encephalopathy) | Overdosing, especially in patients with renal impairment.Drug-drug interactions potentiating nephrotoxicity (e.g., with aminoglycosides).[19][20] | Review dosing regimen and adjust based on renal function.[2]Consider therapeutic drug monitoring (TDM) to guide dose adjustments.[4][21]Carefully monitor renal function if co-administered with other nephrotoxic drugs.[19] |
| Variable or inconsistent Cefotaxime concentrations between patients | Inter-individual variability in pharmacokinetics is common in critically ill patients.[5][8][9]Differences in severity of illness, fluid status, and organ function. | Implement therapeutic drug monitoring (TDM) for individualized dosing.[3][4][21]Utilize population pharmacokinetic models that incorporate patient-specific covariates like eGFR and albumin to predict optimal dosing.[8][9][22] |
| Degradation of Cefotaxime solution for continuous infusion | Improper storage temperature or prolonged storage time.Incompatibility with diluent or infusion system materials. | Adhere to established stability data for the specific concentration and diluent used.[13][14][23]Prepare solutions fresh and protect from light if necessary.Consult compatibility studies for infusion materials. |
Data Presentation
Table 1: Cefotaxime Dosing Regimens and Probability of Target Attainment (PTA)
| Target Organism | Dosing Regimen | eGFR (mL/min) | Albumin (g/L) | PTA (%) | Reference |
| Enterobacterales | 1 g q8h | >80 | >40 | 95 | [8][9] |
| Enterobacterales | 4 g/24h Continuous Infusion | >80 | >40 | 100 | [8][9] |
| S. aureus | 1 g q6h | >80 | >40 | <95 | [8][9] |
| S. aureus | 6 g/24h Continuous Infusion | >80 | >40 | >99 | [8][9][22] |
Table 2: Comparison of Continuous vs. Intermittent Cefotaxime Infusion
| Parameter | Continuous Infusion (4g/24h) | Intermittent Infusion (1g q6h) | Reference |
| Target Attainment (Total Cefotaxime > 4 mg/L) | 89.3% | 50% | [6][7] |
| Median Residual Concentration | 10.5 mg/L | 0 mg/L | [12] |
| Hospital Mortality in Severe Sepsis (Meta-analysis) | 19.6% | 26.3% | [11] |
Experimental Protocols
1. Therapeutic Drug Monitoring (TDM) of Cefotaxime
-
Objective: To individualize Cefotaxime dosing to achieve optimal PK/PD targets.
-
Methodology:
-
Collect blood samples at steady-state. For continuous infusion, a single sample is sufficient. For intermittent infusion, trough and peak samples may be required.
-
Separate plasma or serum and store at -80°C until analysis.
-
Quantify total and/or unbound Cefotaxime concentrations using a validated analytical method (e.g., HPLC-UV).
-
Interpret the results in the context of the patient's clinical status, renal function, albumin levels, and the MIC of the pathogen.
-
Adjust the Cefotaxime dose or infusion method based on the TDM results and PK/PD modeling to achieve the desired target concentration.[4][21]
-
2. High-Performance Liquid Chromatography (HPLC) for Cefotaxime Quantification
-
Objective: To accurately measure Cefotaxime concentrations in biological matrices.
-
Methodology (Example): [18][24]
-
Sample Preparation: Protein precipitation with acetonitrile is a common and simple extraction procedure.[17]
-
Chromatographic Conditions:
-
Column: C8 or C18 reversed-phase column (e.g., SS Wakosil II- C8, 250 mm x 4.6 mm, 5 µm).[18]
-
Mobile Phase: A mixture of a buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile). The composition can be isocratic or gradient.[17][18]
-
Detection: UV detection at a wavelength of approximately 252-254 nm.[18][24]
-
-
Validation: The method must be validated according to ICH guidelines for linearity, accuracy, precision, selectivity, and stability.
-
Visualizations
Caption: Therapeutic Drug Monitoring Workflow for Cefotaxime.
Caption: Factors Influencing Cefotaxime Pharmacokinetics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic drug monitoring of beta-lactam antibiotics in the critically ill - ESICM [esicm.org]
- 4. chromsystems.com [chromsystems.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Continuous versus intermittent infusion of cefotaxime in critically ill patients: a randomized controlled trial comparing plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose optimization of cefotaxime as pre-emptive treatment in critically ill adult patients: A population pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.eur.nl [pure.eur.nl]
- 10. Randomized Trial of Continuous Versus Intermittent Cefotaxime Infusion on ICU. [ctv.veeva.com]
- 11. atsjournals.org [atsjournals.org]
- 12. journals.plos.org [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ijpcbs.com [ijpcbs.com]
- 16. Physicochemical Stability of Cefotaxime Sodium in Polypro... [degruyterbrill.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Development and validation of RP-HPLC method for estimation of Cefotaxime sodium in marketed formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cefotaxime: Package Insert / Prescribing Information [drugs.com]
- 20. Cefotaxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Beta-Lactam Antibiotic Therapeutic Drug Monitoring in Critically Ill Patients: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Stability Studies of 16 Antibiotics for Continuous Infusion in Intensive Care Units and for Performing Outpatient Parenteral Antimicrobial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. rjptonline.org [rjptonline.org]
Technical Support Center: The Impact of Serum Albumin on Cefotaxime's In Vitro Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of serum albumin on the in vitro antibacterial activity of Cefotaxime.
Frequently Asked Questions (FAQs)
Q1: How does the presence of serum albumin in culture media affect the in vitro activity of Cefotaxime?
A1: The in vitro activity of Cefotaxime, as measured by the Minimum Inhibitory Concentration (MIC), is generally not significantly affected by the presence of physiologically relevant concentrations of human serum albumin.[1] Cefotaxime has a moderate level of protein binding, estimated to be around 35%.[1] This means a large fraction of the drug remains unbound and therefore active in the presence of albumin. In contrast, highly protein-bound antibiotics, such as ceftriaxone (approximately 95% bound), show a significant decrease in in vitro activity in the presence of serum albumin.[1][2]
Q2: I am observing a decrease in Cefotaxime activity in my in vitro assay containing serum. What could be the potential reasons?
A2: While direct binding to albumin has a minimal impact on Cefotaxime's MIC, other factors in serum-supplemented media could be at play:
-
Drug Instability: Cefotaxime can be metabolized or degraded by esterases present in serum, leading to a reduction in the concentration of the active compound over the incubation period.[3][4]
-
pH and Temperature: The stability of Cefotaxime can be affected by pH and temperature, which might vary in complex media containing serum.[3]
-
Experimental Variability: Ensure consistent experimental conditions, including the source and concentration of serum albumin, incubation time, and the specific bacterial strain being tested.
Q3: What is the mechanism of interaction between Cefotaxime and human serum albumin (HSA)?
A3: The interaction between Cefotaxime and HSA is primarily driven by electrostatic forces.[1] Studies have also indicated the formation of covalent bonds between Cefotaxime and HSA.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high MIC values for Cefotaxime in the presence of serum. | 1. Degradation of Cefotaxime: Serum esterases may be degrading the antibiotic.[3][4]2. Incorrect Albumin Concentration: The concentration of albumin used may be excessively high.3. Bacterial Strain Variability: The specific strain being tested may have unique interactions with serum components. | 1. Minimize incubation time where possible. Consider using heat-inactivated serum to reduce enzymatic activity.2. Verify the final concentration of albumin in your media. Standard experiments often use concentrations equivalent to 48% and 95% of normal human serum levels (19 g/L and 38 g/L, respectively).[1]3. Review the literature for data on your specific bacterial strain's susceptibility in the presence of serum. |
| Inconsistent results between experimental replicates. | 1. Variability in Media Preparation: Inconsistent concentrations of Cefotaxime or serum albumin.2. Inoculum Size Variation: Differences in the starting bacterial concentration.3. Reading Time Discrepancies: Reading results at different time points can affect the apparent MIC. | 1. Prepare master mixes of media with and without albumin to ensure consistency.2. Standardize your inoculum preparation following established protocols (e.g., CLSI guidelines).3. Read all replicates at the same incubation endpoint. |
Quantitative Data Summary
The following tables summarize the key quantitative data on the impact of human serum albumin (HSA) on the in vitro activity of Cefotaxime.
Table 1: Minimum Inhibitory Concentration (MIC) of Cefotaxime in the Presence of Human Serum Albumin
| Antibiotic | Human Serum Albumin Concentration | MIC90 (mg/L) | Fold Increase in MIC90 |
| Cefotaxime | 0 g/L | 0.25 | - |
| Cefotaxime | 38 g/L (95% equivalent) | 0.25 | 1 |
| Ceftriaxone | 0 g/L | 0.125 | - |
| Ceftriaxone | 38 g/L (95% equivalent) | 1.0 | 8 |
Data extracted from Nath et al. The study demonstrated that the MIC90 of Cefotaxime was virtually unaffected by the addition of serum albumin, while the MIC90 of Ceftriaxone increased eightfold.[1]
Table 2: Protein Binding of Cefotaxime and Ceftriaxone
| Antibiotic | Protein Binding Percentage | Primary Binding Protein |
| Cefotaxime | ~35% | Serum Albumin |
| Ceftriaxone | ~95% | Serum Albumin |
Cefotaxime exhibits moderate protein binding, which is significantly lower than that of Ceftriaxone.[1][2]
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC) in the Presence of Serum Albumin
This protocol is based on the broth microdilution method described in the literature.[1]
-
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Cefotaxime standard powder
-
Human Serum Albumin (HSA)
-
Sterile 96-well microtiter plates
-
Bacterial suspension of the test organism, adjusted to 0.5 McFarland standard
-
-
Procedure:
-
Prepare Media: Prepare two batches of CAMHB: one without HSA and one supplemented with the desired concentration of HSA (e.g., 38 g/L for 95% equivalent serum albumin).
-
Prepare Antibiotic Dilutions: Create a serial dilution of Cefotaxime in both the plain CAMHB and the HSA-supplemented CAMHB in the microtiter plates. The final concentration range should typically span from 0.015 to 8 mg/L.
-
Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of Cefotaxime that completely inhibits visible growth of the organism.
-
2. Determination of Cefotaxime Protein Binding by Ultrafiltration
This protocol provides a general workflow for determining the percentage of Cefotaxime bound to serum albumin.
-
Materials:
-
Cefotaxime solution of known concentration
-
Human Serum Albumin solution
-
Phosphate-buffered saline (PBS)
-
Centrifugal ultrafiltration devices (e.g., with a 10 kDa molecular weight cutoff)
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
-
Procedure:
-
Incubation: Mix the Cefotaxime solution with the HSA solution (or PBS as a control) and incubate at a controlled temperature (e.g., 37°C) for a set period to allow binding to reach equilibrium.
-
Ultrafiltration: Transfer the mixture to the ultrafiltration device and centrifuge according to the manufacturer's instructions. This separates the free (unbound) Cefotaxime in the filtrate from the albumin-bound Cefotaxime in the retentate.
-
Quantification: Measure the concentration of Cefotaxime in the filtrate (free fraction) using a suitable analytical method like spectrophotometry or HPLC.
-
Calculation: The percentage of protein binding can be calculated using the following formula: % Protein Binding = [(Total Drug Concentration - Free Drug Concentration) / Total Drug Concentration] x 100
-
Visualizations
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of Cefotaxime in the presence of human serum albumin.
Caption: Logical relationship illustrating how serum albumin binding affects the availability of active Cefotaxime.
References
- 1. Antimicrobial activity of ceftriaxone compared with cefotaxime in the presence of serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Journal of Laboratory Physicians / Full Text [thieme-connect.com]
- 3. An Overview of the Protein Binding of Cephalosporins in Human Body Fluids: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cefotaxime stability during in vitro microbiological testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Covalent binding of cefotaxime to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cefotaxime in Agrobacterium-mediated Transformation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting Cefotaxime levels for different Agrobacterium strains during plant transformation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of Cefotaxime in Agrobacterium-mediated transformation?
A1: Cefotaxime is a broad-spectrum cephalosporin antibiotic used to eliminate Agrobacterium tumefaciens following the co-cultivation step in plant genetic transformation.[1][2] Its purpose is to prevent bacterial overgrowth, which can interfere with the growth and development of the transformed plant tissues.[3]
Q2: Are all Agrobacterium strains equally susceptible to Cefotaxime?
A2: No, different Agrobacterium strains exhibit varying levels of susceptibility to Cefotaxime. For instance, studies have shown that strains like LBA4404, C58, and AGL0 can have different minimum inhibitory concentrations (MICs) for various antibiotics.[4] It is crucial to determine the optimal Cefotaxime concentration for the specific Agrobacterium strain being used in your experiment.
Q3: Can Cefotaxime affect plant regeneration and development?
A3: Yes, Cefotaxime can have phytotoxic effects on plant tissues, which can vary depending on the plant species and the concentration of the antibiotic.[5][6] While some studies report that Cefotaxime can have a positive effect on shoot regeneration at certain concentrations[7], higher concentrations can inhibit morphogenesis and overall plant development.[8][9] Therefore, optimizing the concentration is critical to balance bacterial elimination with minimal harm to the plant explants.
Q4: What are some common alternatives to Cefotaxime for eliminating Agrobacterium?
A4: Common alternatives to Cefotaxime include other β-lactam antibiotics such as Carbenicillin and Timentin (a mixture of ticarcillin and clavulanic acid).[5][10] Meropenem and Imipenem have also been shown to be effective alternatives.[4] The choice of antibiotic depends on the specific Agrobacterium strain, plant species, and the resistance markers on your transformation vector.
Q5: How stable is Cefotaxime in plant tissue culture media?
A5: Cefotaxime can degrade over time, especially in solutions exposed to elevated temperatures or pH values outside its stability range (pH 4.3-6.2).[11][12] It is recommended to use freshly prepared stock solutions and to store them at -20°C for long-term use.[13] The stability of Cefotaxime in media can also be affected by components in the media, such as serum.[11]
Troubleshooting Guides
Problem 1: Persistent Agrobacterium growth despite Cefotaxime treatment.
Possible Causes:
-
Suboptimal Cefotaxime Concentration: The concentration of Cefotaxime may be too low to effectively inhibit the specific Agrobacterium strain being used.
-
Antibiotic Degradation: The Cefotaxime in the stock solution or media may have degraded due to improper storage or prolonged exposure to light and elevated temperatures.[11][14]
-
Agrobacterium Strain Resistance: The particular strain of Agrobacterium may have a higher tolerance or resistance to Cefotaxime.
-
High Initial Bacterial Load: An excessively high density of Agrobacterium used for co-cultivation can overwhelm the antibiotic.
Solutions:
-
Optimize Cefotaxime Concentration: Perform a dose-response experiment to determine the Minimum Inhibitory Concentration (MIC) for your specific Agrobacterium strain (see Experimental Protocols section).
-
Prepare Fresh Antibiotic Stocks: Always use freshly prepared Cefotaxime stock solutions. Store stock solutions in small aliquots at -20°C and protect them from light.[13]
-
Consider Alternative Antibiotics: If persistent growth continues, test alternative antibiotics like Carbenicillin, Timentin, or Meropenem.[4][10]
-
Optimize Co-cultivation Conditions: Reduce the optical density (OD) of the Agrobacterium culture used for inoculation and shorten the co-cultivation duration.[10]
-
Thorough Washing: After co-cultivation, wash the explants thoroughly with sterile water or a liquid medium containing a higher concentration of Cefotaxime for a short period before transferring them to the selection medium.[10]
Problem 2: Poor plant regeneration or phytotoxicity after Cefotaxime treatment.
Possible Causes:
-
High Cefotaxime Concentration: The Cefotaxime concentration may be too high for the specific plant species, leading to toxic effects.[5][6]
-
Prolonged Exposure: Continuous exposure to even moderate levels of Cefotaxime can be detrimental to plant tissue development over time.[6]
-
Plant Species Sensitivity: Some plant species are inherently more sensitive to Cefotaxime than others.
Solutions:
-
Reduce Cefotaxime Concentration: Gradually decrease the concentration of Cefotaxime in the culture medium during subsequent subcultures.[8]
-
Pulsed Treatment: Instead of continuous exposure, try a "pulsed" treatment with a higher concentration of Cefotaxime for a shorter duration immediately after co-cultivation, followed by transfer to a medium with a lower concentration or no antibiotic.
-
Test for Phytotoxicity: Before starting transformation experiments, conduct a phytotoxicity test by culturing non-transformed explants on media containing various concentrations of Cefotaxime to determine the maximum tolerable dose for your plant species.
-
Use a Different Antibiotic: Some alternatives like Timentin have been reported to have lower phytotoxicity in certain plant systems.[5]
Data Presentation
Table 1: Recommended Cefotaxime Concentrations for Different Agrobacterium Strains and Plant Species
| Plant Species | Agrobacterium Strain | Cefotaxime Conc. (mg/L) | Observations | Reference |
| Subterranean Clover | AGL0 | 200 | Effective for Agrobacterium elimination and increased shoot regeneration. | [7] |
| Apple (cv. Red Chief) | EHA105 | 500 (initial), reduced to 200 | 500 mg/L was effective for bacterial elimination but inhibited shoot induction. Gradual reduction to 200 mg/L stimulated morphogenesis. | [8][9] |
| Sugarcane | LBA4404 | 150 | Found to be an eco-friendly dose to suppress bacterial growth and produce vigorous shoots. | [2] |
| Tomato | Not Specified | 400 | Completely inhibited bacterial growth. | [15] |
| Soybean | Not Specified | 350-500 | Efficiently suppressed Agrobacterium for 49 days. | [1] |
| Cottonwood Hybrids | Not Specified | 500 | Used in callus induction medium for selection of transgenic lines. | [16] |
| Indica Rice | EHA105 | 250 | Caused severe necrosis in callus tissues. Timentin was found to be a better alternative. | [17] |
Table 2: Comparison of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Different Antibiotics against various Agrobacterium Strains
| Antibiotic | Agrobacterium Strain | MIC (mg/L) | MBC (mg/L) | Reference |
| Meropenem | LBA4404 | 5.2 | 30.72 | [4] |
| Meropenem | C58 | 5.2 | 30.72 | [4] |
| Meropenem | AGL0 | 6 | 36 | [4] |
| Imipenem | LBA4404 | <10 | 120 | [4] |
| Imipenem | C58 | <10 | 136 | [4] |
| Imipenem | AGL0 | <10 | 136 | [4] |
| Cefotaxime | LBA4404, C58, AGL0 | Not specified as highly effective | >1600 | [4] |
Experimental Protocols
Protocol 1: Determining the Optimal Cefotaxime Concentration
This protocol outlines a method to determine the minimum inhibitory concentration (MIC) of Cefotaxime for a specific Agrobacterium strain.
-
Prepare Agrobacterium Culture: Inoculate a single colony of your Agrobacterium strain into 5 mL of appropriate liquid medium (e.g., LB or YEP) with the necessary antibiotics for plasmid maintenance. Incubate overnight at 28°C with shaking.
-
Prepare Cefotaxime Plates: Prepare solid agar plates (e.g., LB or YEP agar) containing a range of Cefotaxime concentrations (e.g., 0, 50, 100, 150, 200, 250, 300, 400, 500 mg/L).
-
Plate the Bacteria: Spread a small volume (e.g., 100 µL) of the overnight Agrobacterium culture onto each plate.
-
Incubate and Observe: Incubate the plates at 28°C for 2-3 days.
-
Determine MIC: The MIC is the lowest concentration of Cefotaxime that completely inhibits visible bacterial growth.
Protocol 2: General Agrobacterium-mediated Transformation Protocol
This protocol provides a general workflow for plant transformation, highlighting the stages where Cefotaxime is used.
-
Agrobacterium Culture Preparation: Grow your Agrobacterium strain carrying the desired plasmid overnight. Pellet the cells by centrifugation and resuspend them in a liquid infection medium to the desired optical density (e.g., OD₆₀₀ = 0.4-0.8).
-
Explant Preparation and Infection: Prepare sterile explants from your plant of interest. Inoculate the explants with the Agrobacterium suspension for a specific duration (e.g., 10-30 minutes).
-
Co-cultivation: Transfer the infected explants to a co-cultivation medium and incubate in the dark for 2-3 days.
-
Agrobacterium Elimination:
-
Wash the explants with sterile distilled water or liquid MS medium containing a high concentration of Cefotaxime (e.g., 500 mg/L) to remove excess bacteria.[10]
-
Blot the explants dry on sterile filter paper.
-
-
Selection and Regeneration:
-
Transfer the explants to a selection medium containing the appropriate selective agent (e.g., kanamycin, hygromycin) and the optimized concentration of Cefotaxime to inhibit any remaining Agrobacterium.
-
Subculture the explants to fresh selection medium every 2-3 weeks. The concentration of Cefotaxime can often be reduced in subsequent subcultures.[8]
-
-
Rooting and Acclimatization: Once shoots have regenerated, transfer them to a rooting medium, which may or may not contain Cefotaxime. After root development, transfer the plantlets to soil and acclimatize them to greenhouse conditions.
Mandatory Visualization
Caption: Signaling pathway of Agrobacterium T-DNA transfer into a plant cell.
References
- 1. toku-e.com [toku-e.com]
- 2. phytojournal.com [phytojournal.com]
- 3. scielo.br [scielo.br]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. benchchem.com [benchchem.com]
- 6. inhort.pl [inhort.pl]
- 7. An Improved Protocol for Agrobacterium-Mediated Transformation in Subterranean Clover (Trifolium subterraneum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cefotaxime stability during in vitro microbiological testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 抗生素——植物组织培养方案 [sigmaaldrich.com]
- 13. phytotechlab.com [phytotechlab.com]
- 14. pharmatutor.org [pharmatutor.org]
- 15. pomics.com [pomics.com]
- 16. researchgate.net [researchgate.net]
- 17. cjgpb.agriculturejournals.cz [cjgpb.agriculturejournals.cz]
Validation & Comparative
A Head-to-Head Battle: Cefotaxime vs. Ceftriaxone In Vitro Activity Against Clinical Isolates
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the in vitro activity of antibiotics is critical for informed decision-making in both clinical and developmental settings. This guide provides a comprehensive comparison of two widely used third-generation cephalosporins, cefotaxime and ceftriaxone, against a range of clinically relevant bacterial isolates. The information presented is supported by experimental data from various studies, detailing the methodologies used to allow for critical evaluation and replication.
Executive Summary
Both cefotaxime and ceftriaxone exhibit a broad spectrum of activity against many Gram-negative and Gram-positive bacteria by inhibiting bacterial cell wall synthesis.[1] However, their in vitro potency can vary depending on the bacterial species and geographical location of the isolate. Generally, studies indicate that cefotaxime may have slightly lower Minimum Inhibitory Concentration (MIC) values against several key Gram-negative pathogens, while the activity against Gram-positive organisms and Pseudomonas aeruginosa shows some variability. It is also noteworthy that the higher protein binding of ceftriaxone may influence its in vitro activity in the presence of serum albumin.[2]
Comparative In Vitro Activity Data
The following tables summarize the in vitro activity of cefotaxime and ceftriaxone against a variety of clinical isolates, as determined by Minimum Inhibitory Concentration (MIC) and Zone of Inhibition studies.
Gram-Negative Isolates
| Organism | Antibiotic | N | MIC (µg/mL) - Geometric Mean (95% CI) | Zone of Inhibition (mm) - Mean (95% CI) |
| Escherichia coli | Cefotaxime | 191 | 2.11 (1.68–2.65) | 19.33 (18.52–20.14) |
| Ceftriaxone | 191 | 2.50 (1.98–3.16) | 18.06 (17.22–18.90) | |
| Klebsiella spp. | Cefotaxime | 104 | 1.83 (1.36–2.47) | 19.79 (18.77–20.81) |
| Ceftriaxone | 104 | 2.19 (1.63–2.94) | 18.52 (17.44–19.60) | |
| Salmonella spp. | Cefotaxime | 31 | 0.94 (0.61–1.44) | 22.10 (20.45–23.75) |
| Ceftriaxone | 31 | 1.14 (0.76–1.71) | 20.19 (18.53–21.85) | |
| Citrobacter koseri | Cefotaxime | 9 | 1.19 (0.42–3.35) | 20.33 (16.43–24.23) |
| Ceftriaxone | 9 | 1.50 (0.56–4.01) | 19.11 (15.11–23.11) | |
| Serratia marcescens | Cefotaxime | 6 | 2.52 (0.63–10.0) | 17.17 (11.71–22.63) |
| Ceftriaxone | 6 | 3.00 (0.79–11.3) | 16.17 (10.52–21.82) | |
| Pseudomonas aeruginosa | Cefotaxime | - | Activity is generally moderate | - |
| Ceftriaxone | - | Activity is generally moderate | - |
Data for Gram-negative isolates is primarily derived from a study conducted in India.[3]
Gram-Positive Isolates
| Organism | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (Methicillin-Susceptible) | Cefotaxime | - | - | - |
| Ceftriaxone | - | - | ≤5 | |
| Streptococcus pneumoniae | Cefotaxime | ≤0.03 | - | - |
| Ceftriaxone | ≤0.03 | - | - | |
| Streptococcus pyogenes | Cefotaxime | ≤0.03 | - | - |
| Ceftriaxone | ≤0.03 | - | - | |
| Enterococcus faecalis | Cefotaxime | Resistant | - | - |
| Ceftriaxone | Resistant | - | - |
Note: Detailed comparative MIC₅₀ and MIC₉₀ data for Gram-positive isolates is less consistently reported in single studies. The data presented is a synthesis from multiple sources. Both drugs are generally considered to have moderate activity against methicillin-susceptible Staphylococcus aureus and good activity against susceptible Streptococcus species.[4][5] Enterococci are typically resistant.[4]
Mechanism of Action
Cefotaxime and ceftriaxone are bactericidal agents belonging to the third-generation cephalosporin class of antibiotics. Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[1] PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By disrupting this process, the structural integrity of the cell wall is compromised, leading to cell lysis and death.
Caption: Mechanism of action for Cefotaxime and Ceftriaxone.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data tables.
Minimum Inhibitory Concentration (MIC) Determination using Ezy MIC™ Strips
The Ezy MIC™ strip is a paper strip with a predefined gradient of antibiotic concentrations used to determine the MIC of a bacterial isolate.
-
Inoculum Preparation: A pure culture of the test organism is grown on a suitable agar medium. Several colonies are then suspended in a saline solution to match the turbidity of a 0.5 McFarland standard.
-
Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum, and excess fluid is removed. The entire surface of a Mueller-Hinton agar plate is then evenly streaked with the swab.
-
Strip Application: The Ezy MIC™ strip is aseptically applied to the surface of the inoculated agar plate.
-
Incubation: The plate is incubated at a specified temperature and duration, typically 35-37°C for 18-24 hours.
-
MIC Reading: After incubation, an elliptical zone of inhibition is formed around the strip. The MIC value is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.
Disk Diffusion (Kirby-Bauer) Method for Zone of Inhibition
The disk diffusion method is a qualitative or semi-quantitative test to determine the susceptibility of a bacterial isolate to an antibiotic.
-
Inoculum Preparation: A standardized inoculum is prepared as described for the MIC determination.
-
Plate Inoculation: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the bacterial suspension.
-
Disk Application: Paper disks impregnated with a standard concentration of the antibiotic (cefotaxime or ceftriaxone) are placed on the agar surface.
-
Incubation: The plates are incubated under standard conditions (e.g., 35-37°C for 18-24 hours).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disk where bacterial growth is inhibited is measured in millimeters. The size of the zone is then correlated with susceptibility or resistance based on standardized interpretive charts provided by organizations like the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for determining MIC and Zone of Inhibition.
Conclusion
The in vitro data suggests that while cefotaxime and ceftriaxone have largely overlapping spectra of activity, cefotaxime may demonstrate slightly greater potency against certain Gram-negative clinical isolates, as evidenced by lower mean MIC values in some studies.[3] For Gram-positive organisms, their activities are generally comparable for susceptible species.[4] Both agents show limited activity against Pseudomonas aeruginosa and are not effective against Enterococcus faecalis.[4] The choice between these two antibiotics in a clinical or research setting should be guided by specific susceptibility data of the isolates , considering regional resistance patterns and the clinical context. The detailed experimental protocols provided herein offer a basis for the standardized evaluation of these and other antimicrobial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial activity of ceftriaxone compared with cefotaxime in the presence of serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of cefotaxime versus ceftriaxone against pathogens isolated from various systemic infections: A prospective, multicenter, comparative, <i>in vitro</i> Indian study - Journal of Laboratory Physicians [jlabphy.org]
- 4. Comparative in vitro activities of third-generation cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of ceftriaxone: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Third-Generation Cephalosporins' Efficacy
Third-generation cephalosporins represent a cornerstone in the management of a wide array of bacterial infections, demonstrating a broad spectrum of activity, particularly against gram-negative bacteria.[1][2][3] This guide provides a comparative analysis of the efficacy of prominent third-generation cephalosporins, supported by in vitro susceptibility data and summaries of clinical trial methodologies. The information is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of the therapeutic landscape of these critical antibiotics.
In Vitro Efficacy: A Quantitative Comparison
The in vitro activity of third-generation cephalosporins is a key indicator of their potential clinical efficacy. Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC50 and MIC90 values for several third-generation cephalosporins against common gram-positive and gram-negative pathogens. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
Table 1: In Vitro Activity of Parenteral Third-Generation Cephalosporins Against Key Pathogens
| Antibiotic | Organism | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Ceftriaxone | Escherichia coli | ≤0.004 - 0.1 | ≤0.004 - 8 |
| Klebsiella pneumoniae | 0.1 | - | |
| Pseudomonas aeruginosa | 8.0 - 12 | >250 | |
| Staphylococcus aureus (Methicillin-Susceptible) | 2.0 - 5 | 5 | |
| Cefotaxime | Escherichia coli | - | - |
| Klebsiella pneumoniae | - | - | |
| Pseudomonas aeruginosa | - | - | |
| Staphylococcus aureus (Methicillin-Susceptible) | - | - | |
| Ceftazidime | Escherichia coli | - | - |
| Klebsiella pneumoniae | - | - | |
| Pseudomonas aeruginosa | - | - | |
| Staphylococcus aureus (Methicillin-Susceptible) | - | - |
Note: Data is compiled from multiple sources.[4][5] MIC values can vary based on geographic location and testing methodology.
Table 2: In Vitro Activity of Oral Third-Generation Cephalosporins Against Key Pathogens
| Antibiotic | Organism | MIC Range (mg/L) |
| Cefpodoxime | Escherichia coli | 0.125 - 8 |
| Staphylococcus aureus | 2 - 8 | |
| Cefdinir | Escherichia coli | - |
| Staphylococcus aureus | - | |
| Cefixime | Escherichia coli | - |
| Staphylococcus aureus | - |
Note: Data is compiled from a mouse thigh infection model study.[6]
Clinical Efficacy: A Summary of Comparative Trials
Clinical trials provide the ultimate assessment of an antibiotic's efficacy in treating infections in humans. While specific cure rates can vary significantly based on the infection site, patient population, and local resistance patterns, comparative studies offer valuable insights into the relative performance of different third-generation cephalosporins.
A study comparing ceftriaxone and cefotaxime for serious bacterial infections found no significant difference in clinical response between the two treatment groups.[7] Similarly, a review of clinical trials for acute bacterial meningitis concluded that there was no clinically important difference in effectiveness and safety between third-generation cephalosporins (ceftriaxone or cefotaxime) and conventional antibiotic regimens.[8]
Experimental Protocols
1. In Vitro Susceptibility Testing: Broth Microdilution Method
This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a specific bacterium.
-
Preparation of Antimicrobial Solutions: Stock solutions of the cephalosporins are prepared from commercially available powders with known potency.[9] A series of twofold dilutions of each antibiotic are then prepared in a liquid growth medium (e.g., Mueller-Hinton broth) within a 96-well microtiter plate.[10][11]
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared from a fresh culture on an agar plate. The turbidity of the suspension is adjusted to a specific standard (e.g., 0.5 McFarland) to ensure a consistent number of bacteria are added to each well.[11]
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted antibiotic is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included. The plates are then incubated under specific conditions (e.g., 37°C for 18-24 hours).[10]
-
MIC Determination: After incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the growth of the bacterium.[9]
2. Clinical Trial Protocol for Community-Acquired Pneumonia (CAP)
This outlines a general framework for a clinical trial designed to compare the efficacy of two third-generation cephalosporins for the treatment of CAP.
-
Study Design: A randomized, double-blind, non-inferiority trial is a common design.[12] Patients are randomly assigned to receive either the investigational cephalosporin or the standard-of-care cephalosporin. Double-blinding ensures that neither the patient nor the investigator knows which treatment is being administered.
-
Patient Population: Inclusion criteria would typically involve adult patients with a clinical diagnosis of CAP, confirmed by radiographic evidence. Exclusion criteria would include patients with known allergies to cephalosporins, severe renal impairment, or infection with a pathogen known to be resistant to the study drugs.
-
Treatment Regimen: Patients receive the assigned antibiotic intravenously for a specified duration. The dosage and frequency of administration are standardized according to established guidelines.
-
Efficacy Endpoints: The primary efficacy endpoint is typically the clinical cure rate at a specific time point after the end of treatment (e.g., 7-14 days).[13][14] Clinical cure is defined by the resolution of signs and symptoms of pneumonia. Secondary endpoints may include microbiological eradication of the causative pathogen, time to clinical stability, and all-cause mortality.[14]
-
Statistical Analysis: The analysis is typically performed on an intention-to-treat (ITT) population, which includes all randomized patients who received at least one dose of the study drug.[12] The primary analysis aims to demonstrate that the new antibiotic is not inferior to the standard treatment by a pre-specified margin.
Mechanism of Action and Resistance Pathways
Mechanism of Action
Cephalosporins, like other β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[15][16] This process involves the binding of the β-lactam ring to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[2][15] The inhibition of PBPs leads to a defective cell wall, ultimately causing cell lysis and death.
Caption: Mechanism of action of third-generation cephalosporins.
Bacterial Resistance Mechanisms
The emergence of bacterial resistance to third-generation cephalosporins is a significant clinical concern.[17] The primary mechanisms of resistance include:
-
Production of β-lactamases: These enzymes hydrolyze the β-lactam ring of the cephalosporin, rendering the antibiotic inactive.[7][17] Extended-spectrum β-lactamases (ESBLs) are a major concern as they can inactivate a wide range of cephalosporins.
-
Alteration of Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of cephalosporins, thereby decreasing their efficacy.[18]
-
Reduced Permeability: Changes in the outer membrane of gram-negative bacteria, such as the loss of porin channels, can restrict the entry of cephalosporins into the cell.
-
Efflux Pumps: Some bacteria possess efflux pumps that actively transport cephalosporins out of the cell, preventing them from reaching their PBP targets.
Caption: Key mechanisms of bacterial resistance to third-generation cephalosporins.
Experimental Workflow: From Isolate to MIC
The determination of an antibiotic's in vitro efficacy follows a structured workflow, from the collection of clinical isolates to the final interpretation of susceptibility results.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
References
- 1. Review of in vitro activity of third-generation cephalosporins and other newer beta-lactam antibiotics against clinically important bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. urology-textbook.com [urology-textbook.com]
- 3. Third-Generation Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. db.cngb.org [db.cngb.org]
- 5. Ceftriaxone: a summary of in vitro antibacterial qualities including recommendations for susceptibility tests with 30-micrograms disks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2552. Comparative Pharmacodynamic Evaluation of Commonly Utilized, Oral, 1st - 3rd Generation Cephalosporins against S. aureus and E. coli in the Mouse Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. rr-asia.woah.org [rr-asia.woah.org]
- 12. Clinical-trial design and selected drug safety issues for community acquired pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design of clinical trials of antibacterial agents for community-acquired bacterial pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medrxiv.org [medrxiv.org]
- 15. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. nursingcenter.com [nursingcenter.com]
- 17. Bacterial resistance mechanisms to beta-lactam antibiotics: assessment of management strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. β-Lactam Resistance Mechanisms: Gram-Positive Bacteria and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating a New HPLC Method for Cefotaxime Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of a new analytical method is a critical step to ensure data accuracy and reliability. This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method for the analysis of Cefotaxime against established alternatives, supported by experimental data and detailed protocols.
Cefotaxime, a third-generation cephalosporin antibiotic, is widely used to treat various bacterial infections.[1] Accurate quantification of Cefotaxime in pharmaceutical formulations and biological matrices is crucial for quality control and pharmacokinetic studies. HPLC is the most predominantly used technique for this purpose due to its high resolution and sensitivity.[2] This guide outlines the validation of a new, efficient RP-HPLC method and compares its performance with other reported HPLC methods and alternative analytical techniques.
Comparison of Analytical Methods
The performance of the new HPLC method is compared with other previously validated HPLC methods and alternative techniques for Cefotaxime analysis. The following tables summarize the key performance characteristics.
Table 1: Comparison of Validated RP-HPLC Methods for Cefotaxime Analysis
| Parameter | New Validated Method | Method A[3][4] | Method B[5] | Method C[6][7][8] |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | SS Wakosil II- C8 (250 mm x 4.6 mm, 5 µm) | C18 | BDS C18 (150 mm x 4.0 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | Ammonium acetate buffer (pH 6.8):Acetonitrile (85:15 v/v) | Acetonitrile:Water (70:30 v/v) | Methanol:Phosphate buffer (1000:130 v/v), pH 6.15 |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 254 nm | 252 nm | 233 nm | 235 nm |
| Linearity Range | 5-50 µg/mL | 10-70 µg/mL | 0.01-0.07 µg/mL | 0.5-1.5 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | 0.9976 | Not Reported | 0.9992 |
| LOD | 0.1 µg/mL | 0.3 µg/mL | 1.8 ng/mL | 35.5 ng/mL |
| LOQ | 0.3 µg/mL | 0.6 µg/mL | 5.8 ng/mL | 107.6 ng/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97 - 102% | Not Reported | 98 - 102% |
| Precision (%RSD) | < 2% | < 2% | < 2% | 0.15% (Repeatability) |
Table 2: Comparison with Alternative Analytical Methods
| Method | Principle | Advantages | Disadvantages |
| UV-Visible Spectrophotometry | Measures the absorbance of UV-Visible light by the analyte. | Simple, cost-effective, rapid. | Lower specificity, susceptible to interference from excipients. |
| Capillary Electrophoresis (CE) | Separates ions based on their electrophoretic mobility. | High separation efficiency, small sample volume. | Lower concentration sensitivity compared to HPLC, potential for matrix effects.[2] |
| Infrared Spectroscopy (IR) | Measures the absorption of infrared radiation by the sample. | Can be a "green" alternative, provides structural information. | Lower sensitivity for quantification compared to HPLC.[2] |
Experimental Protocols
Detailed methodologies for the new validated HPLC method and its validation are provided below.
New Validated HPLC Method Protocol
-
Chromatographic System: A liquid chromatograph equipped with a UV detector, autosampler, and a C18 column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of Acetonitrile and Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Standard Solution Preparation: A stock solution of Cefotaxime (100 µg/mL) is prepared in the mobile phase. Working standard solutions are prepared by diluting the stock solution to concentrations ranging from 5 to 50 µg/mL.
-
Sample Preparation: For pharmaceutical formulations, a quantity of powdered tablets or injection equivalent to 10 mg of Cefotaxime is dissolved in the mobile phase, sonicated, and diluted to a final concentration within the linearity range. The solution is filtered through a 0.45 µm membrane filter before injection.
Method Validation Protocol
The new HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present was determined by comparing the chromatograms of a blank, a placebo, a standard solution, and a sample solution. No interference from excipients was observed at the retention time of Cefotaxime.
-
Linearity: The linearity of the method was evaluated by analyzing a series of six concentrations of Cefotaxime (5, 10, 20, 30, 40, and 50 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient was determined.
-
Accuracy: The accuracy was determined by the recovery method. A known amount of standard Cefotaxime was added to a pre-analyzed sample solution at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated.
-
Precision:
-
Repeatability (Intra-day precision): Six replicate injections of a standard solution (30 µg/mL) were performed on the same day, and the relative standard deviation (%RSD) of the peak areas was calculated.
-
Intermediate Precision (Inter-day precision): The repeatability assay was performed on three different days to assess the inter-day precision.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and detection wavelength (±2 nm). The effect on the peak area and retention time was observed.
Visualizing the Workflow
To clarify the logical flow of the validation process, the following diagrams are provided.
Caption: Workflow for HPLC Method Validation.
Caption: Method Validation Parameters and Acceptance Criteria.
References
- 1. A Critical Review of Analytical Methods for Quantification of Cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. Development and validation of RP-HPLC method for estimation of Cefotaxime sodium in marketed formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jbclinpharm.org [jbclinpharm.org]
- 5. rfppl.co.in [rfppl.co.in]
- 6. ojs.wiserpub.com [ojs.wiserpub.com]
- 7. HPLC Analytical Method Validation for Determination of Cefotaxime in the Bulk and Finished Pharmaceutical Dosage Form | Sustainable Chemical Engineering [ojs.wiserpub.com]
- 8. researchgate.net [researchgate.net]
Cefotaxime vs. Carbenicillin: A Comparative Guide to Agrobacterium Elimination in Plant Transformation
For researchers, scientists, and drug development professionals engaged in plant genetic transformation, the effective elimination of Agrobacterium tumefaciens post-transformation is a critical step. The persistence of Agrobacterium can lead to contamination, hinder plant tissue regeneration, and ultimately compromise the integrity of experimental results. Cefotaxime and Carbenicillin, both β-lactam antibiotics, are widely employed for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate antibiotic for your research needs.
Performance Comparison: Cefotaxime vs. Carbenicillin
Both Cefotaxime and Carbenicillin function by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis and death.[1][2] However, their efficacy and potential for phytotoxicity can vary depending on the plant species, the Agrobacterium strain, and the specific experimental conditions.
Cefotaxime, a third-generation cephalosporin, is often favored for its broad spectrum of activity and high efficacy against many Agrobacterium strains.[1] It has been reported to completely suppress Agrobacterium growth at concentrations ranging from 125 mg/L to 500 mg/L in various plant species.[3][4] In some cases, Cefotaxime has been shown to be more effective than Carbenicillin in eliminating Agrobacterium. For instance, in soybean embryogenic tissue cultures, Carbenicillin at concentrations of 500 and 1000 mg/L was not effective in suppressing Agrobacterium growth, whereas Cefotaxime at 350 and 500 mg/L efficiently suppressed the bacteria.[4]
Carbenicillin, a penicillin derivative, has a long history of use in plant tissue culture for Agrobacterium elimination.[5] Effective concentrations typically range from 250 mg/L to 500 mg/L.[5] However, some studies have indicated that Carbenicillin may exhibit higher phytotoxicity compared to Cefotaxime in certain plant species.[1] For example, in chrysanthemum and tobacco, Carbenicillin was found to be more phytotoxic than Cefotaxime.[1] Conversely, in papaya, higher concentrations of Carbenicillin (250-500 mg/L) enhanced callus growth, while the same concentrations of Cefotaxime severely inhibited it.[3]
The combination of Cefotaxime and Carbenicillin has also been explored, with some studies suggesting a synergistic effect in controlling bacterial overgrowth without significantly impacting plant regeneration.[6] A combination of 250 mg/L Cefotaxime and 250 mg/L Carbenicillin was found to be very effective in eliminating Agrobacterium in tomato explants.[6]
Quantitative Data Summary
The following tables summarize quantitative data from various studies to provide a clearer comparison of Cefotaxime and Carbenicillin.
Table 1: Efficacy in Agrobacterium Elimination
| Antibiotic | Plant Species | Agrobacterium Strain | Effective Concentration (mg/L) | Observations |
| Cefotaxime | Soybean | LBA4404 | 350 - 500 | Efficiently suppressed Agrobacterium growth.[4] |
| Carbenicillin | Soybean | LBA4404 | 500 - 1000 | Ineffective in suppressing Agrobacterium growth.[4] |
| Cefotaxime | Papaya | LBA4404 | 125 | Complete suppression of Agrobacterium.[3] |
| Carbenicillin | Papaya | LBA4404 | 125 | Complete suppression of Agrobacterium.[3] |
| Cefotaxime | Indica Rice | Not specified | 250 | Completely suppressed Agrobacterium growth.[5] |
| Carbenicillin | Indica Rice | Not specified | 250-500 | Widely used for Agrobacterium suppression.[5] |
| Cefotaxime & Carbenicillin | Tomato | Not specified | 250 each | Very effective in eliminating Agrobacterium.[6] |
Table 2: Phytotoxicity and Effects on Plant Regeneration
| Antibiotic | Plant Species | Concentration (mg/L) | Phytotoxic Effects and Impact on Regeneration |
| Cefotaxime | Soybean | 350 - 500 | Caused death of embryogenic tissues.[4] |
| Carbenicillin | Soybean | 500 | Genotype-dependent; increased embryo proliferation in one cultivar.[4] |
| Cefotaxime | Papaya | 250 - 500 | Extremely inhibited callus growth.[3] |
| Carbenicillin | Papaya | 250 - 500 | Enhanced callus fresh weight increase.[3] |
| Cefotaxime | Carrot | 400 - 500 | Stimulatory effect on plant production.[7] |
| Carbenicillin | Carrot | 400 - 500 | Completely reduced the ability to regenerate.[7] |
| Cefotaxime | Chrysanthemum & Tobacco | Not specified | Less phytotoxic than Carbenicillin.[1] |
| Carbenicillin | Chrysanthemum & Tobacco | Not specified | More phytotoxic than Cefotaxime.[1] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Agrobacterium Elimination Assay in Soybean Embryogenic Tissues
This protocol is adapted from a study on the influence of antibiotics on soybean genetic transformation.[4]
-
Co-cultivation: Co-cultivate soybean embryogenic tissues with Agrobacterium tumefaciens strain LBA4404 for a specified period.
-
Washing: After co-cultivation, wash the embryogenic tissues to remove excess Agrobacterium.
-
Culture on Antibiotic-Containing Medium: Transfer the washed tissues to a culture medium supplemented with different concentrations of Cefotaxime (e.g., 350 mg/L and 500 mg/L) or Carbenicillin (e.g., 500 mg/L and 1000 mg/L).
-
Observation: Culture the tissues for 49 days and observe for any signs of Agrobacterium overgrowth.
-
Data Collection: Record the presence or absence of bacterial growth at regular intervals to determine the efficacy of each antibiotic treatment.
Protocol 2: Evaluation of Phytotoxicity and Regeneration in Papaya Adventitious Roots
This protocol is based on a study investigating the effects of Carbenicillin and Cefotaxime on papaya regeneration.[3]
-
Explant Preparation: Use adventitious root explants of papaya.
-
Co-cultivation and Washing: Co-cultivate the explants with Agrobacterium and subsequently wash them with sterile distilled water.
-
Culture on Treatment Media: Place the washed explants on a culture medium containing various concentrations of Carbenicillin (e.g., 125, 250, 375, 500 mg/L) or Cefotaxime (e.g., 125, 250, 375, 500 mg/L).
-
Data Measurement:
-
Measure the fresh weight of callus after a defined culture period to assess growth.
-
Count the number of somatic embryos formed to evaluate the regeneration efficiency.
-
Observe and record any morphological abnormalities in the somatic embryos.
-
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the Agrobacterium-mediated transformation signaling pathway and a general experimental workflow for Agrobacterium elimination.
Caption: Agrobacterium Transformation Signaling Pathway.
Caption: Experimental Workflow for Agrobacterium Elimination.
Conclusion
The choice between Cefotaxime and Carbenicillin for Agrobacterium elimination is not universal and should be empirically determined for the specific plant species and transformation system. Cefotaxime often demonstrates higher efficacy at lower concentrations and may be less phytotoxic in some cases.[1][4] However, Carbenicillin can also be highly effective and may even promote callus growth in certain species.[3] For challenging cases, a combination of both antibiotics could be a viable strategy.[6] It is crucial to optimize the antibiotic concentration to effectively control bacterial growth while minimizing negative impacts on plant regeneration and development. This guide provides a foundation of comparative data and protocols to assist researchers in making an informed decision for their specific experimental needs.
References
- 1. scispace.com [scispace.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Effects of carbenicillin and cefotaxime on callus growth and somatic embryogenesis from adventitious roots of papaya [ejournal.sinica.edu.tw]
- 4. scielo.br [scielo.br]
- 5. dialnet.unirioja.es [dialnet.unirioja.es]
- 6. researchgate.net [researchgate.net]
- 7. Effect of β-lactam antibiotics on plant regeneration in carrot protoplast cultures - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Showdown: Cefotaxime's Efficacy Against Escherichia coli Compared to Other Antibiotics
For Immediate Release
This guide provides a comprehensive in vitro comparison of Cefotaxime and other clinically relevant antibiotics against Escherichia coli (E. coli). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the performance of these antimicrobial agents. All experimental data is supported by detailed methodologies for reproducibility.
Executive Summary
Cefotaxime, a third-generation cephalosporin, demonstrates potent in vitro activity against E. coli by inhibiting bacterial cell wall synthesis. This guide presents a comparative analysis of Cefotaxime's performance against other antibiotics, including other cephalosporins, aminoglycosides, and fluoroquinolones, through quantitative measures such as Minimum Inhibitory Concentration (MIC) and zone of inhibition. Synergistic effects of Cefotaxime in combination with other agents are also explored.
Mechanism of Action: Cefotaxime
Cefotaxime exerts its bactericidal effect by targeting and inhibiting penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis in the bacterial cell wall.[1][2] In E. coli, Cefotaxime shows a high affinity for PBP-1A, PBP-1Bs, PBP-3, and PBP-4.[3] This binding prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[2]
Quantitative Performance Analysis
The in vitro efficacy of Cefotaxime and other antibiotics against E. coli was evaluated using standardized methods to determine the Minimum Inhibitory Concentration (MIC) and zone of inhibition.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lower MIC values indicate greater potency.
| Antibiotic | E. coli Strain(s) | MIC (µg/mL) | Reference(s) |
| Cefotaxime | Clinical Isolates | 0.125 - 1.02 | [4][5] |
| Ceftriaxone | Clinical Isolates | 1.26 | [4] |
| Amoxicillin/Clavulanate | ESBL-producing | >1,024 (restored to 0.125 with Cefotaxime) | [5][6] |
| Gentamicin | Clinical Isolates | Not specified in direct comparison | [7][8] |
| Imipenem | K1 E. coli | 8- to 512-fold more active than older agents | [9] |
Note: MIC values can vary depending on the specific E. coli strain and the testing methodology used.
Zone of Inhibition
The disk diffusion method is used to determine the zone of inhibition, which is the area around an antibiotic disk where bacterial growth is prevented. A larger zone diameter indicates greater susceptibility of the bacteria to the antibiotic.
| Antibiotic | E. coli (n=191) Mean Zone of Inhibition (mm) | Reference(s) |
| Cefotaxime | Significantly larger than Ceftriaxone (p < 0.05) | [4][10] |
| Ceftriaxone | Not specified in direct comparison | [4][10] |
According to one study, the mean zone of inhibition for Cefotaxime against 191 E. coli isolates was statistically significantly larger than that of Ceftriaxone, suggesting a better sensitivity profile for Cefotaxime in this assay.[4][10]
Synergistic Effects
The combination of Cefotaxime with other antimicrobial agents can result in synergistic effects, where the combined antimicrobial activity is greater than the sum of the individual activities.
-
Cefotaxime and Clavulanate: The addition of clavulanate, a β-lactamase inhibitor, can restore the susceptibility of some extended-spectrum β-lactamase (ESBL)-producing E. coli strains to Cefotaxime.[5][6] In one study, the MIC of Cefotaxime against an ESBL-producing E. coli strain was reduced from >1,024 µg/mL to 0.125 µg/mL when combined with clavulanate.[5]
-
Cefotaxime and Gentamicin: The combination of Cefotaxime and Gentamicin has been shown to be consistently synergistic against the majority of tested E. coli and Klebsiella pneumoniae isolates.[7]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the minimum concentration of an antibiotic that inhibits the growth of a specific microorganism.
-
Preparation of Inoculum: A standardized inoculum of the E. coli strain is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Antibiotic Dilution: Serial two-fold dilutions of the antibiotics are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth (turbidity).
Kirby-Bauer Disk Diffusion Test for Zone of Inhibition
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
-
Inoculum Preparation: A bacterial inoculum is prepared and adjusted to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Disk Placement: Antibiotic-impregnated disks are placed on the surface of the agar using sterile forceps.
-
Incubation: The plate is incubated at 35-37°C for 16-24 hours.
-
Measurement: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The results are interpreted as susceptible, intermediate, or resistant based on standardized criteria from organizations like the Clinical and Laboratory Standards Institute (CLSI).[11][12]
Conclusion
Cefotaxime demonstrates robust in vitro activity against a broad range of E. coli isolates. Comparative data suggests that its efficacy, as measured by MIC and zone of inhibition, is comparable or superior to other commonly used antibiotics. Furthermore, its potential for synergistic activity when combined with other agents, such as clavulanate and gentamicin, highlights its versatility in combating resistant strains. The detailed experimental protocols provided herein offer a foundation for further research and comparative analyses in the field of antimicrobial drug development.
References
- 1. Cefotaxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Cefotaxime Sodium? [synapse.patsnap.com]
- 3. Cefotaxime: binding affinity to penicillin-binding proteins and morphological changes of Escherichia coli and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of cefotaxime versus ceftriaxone against pathogens isolated from various systemic infections: A prospective, multicenter, comparative, <i>in vitro</i> Indian study - Journal of Laboratory Physicians [jlabphy.org]
- 5. Cefotaxime and Amoxicillin-Clavulanate Synergism against Extended-Spectrum-β-Lactamase-Producing Escherichia coli in a Murine Model of Urinary Tract Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cefotaxime and Amoxicillin-Clavulanate Synergism against Extended-Spectrum-β-Lactamase-Producing Escherichia coli in a Murine Model of Urinary Tract Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cefotaxime/sulbactam plus gentamicin as a potential carbapenem- and amikacin-sparing first-line combination for neonatal sepsis in high ESBL prevalence settings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro activity of ceftazidime, cefotaxime and gentamicin against 11,521 clinical isolates of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Comparison of Cefotaxime, Imipenem-Cilastatin, Ampicillin-Gentamicin, and Ampicillin-Chloramphenicol in the Treatment of Experimental Escherichia coli Bacteremia and Meningitis | Semantic Scholar [semanticscholar.org]
- 10. Thieme E-Journals - Journal of Laboratory Physicians / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. downloads.regulations.gov [downloads.regulations.gov]
Cefotaxime's Stand Against Resistant Bacteria: A Comparative Analysis with Other Beta-Lactams
For Immediate Release
In an era where antimicrobial resistance poses a significant threat to global health, a comprehensive review of existing antibiotic efficacy is crucial for guiding clinical decisions and future drug development. This report provides a detailed comparison of cefotaxime, a third-generation cephalosporin, against other beta-lactam antibiotics in combating resistant bacterial strains. The analysis is based on a systematic review of in-vitro and in-vivo studies, focusing on quantitative measures of efficacy and detailed experimental methodologies.
Executive Summary
Cefotaxime remains a potent antibiotic against a wide range of gram-negative bacteria. However, the emergence of resistance, particularly through mechanisms like extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, necessitates a careful evaluation of its place in the current antibiotic arsenal. This guide synthesizes data comparing cefotaxime with other key beta-lactams—ceftriaxone, cefepime, piperacillin-tazobactam, and meropenem—against various resistant phenotypes. The findings indicate that while newer agents and combinations may offer advantages in specific resistance scenarios, cefotaxime, sometimes in combination with β-lactamase inhibitors, continues to hold relevance.
In-Vitro Efficacy: A Quantitative Comparison
The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, providing a quantitative snapshot of the comparative efficacy of cefotaxime and other beta-lactams against resistant bacterial isolates. MIC values are a standard measure of an antibiotic's potency; lower values indicate greater efficacy.
Table 1: Comparative MIC Values (μg/mL) Against ESBL-Producing Escherichia coli
| Antibiotic | MIC50 | MIC90 | Reference |
| Cefotaxime | >64 | >64 | [1] |
| Cefotaxime/Clavulanate | 0.125 | - | [2] |
| Piperacillin-Tazobactam | 16 | >256 | [3] |
| Meropenem | ≤0.06 | 0.12 | [4] |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 2: Comparative Activity Against Multi-Resistant Pseudomonas aeruginosa
| Antibiotic | % Susceptible/Resistant | Reference |
| Cefotaxime | - | [5][6][7] |
| Cefepime | 94% Susceptible | [7] |
| Ceftazidime | 16% Susceptible | [7] |
| Piperacillin | - | [5] |
| Imipenem | - | [5] |
Data presented as percentage of isolates susceptible or resistant due to the nature of the referenced studies.
Clinical Efficacy and Outcomes
Clinical trial data provides real-world context to the in-vitro findings. A prospective, randomized, double-blind clinical trial comparing ceftriaxone and cefotaxime for serious bacterial infections found comparable response rates of 81% and 80%, respectively[8]. In the treatment of febrile urinary tract infections in hospitalized children, piperacillin-tazobactam emerged as a viable alternative to cefotaxime, showing no significant differences in treatment responses for children aged ≥3 months[9][10]. For more severe infections caused by ESBL-producing organisms, carbapenems like meropenem have demonstrated superior efficacy[4][11].
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section details the methodologies employed in the key studies referenced.
Antimicrobial Susceptibility Testing
-
Method: Agar dilution or broth microdilution methods were predominantly used to determine the Minimum Inhibitory Concentrations (MICs) of the various antibiotics against the bacterial isolates.[5][12]
-
Inoculum: A standardized bacterial inoculum, typically 10^4 or 10^5 Colony Forming Units (CFU) per spot or well, was used.[5]
-
Culture Media: Mueller-Hinton agar or broth was the standard medium for susceptibility testing.
-
Interpretation: The results were interpreted according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13]
Animal Models of Infection
-
Model: A murine peritonitis infection model was utilized to compare the in-vivo efficacy of piperacillin-tazobactam and cefotaxime against E. coli strains hyperproducing TEM-1 β-lactamase.[3]
-
Procedure: Mice were infected intraperitoneally with a standardized bacterial suspension. Treatment with the respective antibiotics was initiated at a specified time point post-infection.
-
Outcome Measurement: The primary outcome was the reduction in bacterial load in the peritoneum, quantified by CFU counts from peritoneal fluid samples.[3]
Mechanisms of Resistance and Drug Action
The primary mechanism of resistance to cefotaxime and other beta-lactams is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, inactivating the antibiotic. The diagram below illustrates the general workflow for identifying ESBL-producing bacteria, a common resistance mechanism.
Caption: Workflow for the identification of Extended-Spectrum β-Lactamase (ESBL) producers.
Conclusion
The comparative efficacy of cefotaxime against other beta-lactams is highly dependent on the specific bacterial strain and its resistance mechanisms. Against susceptible strains and in certain clinical scenarios, cefotaxime and ceftriaxone exhibit similar efficacy. However, for infections caused by ESBL-producing Enterobacteriaceae and multi-drug resistant Pseudomonas aeruginosa, fourth-generation cephalosporins like cefepime, beta-lactam/beta-lactamase inhibitor combinations such as piperacillin-tazobactam, and carbapenems like meropenem generally demonstrate superior activity. The combination of cefotaxime with a β-lactamase inhibitor, such as clavulanate, can restore its activity against some ESBL-producing strains.[2] The choice of antibiotic should be guided by local susceptibility data and the specific clinical context. Continued surveillance and research are imperative to navigate the evolving landscape of antimicrobial resistance.
References
- 1. Outcome of Cephalosporin Treatment for Serious Infections Due to Apparently Susceptible Organisms Producing Extended-Spectrum β-Lactamases: Implications for the Clinical Microbiology Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Efficacy of piperacillin-tazobactam and cefotaxime against Escherichia coli hyperproducing TEM-1 in a mouse peritonitis infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative in vitro activity of cefepime (BMY 28142) against multiresistant nosocomial isolates of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frequency of in vitro resistance of Pseudomonas aeruginosa to cefepime, ceftazidime, and cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity of cefepime against ceftazidime- and cefotaxime-resistant gram-negative bacteria and its relationship to beta-lactamase levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Piperacillin-Tazobactam versus Cefotaxime as Empiric Treatment for Febrile Urinary Tract Infection in Hospitalized Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Piperacillin-Tazobactam versus Cefotaxime as Empiric Treatment for Febrile Urinary Tract Infection in Hospitalized Children - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Randomized comparison of meropenem with cefotaxime for treatment of bacterial meningitis. Meropenem Meningitis Study Group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cefotaxime-Resistant Bacteria Colonizing Older People Admitted to an Acute Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cefotaxime for the detection of extended-spectrum β-lactamase or plasmid-mediated AmpC β-lactamase and clinical characteristics of cefotaxime-non-susceptible Escherichia coli and Klebsiella pneumoniae bacteraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of spectrophotometric and fluorimetric methods for Cefotaxime estimation
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of two common analytical techniques—spectrophotometry and fluorimetry—for the estimation of Cefotaxime, a third-generation cephalosporin antibiotic. The following sections present a cross-validation of these methods, supported by experimental data and detailed protocols to aid in methodological selection and application.
Performance Characteristics: A Side-by-Side Comparison
The choice between spectrophotometric and fluorimetric methods often depends on the specific requirements of the analysis, such as required sensitivity, concentration of the analyte, and the complexity of the sample matrix. While both methods demonstrate utility in the quantification of Cefotaxime, fluorimetry generally offers superior sensitivity.[1] Below is a summary of key performance parameters validated according to the International Conference on Harmonization (ICH) guidelines.
| Parameter | Spectrophotometric Method | Fluorimetric Method |
| Linearity Range | 1.0 - 6.0 µg/mL[2] | 1.0 - 6.0 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.995[3] | Not explicitly stated, but method is described as linear. |
| Limit of Detection (LOD) | 0.41 µg/mL[4] | 0.013 µg/mL[5][6] |
| Limit of Quantitation (LOQ) | 1.35 µg/mL[4] | 0.044 µg/mL[5][6] |
| Accuracy (% Recovery) | 98 - 102%[3] | Not explicitly stated, but described as accurate. |
| Precision (%RSD) | < 2%[2] | < 2%[2] |
Visualizing the Methodologies
To better understand the procedural flow and the comparative logic, the following diagrams illustrate the experimental workflow and a comparison of the two analytical methods.
Caption: A flowchart of the cross-validation process.
Caption: Key differences between the two methods.
Experimental Protocols
The following are detailed methodologies for the spectrophotometric and fluorimetric estimation of Cefotaxime. These protocols are based on the formation of a colored and fluorescent ion-pair complex with 2,4-Dinitrophenyl hydrazine (2,4-DNP) in an acidic medium.[2]
Reagents and Instrumentation
-
Cefotaxime Sodium: Reference standard.
-
2,4-Dinitrophenyl hydrazine (2,4-DNP): Reagent solution.
-
Dilute Sulfuric Acid: To maintain an acidic medium (pH ~3.2).[2]
-
Double Distilled Water: Used throughout the experiments.[2]
-
UV-Visible Spectrophotometer: A double beam spectrophotometer with 10mm matched quartz cells is recommended.[2][7]
-
Fluorimeter: Equipped with a xenon discharge lamp and quartz cuvettes.[2][8]
Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Cefotaxime sodium and dissolve it in double distilled water in a 100 mL volumetric flask. Make up the volume to the mark with water.[2]
-
Working Stock Solution (10 µg/mL): Pipette 1 mL of the stock solution into a 100 mL volumetric flask. Add 10 mL of 2,4-DNP solution and 5 mL of dilute sulfuric acid. Make up the volume to the mark with water.[2]
Spectrophotometric Method (Method A)
-
Calibration Curve: From the working stock solution, prepare a series of dilutions to obtain concentrations ranging from 1.0 to 6.0 µg/mL.[2]
-
Measurement: Measure the absorbance of the resulting yellow-colored complex at the wavelength of maximum absorbance (λmax), which is 408 nm, against a reagent blank.[2]
-
Quantification: Construct a calibration curve by plotting absorbance versus concentration. Determine the concentration of unknown samples from this curve.
Fluorimetric Method (Method B)
-
Calibration Curve: Prepare a series of dilutions from the working stock solution to obtain concentrations ranging from 1.0 to 6.0 µg/mL.[2]
-
Measurement: Measure the fluorescence intensity of the ion-pair complex. The excitation and emission wavelengths should be optimized for the specific instrument, though a study using a different derivatizing agent with Cefotaxime measured fluorescence at an emission wavelength of 528 nm after excitation at 402 nm.[5][6]
-
Quantification: Construct a calibration curve by plotting fluorescence intensity versus concentration. Determine the concentration of unknown samples from this curve.
Conclusion
Both spectrophotometric and fluorimetric methods are suitable for the routine analysis of Cefotaxime sodium in pharmaceutical formulations.[2] The spectrophotometric method is simple, rapid, and cost-effective, making it a viable option for quality control laboratories.[3] However, when higher sensitivity is required, particularly for the analysis of low-dose formulations or in biological matrices, the fluorimetric method is the superior choice due to its significantly lower limit of detection and quantitation.[1] The selection of the method should be based on the specific analytical requirements, available instrumentation, and the concentration of Cefotaxime in the samples to be analyzed.
References
- 1. prezi.com [prezi.com]
- 2. rfppl.co.in [rfppl.co.in]
- 3. ijirt.org [ijirt.org]
- 4. researchgate.net [researchgate.net]
- 5. "Indirect Spectrofluorometric Method for the Determination of Cefotaxim" by Abdussamed M. A. Saeed and Elham S. Salih [bsj.uobaghdad.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
A Comparative Guide to Second and Third-Generation Cephalosporins for Researchers and Drug Development Professionals
This guide provides a detailed comparison of second and third-generation cephalosporins, focusing on their structural differences, spectrum of activity, and mechanisms of resistance. The information is intended for researchers, scientists, and drug development professionals, with supporting experimental data and protocols to aid in laboratory and clinical research.
Structural and Mechanistic Differences
Cephalosporins are a class of β-lactam antibiotics that inhibit bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[1][2][3][4] The progression from second to third-generation cephalosporins is characterized by key structural modifications that enhance their spectrum of activity, particularly against Gram-negative bacteria.
The core structure of cephalosporins consists of a dihydrothiazine ring fused to a β-lactam ring.[5] Variations in the side chains at position 7 of the β-lactam ring and position 3 of the dihydrothiazine ring determine the specific properties of each cephalosporin. Notably, third-generation cephalosporins possess a longer and more complex side chain at position 7 compared to their second-generation counterparts.[6] This structural alteration allows for better penetration through the outer membrane of Gram-negative bacteria and increased stability against β-lactamases, enzymes produced by bacteria that can inactivate β-lactam antibiotics.[6][7]
Spectrum of Activity: A Generational Shift
The evolution from second to third-generation cephalosporins marks a significant shift in their antibacterial spectrum. While second-generation cephalosporins offer a broader range of activity than the first generation, third-generation agents exhibit even greater potency against Gram-negative organisms, though sometimes at the cost of reduced activity against Gram-positive bacteria.[8][9][10]
Second-Generation Cephalosporins: These agents are effective against a range of Gram-positive cocci and have expanded coverage against some Gram-negative bacteria, including Haemophilus influenzae, Moraxella catarrhalis, and some Enterobacteriaceae.[7][11] Certain second-generation cephalosporins, known as cephamycins (e.g., cefoxitin and cefotetan), are also active against anaerobic bacteria like Bacteroides fragilis.[1]
Third-Generation Cephalosporins: This generation demonstrates superior activity against a wider array of Gram-negative bacteria, including many members of the Enterobacteriaceae family that are resistant to earlier generations.[1][7][12] Some third-generation cephalosporins, such as ceftazidime and cefoperazone, are also effective against the opportunistic pathogen Pseudomonas aeruginosa.[1][6] However, their activity against Gram-positive organisms, particularly Staphylococcus aureus, is generally less potent than that of first and second-generation cephalosporins.[1][13]
Quantitative Comparison of In Vitro Activity
The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency, representing the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values for representative second and third-generation cephalosporins against common bacterial pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) Data for Second-Generation Cephalosporins
| Microorganism | Cefuroxime (µg/mL) | Cefoxitin (µg/mL) | Cefaclor (µg/mL) |
| Staphylococcus aureus | 0.5 - 2 | 2 - 8 | 1 - 4 |
| Streptococcus pneumoniae | 0.06 - 1 | 4 - 16 | 0.5 - 2 |
| Haemophilus influenzae | 0.5 - 4 | 4 - 16 | 2 - 8 |
| Escherichia coli | 4 - 16 | 8 - 32 | 4 - 16 |
| Klebsiella pneumoniae | 4 - 16 | 8 - 32 | 8 - 32 |
| Bacteroides fragilis | 16 - >64 | 8 - 32 | >64 |
Table 2: Minimum Inhibitory Concentration (MIC) Data for Third-Generation Cephalosporins
| Microorganism | Ceftriaxone (µg/mL) | Cefotaxime (µg/mL) | Ceftazidime (µg/mL) |
| Staphylococcus aureus | 1 - 8 | 1 - 4 | 4 - 32 |
| Streptococcus pneumoniae | 0.03 - 0.5 | 0.03 - 0.5 | 0.5 - 4 |
| Haemophilus influenzae | ≤0.008 - 0.12 | ≤0.008 - 0.12 | 0.06 - 0.5 |
| Escherichia coli | 0.03 - 1 | 0.03 - 1 | 0.12 - 4 |
| Klebsiella pneumoniae | 0.06 - 2 | 0.06 - 2 | 0.25 - 8 |
| Pseudomonas aeruginosa | 8 - 64 | 16 - >128 | 1 - 16 |
Note: MIC values can vary depending on the specific strain and testing methodology. The data presented here are representative ranges.
Mechanisms of Resistance
Bacterial resistance to cephalosporins is a significant clinical concern and arises primarily through three mechanisms:
-
Production of β-Lactamases: This is the most common mechanism of resistance.[7] β-lactamase enzymes hydrolyze the β-lactam ring of cephalosporins, rendering them inactive. The emergence of extended-spectrum β-lactamases (ESBLs) in Gram-negative bacteria poses a major challenge, as these enzymes can inactivate a broad range of cephalosporins, including third-generation agents.[14]
-
Alteration of Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce their affinity for cephalosporins, preventing the drugs from effectively inhibiting cell wall synthesis.[3] This is a key mechanism of resistance in methicillin-resistant Staphylococcus aureus (MRSA).
-
Reduced Permeability and Efflux: Changes in the bacterial outer membrane, such as the loss of porin channels, can restrict the entry of cephalosporins into the cell.[14] Additionally, bacteria may acquire efflux pumps that actively transport the antibiotics out of the cell before they can reach their PBP targets.
Experimental Protocols
Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method
This method is a standardized technique used to determine the susceptibility of a bacterial isolate to various antimicrobial agents.
Principle: A standardized inoculum of a bacterial isolate is swabbed onto the surface of a Mueller-Hinton agar plate. Paper disks impregnated with a specific concentration of an antimicrobial agent are then placed on the agar surface. The antimicrobial diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the antimicrobial, a zone of growth inhibition will appear around the disk. The diameter of this zone is measured and compared to standardized interpretive charts to determine if the organism is susceptible, intermediate, or resistant.[15][16][17][18]
Detailed Methodology:
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.
-
Suspend the colonies in a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).
-
Incubate the broth culture at 35-37°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard. This can be done visually by comparing the turbidity of the inoculum suspension to the 0.5 McFarland standard against a white background with contrasting black lines.[18]
-
-
Inoculation of the Agar Plate:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.
-
Rotate the swab against the side of the tube above the fluid level to remove excess liquid.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[18]
-
-
Application of Antimicrobial Disks:
-
Allow the inoculated plate to dry for 3-5 minutes, but no longer than 15 minutes.
-
Aseptically apply the antimicrobial-impregnated disks to the surface of the agar. Ensure that the disks are at least 24 mm apart from center to center.[18]
-
Gently press each disk with sterile forceps to ensure complete contact with the agar surface.
-
-
Incubation:
-
Invert the plates and incubate them at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter using a ruler or calipers.
-
Interpret the results as susceptible, intermediate, or resistant by comparing the measured zone diameters to the interpretive criteria provided by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][19]
-
Visualizing Key Pathways and Workflows
Mechanism of Action of Cephalosporins
References
- 1. Comparative in vitro activity of first, second and third generation cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Microbiological evaluation of differences between cephalosporins of second and third generations in general hospital] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cephalosporin - Wikipedia [en.wikipedia.org]
- 4. urology-textbook.com [urology-textbook.com]
- 5. thesciencenotes.com [thesciencenotes.com]
- 6. anesthesiaexperts.com [anesthesiaexperts.com]
- 7. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ihma.com [ihma.com]
- 9. Impact of Revised Broad-Spectrum Cephalosporin Clinical and Laboratory Standards Institute Breakpoints on Susceptibility in Enterobacteriaceae Producing AmpC β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Different Generations of Cephalosporin Medication [verywellhealth.com]
- 12. Third-Generation Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Limitations in predicting reduced susceptibility to third generation cephalosporins in Escherichia coli based on whole genome sequence data | PLOS One [journals.plos.org]
- 15. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 16. asm.org [asm.org]
- 17. microbenotes.com [microbenotes.com]
- 18. hardydiagnostics.com [hardydiagnostics.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Oral Third-Generation Cephalosporins: Cefdinir, Cefpodoxime, and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the oral third-generation cephalosporins cefdinir and cefpodoxime, with additional comparative data for cefixime and cefditoren. The information presented is intended to assist researchers and drug development professionals in evaluating the performance and characteristics of these widely used antibacterial agents. This comparison is based on publicly available experimental data on their spectrum of activity, pharmacokinetic and pharmacodynamic profiles, and clinical efficacy.
Quantitative Performance Data
The following tables summarize key quantitative data for cefdinir, cefpodoxime, cefixime, and cefditoren, allowing for a direct comparison of their in vitro activity and pharmacokinetic properties.
Table 1: In Vitro Activity - Minimum Inhibitory Concentration (MIC90) in μg/mL
This table presents the MIC90 values, the concentration required to inhibit the growth of 90% of bacterial isolates, for key Gram-positive and Gram-negative pathogens.
| Organism | Cefdinir | Cefpodoxime | Cefixime | Cefditoren |
| Gram-Positive Aerobes | ||||
| Streptococcus pneumoniae (Penicillin-Susceptible) | ≤0.06 - 1[1][2] | ≤0.06 | >1 | ≤0.03 - 0.06 |
| Streptococcus pneumoniae (Penicillin-Intermediate) | - | - | - | 0.25 - 0.5 |
| Streptococcus pneumoniae (Penicillin-Resistant) | >2 | >1 | >2 | 0.5 - 1 |
| Streptococcus pyogenes | ≤0.06 | ≤0.06 | 0.12 | ≤0.06 |
| Staphylococcus aureus (Methicillin-Susceptible) | 0.25 - 1[1] | 4 | 8 | 0.5 - 1 |
| Gram-Negative Aerobes | ||||
| Haemophilus influenzae (β-lactamase negative) | ≤0.03 - 0.5[1] | ≤0.06 | ≤0.03 | ≤0.03 |
| Haemophilus influenzae (β-lactamase positive) | ≤0.03 - 0.5[1] | ≤0.06 | ≤0.03 | ≤0.03 |
| Moraxella catarrhalis (β-lactamase positive) | ≤0.12 - 0.25[1] | ≤0.25 | 0.12 | ≤0.06 |
| Escherichia coli | 1 | 1 | 0.25 | 8 |
| Klebsiella pneumoniae | 1 | 2 | 0.25 | >128 |
| Proteus mirabilis | 0.25 | 0.5 | 0.06 | 0.5 |
Note: MIC values can vary between studies depending on the testing methodology and geographic location of bacterial isolates.
Table 2: Pharmacokinetic and Pharmacodynamic Parameters
This table compares key pharmacokinetic and pharmacodynamic properties of the four oral cephalosporins.
| Parameter | Cefdinir | Cefpodoxime | Cefixime | Cefditoren |
| Bioavailability (%) | 20-25[3] | ~50[3] | 40-50 | 14-20 |
| Protein Binding (%) | 60-70 | 22-33 | 65 | ~88 |
| Elimination Half-life (hours) | 1.7 - 1.9[1] | 2.1-2.8 | 3-4 | 1.2 - 1.7 |
| Time to Peak Concentration (Tmax) (hours) | 2 - 2.5[1] | 1.9-3.6 | 2-6 | 2 - 2.3 |
| Effect of Food on Absorption | Decreased rate and extent | Increased | No significant effect | Increased |
| Time Above MIC (% of Dosing Interval) for S. pneumoniae | ~35-50% | ~40-60% | <40% | ~50% |
%T>MIC is a critical pharmacodynamic parameter for β-lactam antibiotics and is a key predictor of clinical efficacy.[4][5] Values are estimations and can vary based on the specific MIC of the infecting organism and the dosing regimen.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the comparison of these cephalosporins.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented in Table 1 are typically determined using the broth microdilution method as standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).
Principle: This method involves exposing a standardized bacterial inoculum to serial twofold dilutions of the antibiotic in a liquid growth medium. The MIC is the lowest concentration of the antibiotic that prevents visible growth of the bacteria after a specified incubation period.
General Protocol:
-
Preparation of Antibiotic Solutions: Stock solutions of the cephalosporins are prepared and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to achieve a range of concentrations.
-
Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates, and a standardized suspension is prepared to match a 0.5 McFarland turbidity standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The microtiter plates containing the antibiotic dilutions are inoculated with the standardized bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours.
-
Reading and Interpretation: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antibiotic in which there is no visible growth.
Clinical Efficacy Trials (General Methodology)
Clinical trials comparing the efficacy of these oral cephalosporins are often designed as randomized, controlled, and often double-blind or investigator-blinded studies. The following is a general outline of the methodology for a trial in acute otitis media (AOM).
Study Design: A multicenter, randomized, investigator-blinded, comparative study.
Patient Population: Children (e.g., 6 months to 6 years of age) with a clinical diagnosis of non-refractory AOM, based on specific signs and symptoms.
Randomization and Blinding: Patients are randomly assigned to receive one of the treatment regimens (e.g., cefdinir or cefpodoxime). The investigator assessing the clinical outcomes is blinded to the treatment allocation.
Intervention: Patients receive a standard course of the assigned antibiotic (e.g., 10 days of oral suspension at a weight-based dose).
Assessments:
-
Baseline: Demographic data, medical history, and clinical signs and symptoms of AOM are recorded. A middle ear fluid culture may be obtained for microbiological analysis.
-
End-of-Therapy Visit (e.g., Day 12-15): The primary efficacy endpoint, clinical cure rate, is assessed by the blinded investigator. Clinical cure is defined as the resolution of pre-therapy signs and symptoms of AOM.
-
Follow-up Visits: Patients may be followed for a longer period to assess for relapse.
Outcome Measures:
-
Primary: Clinical cure rate at the end-of-therapy visit.
-
Secondary: Microbiological eradication rates (if middle ear fluid cultures are performed), incidence of adverse events, and patient/parent-reported outcomes (e.g., tolerability, taste).
Visualizations of Key Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the mechanism of action of cephalosporins, a common mechanism of resistance, and a typical experimental workflow.
Caption: Mechanism of action of cephalosporins on bacterial cell wall synthesis.
Caption: Mechanism of β-lactamase-mediated resistance to cephalosporins.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 3. Third-Generation and Investigational Cephalosporins: I. Structure-Activity Relationships and Pharmacokinetic Review | Semantic Scholar [semanticscholar.org]
- 4. Pharmacokinetics of the third-generation cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of newer oral cephalosporins: implications for treatment of community-acquired lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Cefotaxime in a Laboratory Setting
For researchers, scientists, and drug development professionals, the responsible disposal of pharmaceutical compounds like cefotaxime is a critical aspect of laboratory safety, environmental protection, and regulatory compliance. Improper disposal can contribute to environmental contamination and the proliferation of antibiotic-resistant bacteria. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of cefotaxime waste.
Core Principle: Chemical Inactivation
The primary strategy for disposing of cefotaxime waste is chemical inactivation. Cefotaxime is a β-lactam antibiotic, and its antimicrobial activity is due to the strained β-lactam ring. This ring can be irreversibly opened through hydrolysis, rendering the antibiotic inactive. Alkaline hydrolysis using a solution of sodium hydroxide is an effective method for this purpose.
Step-by-Step Disposal Protocol
This protocol should be conducted in a designated area, such as a chemical fume hood, with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
1. Waste Segregation and Collection:
-
Identify and Segregate: Immediately separate all waste contaminated with cefotaxime from general laboratory waste. This includes:
-
Expired or unused cefotaxime powder.
-
Aqueous stock solutions and experimental dilutions.
-
Contaminated cell culture media.
-
Contaminated labware (e.g., pipette tips, tubes, flasks, and plates).
-
-
Use Designated Containers: Collect all cefotaxime waste in clearly labeled, leak-proof containers designated for chemical or pharmaceutical waste. Ensure the container material is compatible with the waste.
2. Chemical Inactivation via Alkaline Hydrolysis:
-
For Liquid Cefotaxime Waste (Solutions and Media):
-
To the collected liquid waste, slowly add a 1 M solution of Sodium Hydroxide (NaOH) to raise the pH and initiate hydrolysis. A study on the alkaline hydrolysis of cefotaxime was effectively carried out at a pH of 10.5.[1]
-
Allow the mixture to stand for a minimum of 1-2 hours at room temperature to ensure the complete degradation of the β-lactam ring.
-
Following the inactivation period, neutralize the solution to a pH between 6.0 and 8.0 by carefully adding an acid, such as 1 M Hydrochloric Acid (HCl). Use pH indicator strips or a calibrated pH meter to monitor the pH.
-
-
For Solid Cefotaxime Waste (Powder):
-
First, dissolve the cefotaxime powder in water.
-
Then, follow the alkaline hydrolysis and neutralization steps outlined for liquid waste.
-
-
For Contaminated Labware:
-
Reusable items like glassware should be submerged in a 1 M NaOH solution for at least 1-2 hours. After soaking, rinse them thoroughly with water. The used NaOH solution must be neutralized before disposal.
-
Disposable items such as pipette tips and plastic tubes should be collected in a designated chemical waste container for incineration.
-
3. Final Disposal:
-
Inactivated Liquid Waste: After neutralization, the inactivated cefotaxime solution may typically be disposed of down the drain with a large volume of running water, provided this is in accordance with your local wastewater regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Solid Waste: All solid waste, including empty drug vials, contaminated PPE, and disposable labware that has not been decontaminated, must be placed in a designated pharmaceutical or chemical waste container for disposal via incineration at an approved waste management facility.[2][3]
4. Documentation:
-
Maintain meticulous records of the quantities of cefotaxime waste generated and the dates of their disposal, in line with your institution's policies and local regulatory requirements.
Quantitative Data on Cefotaxime Stability and Degradation
The following table summarizes key data regarding the stability and degradation of cefotaxime under various conditions.
| Parameter | Condition(s) | Key Observation | Citation |
| Alkaline Hydrolysis | pH 10.5 at 37°C | The primary and most rapid step in degradation is the hydrolysis of the ester function. | [1] |
| Acidic Degradation | pH 1.9 | In a highly acidic environment, the deacetylated derivative of cefotaxime is converted into a lactone. | [4] |
| pH Stability | pH range of 3.0 to 7.0 | Degradation is primarily a slow, water-catalyzed cleavage of the β-lactam ring. | [4] |
| Buffer Catalysis | Carbonate (pH 8.5) and Borate (pH 9.5-10.0) buffers | These buffer systems were found to increase the rate of cefotaxime degradation. | [4] |
| Buffer Inhibition | Acetate buffer | Acetate buffers were observed to decrease the rate of degradation. | [4] |
| Solution Stability (100mg/ml) | 45°C | Maintained adequate stability for a period of 2 hours. | [5] |
| Solution Stability (100mg/ml) | 25°C | Remained stable for up to 24 hours. | [5] |
| Solution Stability (100mg/ml) | 5°C | Showed stability for up to 5 days. | [5] |
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical steps for the proper management and disposal of cefotaxime waste in a research setting.
Caption: A workflow diagram illustrating the key stages of cefotaxime waste disposal.
References
- 1. Alkaline hydrolysis of cefotaxime. A HPLC and 1H NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. us.provepharm.com [us.provepharm.com]
- 3. chemscience.com [chemscience.com]
- 4. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpcbs.com [ijpcbs.com]
Safeguarding Your Research: A Guide to Handling Cefotaxime
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount to groundbreaking work. This guide provides essential, immediate safety and logistical information for handling Cefotaxime, a third-generation cephalosporin antibiotic. Adherence to these protocols is critical for minimizing exposure risks and ensuring a safe laboratory environment.
Cefotaxime is classified as a hazardous substance that can cause allergic skin reactions and allergy or asthma-like symptoms if inhaled[1][2][3][4]. Therefore, strict adherence to safety protocols is essential.
Personal Protective Equipment (PPE) for Handling Cefotaxime
The appropriate level of personal protective equipment is crucial to mitigate the risks associated with Cefotaxime. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Preparing Solutions | Disposable gloves (double-gloving recommended), disposable gown with a solid front and tight-fitting cuffs, safety glasses with side shields or goggles, and a NIOSH-approved respirator.[5][6][7][8] |
| Handling Solutions | Disposable gloves and a lab coat. Safety glasses are also recommended. |
| Cleaning Spills | Two pairs of disposable gloves, a disposable gown, safety goggles, and a NIOSH-approved respirator.[8] |
| Disposal of Waste | Disposable gloves, lab coat, and safety glasses. |
Operational Plan for Handling Cefotaxime
A systematic approach to handling Cefotaxime from receipt to disposal is critical for safety and regulatory compliance.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store Cefotaxime in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[5].
-
Keep the container tightly closed[7].
Preparation and Handling:
-
All handling of Cefotaxime powder should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure[3][4].
-
Before handling, ensure that an eyewash station and safety shower are readily accessible[6].
-
Wear the appropriate PPE as outlined in the table above.
-
When weighing, use a balance with a draft shield.
-
To prepare solutions, slowly add the powder to the solvent to avoid dust generation.
-
Wash hands thoroughly after handling the compound, even if gloves were worn[1][3].
Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Wear the appropriate PPE for cleaning spills.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a sealed container for disposal.
-
For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand. Place the absorbed material into a sealed container for disposal.
-
Clean the spill area with a suitable decontamination solution.
Disposal Plan:
-
All Cefotaxime waste, including unused product, contaminated labware, and cleaning materials, must be disposed of as hazardous chemical waste[9].
-
Do not dispose of Cefotaxime down the drain or in the regular trash[9].
-
Collect all waste in clearly labeled, sealed containers.
-
Follow your institution's and local regulations for hazardous waste disposal.
Visualizing Safety Protocols
To further clarify the operational workflow and PPE selection process, the following diagrams have been created.
References
- 1. carlroth.com [carlroth.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. carlroth.com [carlroth.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. cephamls.com [cephamls.com]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
